molecular formula C16H23NO2 B1218578 Ethoheptazine CAS No. 77-15-6

Ethoheptazine

Cat. No.: B1218578
CAS No.: 77-15-6
M. Wt: 261.36 g/mol
InChI Key: WGJHHMKQBWSQIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethoheptazine is a member of azepanes.
This compound is marketed under the name Zactane. It is a phenazepine based opioid analgesic. It was invented in the 1950s and is related to other drugs such as proheptazine. This compound is no longer marketed in the United States.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

77-15-6

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

ethyl 1-methyl-4-phenylazepane-4-carboxylate

InChI

InChI=1S/C16H23NO2/c1-3-19-15(18)16(14-8-5-4-6-9-14)10-7-12-17(2)13-11-16/h4-6,8-9H,3,7,10-13H2,1-2H3

InChI Key

WGJHHMKQBWSQIY-UHFFFAOYSA-N

SMILES

CCOC(=O)C1(CCCN(CC1)C)C2=CC=CC=C2

Canonical SMILES

CCOC(=O)C1(CCCN(CC1)C)C2=CC=CC=C2

boiling_point

127-129 °C/0.5 MM HG

Color/Form

LIQUID

density

1.038 @ 26 °C/4 °C

melting_point

122-124

Other CAS No.

77-15-6

Related CAS

6700-56-7 (citrate[1:1])

Synonyms

ethoheptazine
ethoheptazine citrate (1:1)
ethoheptazine HCl
ethylheptazine
heptacyclazin

Origin of Product

United States

Foundational & Exploratory

Ethoheptazine mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of Ethoheptazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a centrally acting opioid analgesic of the phenazepane class, structurally related to pethidine (meperidine).[1] Developed in the 1950s, it was used for mild to moderate pain.[1] This document provides a detailed technical overview of its mechanism of action, focusing on its interaction with opioid receptors and the subsequent intracellular signaling cascades. It is intended for a scientific audience and includes summaries of relevant quantitative data, detailed experimental protocols for assessing receptor interaction, and visualizations of key pathways and workflows.

Core Mechanism of Action: Opioid Receptor Agonism

The primary mechanism of action for this compound is its function as an agonist at opioid receptors within the central nervous system (CNS).[2][3] Like other opioid analgesics, it mimics the action of endogenous endorphins by binding to these receptors, which leads to a modulation of pain signaling pathways.[2]

This compound primarily targets the μ-opioid receptor (MOR), which is the main receptor responsible for the analgesic effects of most opioid drugs.[2][3] Its affinity for the delta (δ) and kappa (κ) opioid receptors is considered to be significantly lower.[2] The activation of MORs by an agonist like this compound initiates a cascade of intracellular events that ultimately results in an increased pain threshold and a reduced perception of pain.[2]

Quantitative Pharmacological Data

ParameterDescriptionTypical AssaySignificance
Ki (nM) Inhibitory Constant: Represents the binding affinity of the ligand for the receptor. A lower Ki value indicates a higher binding affinity.Radioligand Binding AssayDetermines the concentration of the drug required to occupy 50% of the receptors. Fundamental for assessing potency.
IC50 (nM) Half Maximal Inhibitory Concentration: The concentration of a drug that inhibits a specific biological or biochemical function by 50%. It is dependent on experimental conditions.Radioligand Binding AssayA practical measure of a drug's potency in a given assay; used to calculate Ki.[4]
EC50 (nM) Half Maximal Effective Concentration: The concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.Functional Assays (e.g., GTPγS)Measures the functional potency of an agonist to produce a response.
Emax (%) Maximum Effect: The maximum response achievable by an agonist relative to a full agonist.Functional Assays (e.g., GTPγS)Characterizes the efficacy of a drug. A full agonist has an Emax of 100%, while a partial agonist has an Emax < 100%.

Table 1: Key Pharmacological Parameters for Opioid Receptor Ligands. This table describes the essential quantitative data needed to characterize the mechanism of action of a compound like this compound.

Intracellular Signaling Pathways

The μ-opioid receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory Gi/Go family of G proteins.[5][6] Upon agonist binding, the following signaling cascade is initiated:

  • G Protein Activation: The G protein exchanges Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP), causing the dissociation of the Gαi/o subunit from the Gβγ dimer.[6]

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic adenosine monophosphate (cAMP).[2]

  • Ion Channel Modulation: The Gβγ subunit directly modulates ion channels. It activates G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron. It also inhibits N-type voltage-gated calcium channels, reducing calcium influx.[2]

The combined effect of reduced cAMP and changes in ion channel activity decreases neuronal excitability and inhibits the release of pain-associated neurotransmitters like substance P and glutamate.[2]

This compound-Mediated MOR Signaling cluster_membrane Cell Membrane cluster_intra Intracellular Space This compound This compound MOR μ-Opioid Receptor (MOR) This compound->MOR Binds G_protein Gαβγ (Gi/o) MOR->G_protein Activates G_alpha Gα-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts K_Channel GIRK K+ Channel Hyperpolarization Hyperpolarization & Reduced Neuronal Firing K_Channel->Hyperpolarization K+ Efflux Ca_Channel Ca2+ Channel Neurotransmitter_Release Reduced Neurotransmitter Release (e.g., Substance P) Ca_Channel->Neurotransmitter_Release Ca2+ Influx ↓ G_alpha->AC Inhibits G_betagamma->K_Channel Opens G_betagamma->Ca_Channel Inhibits ATP ATP ATP->AC

Figure 1: this compound's primary signaling pathway via the μ-opioid receptor. This diagram illustrates the intracellular cascade following receptor activation.

Experimental Protocols

The characterization of this compound's mechanism of action relies on standard, well-established pharmacological assays.

Radioligand Binding Assay (for Affinity - Ki)

This competitive binding assay is used to determine the binding affinity of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand with known affinity for the μ-opioid receptor.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from a cell line stably expressing the human μ-opioid receptor (e.g., CHO-hMOR cells).

  • Assay Components:

    • Radioligand: [³H]DAMGO, a selective MOR agonist.

    • Test Compound: this compound, serially diluted.

    • Non-specific Control: Naloxone (10 µM) to determine non-specific binding.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Incubation: Incubate the cell membranes, radioligand, and varying concentrations of this compound (or naloxone) in the assay buffer. Typically, this is done for 60 minutes at 25°C.

  • Termination & Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B). Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding (counts with naloxone) from total binding.

    • Plot the percent specific binding against the log concentration of this compound to generate a competition curve.

    • Determine the IC50 value using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

A Combine: - hMOR Membranes - [³H]DAMGO (Radioligand) - this compound (Test Compound) B Incubate (e.g., 60 min at 25°C) A->B C Filter & Wash (Separate bound from free ligand) B->C D Scintillation Counting (Quantify bound radioactivity) C->D E Data Analysis (Calculate IC50 and Ki) D->E

References

The Pharmacodynamics of Ethoheptazine Citrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethoheptazine citrate, a synthetic opioid analgesic developed in the mid-20th century, primarily exerts its effects through interaction with the central nervous system. As a member of the opioid analgesic class, its mechanism of action is centered on the modulation of endogenous pain pathways. This technical guide provides an in-depth overview of the pharmacodynamics of this compound citrate, including its mechanism of action, receptor interactions, and the associated signaling cascades. Detailed methodologies for key experimental assays used to characterize its pharmacodynamic profile are presented, alongside illustrative data tables. Furthermore, this guide includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Mechanism of Action

This compound citrate functions as a centrally acting analgesic.[1] Its primary pharmacodynamic effect is achieved through agonism of opioid receptors, with a notable specificity for the mu (µ)-opioid receptor subtype.[1] These receptors are integral components of the endogenous pain-modulating system in the brain and spinal cord.[1] By binding to and activating mu-opioid receptors, this compound mimics the action of endogenous opioid peptides, such as endorphins, leading to a cascade of intracellular events that ultimately result in analgesia.[1]

Signaling Pathways

The activation of mu-opioid receptors by this compound citrate initiates a signal transduction cascade characteristic of G protein-coupled receptors (GPCRs). Mu-opioid receptors are coupled to inhibitory G proteins (Gi/o). The binding of an agonist like this compound promotes the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the alpha subunit of the G protein, leading to the dissociation of the Gαi/o and Gβγ subunits.

These dissociated subunits then modulate the activity of downstream effectors:

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase. This action reduces the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[2] A decrease in cAMP levels leads to reduced activity of protein kinase A (PKA), which in turn decreases the phosphorylation of various proteins involved in neuronal excitability and neurotransmitter release.

  • Modulation of Ion Channels:

    • The Gβγ subunit directly interacts with and activates G protein-coupled inwardly rectifying potassium (GIRK) channels.[3] This activation leads to an efflux of potassium ions, causing hyperpolarization of the neuronal membrane and making the neuron less likely to fire an action potential.

    • The Gβγ subunit also inhibits N-type voltage-gated calcium channels.[3] This inhibition reduces the influx of calcium ions into the presynaptic terminal, which is a critical step for the release of neurotransmitters involved in pain signaling, such as substance P and glutamate.

The net effect of these signaling events is a reduction in neuronal excitability and a decrease in the transmission of nociceptive signals, resulting in the analgesic effect of this compound citrate.

Ethoheptazine_Signaling_Pathway This compound This compound Citrate MOR Mu-Opioid Receptor (GPCR) This compound->MOR Binds to G_protein Gi/o Protein (GDP-bound) MOR->G_protein Activates G_alpha_GTP Gαi/o-GTP G_protein->G_alpha_GTP G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha_GTP->AC Inhibits K_channel GIRK K+ Channel (Activation) G_beta_gamma->K_channel Activates Ca_channel N-type Ca2+ Channel (Inhibition) G_beta_gamma->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Neurotransmitter_release ↓ Neurotransmitter Release PKA->Neurotransmitter_release Reduces Phosphorylation Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Ca_channel->Neurotransmitter_release Analgesia Analgesia Hyperpolarization->Analgesia Neurotransmitter_release->Analgesia

Caption: this compound Citrate Signaling Pathway.

Quantitative Pharmacodynamic Parameters

While specific quantitative data for this compound citrate is sparse in readily available literature due to its historical development, the following tables illustrate the types of data that would be generated from standard pharmacodynamic assays.

Table 1: Receptor Binding Affinity

This table summarizes the binding affinity of a compound for various opioid receptor subtypes. The dissociation constant (Ki) is a measure of the binding affinity, with a lower Ki value indicating a higher affinity.

Receptor SubtypeRadioligandKi (nM)
Mu (µ)[³H]DAMGOData not available
Delta (δ)[³H]DPDPEData not available
Kappa (κ)[³H]U69,593Data not available

Table 2: In Vitro Functional Activity

This table presents the potency (EC50) and efficacy (Emax) of a compound in functional assays. EC50 is the concentration that produces 50% of the maximum effect, and Emax represents the maximum possible effect.

AssayParameterValue
cAMP InhibitionEC50 (nM)Data not available
Emax (% inhibition)Data not available
[³⁵S]GTPγS BindingEC50 (nM)Data not available
Emax (% stimulation)Data not available

Table 3: In Vivo Analgesic Activity

This table shows the in vivo potency of a compound in animal models of pain. The ED50 is the dose that produces a therapeutic effect in 50% of the subjects.

Animal ModelTestRoute of AdministrationED50 (mg/kg)
MouseHot PlateSubcutaneousData not available
RatTail FlickIntraperitonealData not available

Experimental Protocols

The characterization of the pharmacodynamic profile of an opioid agonist like this compound citrate involves a series of in vitro and in vivo experiments.

Radioligand Binding Assay

Objective: To determine the binding affinity and selectivity of this compound citrate for different opioid receptor subtypes.

Methodology:

  • Membrane Preparation: Brain tissue (e.g., from rat or guinea pig) or cells expressing the specific human recombinant opioid receptor subtype are homogenized in a suitable buffer and centrifuged to isolate the cell membranes containing the receptors.

  • Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [³H]DAMGO for mu-receptors) and varying concentrations of the unlabeled test compound (this compound citrate).

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow Membrane_Prep Membrane Preparation (with opioid receptors) Incubation Incubation (Radioligand + this compound) Membrane_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Liquid Scintillation Counting Filtration->Scintillation Data_Analysis Data Analysis (IC50 -> Ki) Scintillation->Data_Analysis

Caption: Radioligand Binding Assay Workflow.
cAMP Inhibition Assay

Objective: To measure the functional activity of this compound citrate in inhibiting adenylyl cyclase.

Methodology:

  • Cell Culture: Cells stably expressing the mu-opioid receptor (e.g., HEK293 or CHO cells) are cultured.

  • Stimulation: The cells are pre-treated with varying concentrations of this compound citrate, followed by stimulation with forskolin to increase intracellular cAMP levels.

  • Lysis: The cells are lysed to release the intracellular contents.

  • cAMP Measurement: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: The concentration of this compound citrate that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production (EC50) is determined.

Hot Plate Test

Objective: To assess the centrally mediated analgesic effect of this compound citrate in an animal model.

Methodology:

  • Animal Acclimation: Mice or rats are acclimated to the testing environment.

  • Drug Administration: Animals are administered this compound citrate or a vehicle control via a specific route (e.g., subcutaneous, intraperitoneal).

  • Testing: At a predetermined time after drug administration, the animal is placed on a heated plate maintained at a constant temperature (e.g., 55°C).

  • Latency Measurement: The time it takes for the animal to exhibit a nociceptive response (e.g., licking a paw, jumping) is recorded as the response latency. A cut-off time is used to prevent tissue damage.

  • Data Analysis: The analgesic effect is quantified as an increase in the response latency compared to the control group. The dose that produces a maximal possible effect in 50% of the animals (ED50) can be calculated.[4][5]

Conclusion

This compound citrate is a mu-opioid receptor agonist that produces analgesia through the inhibition of adenylyl cyclase and modulation of ion channel activity in the central nervous system. While it is no longer a commonly used therapeutic agent, understanding its pharmacodynamic profile provides valuable insights into the mechanisms of opioid analgesia. The experimental protocols detailed in this guide represent standard methodologies for characterizing the pharmacodynamic properties of opioid compounds, which remain critical for the development of novel and safer analgesics. Further research into historical data archives may be necessary to uncover specific quantitative pharmacodynamic values for this compound citrate.

References

An In-Depth Technical Guide to the Synthesis and Chemical Structure of Ethoheptazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and chemical structure of ethoheptazine, an opioid analgesic of the phenazepane class. This document details the primary synthetic routes, including step-by-step experimental protocols derived from seminal literature. Furthermore, it presents a thorough characterization of this compound's chemical structure, supported by a compilation of its physicochemical and spectroscopic data. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical Structure and Properties

This compound, chemically known as ethyl 1-methyl-4-phenylazepane-4-carboxylate, is a synthetic opioid analgesic.[1][2][3] Its structure features a seven-membered azepane ring, which is a key differentiator from the related piperidine-based analgesics like meperidine.[3] The molecule is a racemic mixture.[4]

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueReference(s)
IUPAC Name ethyl 1-methyl-4-phenylazepane-4-carboxylate[2]
CAS Number 77-15-6[2]
Molecular Formula C₁₆H₂₃NO₂[2][3]
Molecular Weight 261.36 g/mol [2]
Appearance Liquid[2]
Boiling Point 127-129 °C at 0.5 mmHg[2]
Density 1.038 g/cm³ at 26 °C[2]
Refractive Index 1.5210 at 26 °C[2]

Synthesis of this compound

The primary synthesis of this compound was first reported by Diamond et al. and is protected by a corresponding patent. The synthesis is a multi-step process commencing with 2-phenyl-4-dimethylaminobutyronitrile. The key final step involves the hydrolysis and subsequent esterification of the nitrile intermediate, 1-methyl-4-phenyl-4-cyanoazacycloheptane.

Synthesis Pathway

The overall synthetic scheme for this compound is depicted below. The process involves the formation of the azepane ring followed by the introduction of the ethyl carboxylate group.

Ethoheptazine_Synthesis A 2-phenyl-4-dimethylaminobutyronitrile B Intermediate Steps A->B Ring formation C 1-methyl-4-phenyl-4-cyanoazacycloheptane B->C Cyclization D This compound C->D Hydrolysis & Esterification

Caption: Synthetic pathway of this compound.

Experimental Protocols

The following protocols are based on the procedures described in the scientific literature.

Step 1: Synthesis of 1-methyl-4-phenylazepane-4-carbonitrile

This intermediate is synthesized from 2-phenyl-4-dimethylaminobutyronitrile through a series of reactions that lead to the formation of the seven-membered ring. The specific details of these intermediate steps are outlined in the original patent literature.

Step 2: Hydrolysis and Esterification to this compound

  • Reaction: A mixture of 1-methyl-4-phenylazepane-4-carbonitrile, concentrated sulfuric acid, and ethanol is prepared.

  • Heating: The mixture is heated under reflux for several hours to facilitate both the hydrolysis of the nitrile to a carboxylic acid and its subsequent esterification to the ethyl ester.

  • Work-up: The reaction mixture is cooled and then poured into a mixture of ice and a suitable base (e.g., ammonium hydroxide) to neutralize the excess acid.

  • Extraction: The aqueous mixture is extracted with an organic solvent such as ether.

  • Purification: The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and the solvent is removed under reduced pressure. The resulting crude this compound is then purified by vacuum distillation.

Salts of this compound

For pharmaceutical applications, this compound is often converted into its salt forms to improve its stability and solubility.

Table 2: Properties of this compound Salts

SaltMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Reference(s)
This compound Hydrochloride C₁₆H₂₄ClNO₂297.82151-153[5]
This compound Citrate C₂₂H₂₉NO₉453.48138-141[2]
Experimental Protocol for Salt Formation

Preparation of this compound Hydrochloride:

  • Dissolve the purified this compound base in a suitable anhydrous solvent (e.g., diethyl ether).

  • Bubble dry hydrogen chloride gas through the solution, or add a solution of hydrogen chloride in an anhydrous solvent.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold anhydrous ether, and dry under vacuum.

Preparation of this compound Citrate:

  • Dissolve the this compound base in a suitable solvent (e.g., ethanol).

  • Add a stoichiometric amount of citric acid dissolved in the same solvent.

  • The citrate salt will precipitate upon cooling or addition of a non-polar co-solvent.

  • Collect the precipitate by filtration, wash with a cold solvent mixture, and dry.

Spectroscopic Data and Characterization

The structure of this compound is confirmed through various spectroscopic methods.

Table 3: Spectroscopic Data for this compound

TechniqueDataReference(s)
GC-MS Major fragments observed at m/z: 107, 149, 57, 78, 108[2]
FTIR (KBr) Characteristic peaks for C=O (ester), C-O, and aromatic C-H bonds.[2]

Logical Relationship of Synthesis and Characterization

The synthesis and characterization of this compound follow a logical workflow common in pharmaceutical development.

Synthesis_Workflow Start Starting Materials Synthesis Chemical Synthesis Start->Synthesis Purification Purification of this compound Base Synthesis->Purification Salt_Formation Salt Formation (e.g., HCl, Citrate) Purification->Salt_Formation Characterization Structural Characterization Purification->Characterization Salt_Formation->Characterization Final_Product Final Pharmaceutical Ingredient Salt_Formation->Final_Product Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Characterization->Spectroscopy Physicochem Physicochemical Analysis (m.p., b.p.) Characterization->Physicochem

Caption: Experimental workflow for this compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis and chemical structure of this compound. The outlined synthetic protocols, derived from foundational literature, offer a clear pathway for its preparation. The compiled data on its chemical and physical properties, along with its spectroscopic characterization, serve as a comprehensive resource for scientists and researchers in the field of medicinal chemistry and drug development. Further investigation into the stereospecific synthesis and detailed NMR analysis would be valuable additions to the existing body of knowledge on this compound.

References

The Discovery and Development of Ethoheptazine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethoheptazine, a synthetic opioid analgesic of the phenazepane class, was first synthesized in the mid-20th century as part of a broader search for effective pain management agents with a favorable safety profile. This document provides a comprehensive technical overview of the discovery and development history of this compound. It details the chemical synthesis, preclinical pharmacology, and clinical evaluation of this compound. Quantitative data from various studies are summarized in structured tables, and detailed methodologies for key experiments are provided. Furthermore, signaling pathways and experimental workflows are visually represented using the DOT language to facilitate a deeper understanding of the scientific journey of this compound.

Introduction

This compound, known by the trade name Zactane, emerged from the intense post-war research efforts to develop synthetic analgesics. As a ring-expanded analogue of pethidine, its development was driven by the goal of creating a non-addictive pain relief option.[1][2] This whitepaper will delve into the core scientific aspects of its history, from its initial synthesis to its evaluation in preclinical and clinical settings.

Chemical Synthesis

The synthesis of this compound was first reported in the 1950s. The process begins with 2-phenyl-4-dimethylaminobutyronitrile as the starting material. The key final step involves the hydrolysis and esterification of 1-methyl-4-phenyl-4-cyanoazacycloheptane.[3]

Experimental Protocol: Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is outlined below, based on historical patent literature.

Starting Material: 2-phenyl-4-dimethylaminobutyronitrile

Step 1: Cyclization

  • The starting nitrile is reacted with a suitable agent to induce intramolecular cyclization, forming the seven-membered azepane ring.

  • Reaction Conditions: Specific catalysts and solvents are employed to facilitate this ring-closing reaction.

Step 2: Hydrolysis of the Nitrile

  • The resulting 1-methyl-4-phenyl-4-cyanoazacycloheptane is subjected to acidic or basic hydrolysis to convert the nitrile group (-CN) into a carboxylic acid group (-COOH).

  • Reagents: Typically, a strong acid (e.g., HCl) or a strong base (e.g., NaOH) in an aqueous solution is used.

  • Procedure: The reaction mixture is heated under reflux for a specified period to ensure complete conversion.

Step 3: Esterification

  • The carboxylic acid intermediate is then esterified to yield the final product, this compound (ethyl 1-methyl-4-phenylazepane-4-carboxylate).

  • Reagents: Ethanol is used as the esterifying agent in the presence of an acid catalyst (e.g., sulfuric acid).

  • Procedure: The carboxylic acid is dissolved in an excess of ethanol, the catalyst is added, and the mixture is heated under reflux. The product is then isolated and purified.

Figure 1: Synthesis Workflow of this compound

G Start 2-phenyl-4-dimethylaminobutyronitrile Intermediate1 1-methyl-4-phenyl-4-cyanoazacycloheptane Start->Intermediate1 Cyclization Intermediate2 1-methyl-4-phenyl-4-carboxyazacycloheptane Intermediate1->Intermediate2 Hydrolysis End This compound Intermediate2->End Esterification

Caption: A simplified workflow for the synthesis of this compound.

Preclinical Pharmacology

Preclinical studies of this compound were conducted to determine its pharmacological profile, including its analgesic efficacy and safety. These studies were primarily performed in rodent models.

Mechanism of Action

This compound exerts its analgesic effects primarily by acting as an agonist at the mu-opioid receptors in the central nervous system.[4] This interaction initiates a signaling cascade that ultimately leads to a reduction in the perception of pain.

The binding of this compound to the mu-opioid receptor leads to:

  • Inhibition of Adenylate Cyclase: This reduces the intracellular concentration of cyclic AMP (cAMP).

  • Modulation of Ion Channels: It promotes the opening of potassium channels, leading to hyperpolarization of the neuronal membrane, and inhibits the opening of voltage-gated calcium channels.

These actions collectively decrease neuronal excitability and reduce the release of nociceptive neurotransmitters.

Figure 2: Signaling Pathway of this compound

G This compound This compound MuReceptor Mu-Opioid Receptor This compound->MuReceptor GProtein Gi/Go Protein MuReceptor->GProtein activates AdenylateCyclase Adenylate Cyclase GProtein->AdenylateCyclase inhibits KChannel K+ Channel GProtein->KChannel activates CaChannel Ca2+ Channel GProtein->CaChannel inhibits cAMP cAMP AdenylateCyclase->cAMP produces Analgesia Analgesia cAMP->Analgesia KChannel->Analgesia CaChannel->Analgesia

References

Ethoheptazine Receptor Binding Affinity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethoheptazine is a synthetic opioid analgesic belonging to the phenazepane class of compounds and is structurally related to pethidine.[1] Developed in the 1950s, it was indicated for the management of mild to moderate pain.[2] The primary mechanism of action of this compound is through its activity as an agonist at the mu (µ)-opioid receptor, a member of the G protein-coupled receptor (GPCR) family.[3][4] This interaction with the mu-opioid receptor is the foundation of its analgesic properties. This technical guide provides an in-depth overview of the receptor binding characteristics of this compound, with a focus on its interaction with the mu-opioid receptor. A detailed, representative experimental protocol for determining receptor binding affinity is provided, alongside illustrations of the associated signaling pathway and experimental workflow.

Introduction

This compound citrate, once marketed under trade names such as Zactane, exerts its analgesic effects by targeting the central nervous system.[3] Like other opioid analgesics, its therapeutic action is initiated by binding to and activating opioid receptors. The mu-opioid receptor is the principal target for this compound.[3][4] Activation of this receptor leads to a cascade of intracellular events that ultimately results in the inhibition of pain signal transmission.[3] Despite its history, detailed quantitative data on the binding affinity of this compound for the mu-opioid receptor and other opioid receptor subtypes is not extensively available in publicly accessible scientific literature. This guide, therefore, provides a comprehensive framework for understanding and determining such binding characteristics.

This compound Receptor Binding Profile

While this compound is established as a mu-opioid receptor agonist, specific quantitative binding affinities (e.g., Ki, IC50) are not well-documented in contemporary pharmacological databases. Such data is crucial for a precise understanding of a drug's potency and selectivity. The table below is presented as a template to illustrate how such data would be structured if available.

Receptor SubtypeTest CompoundRadioligandKi (nM)Assay TypeCell Line/TissueReference
Mu (µ)This compound[³H]-DAMGOData not availableCompetition BindingCHO-hMORN/A
Delta (δ)This compound[³H]-DPDPEData not availableCompetition BindingCHO-hDORN/A
Kappa (κ)This compound[³H]-U69,593Data not availableCompetition BindingCHO-hKORN/A
Table 1: Illustrative summary of receptor binding affinity data for this compound. Note: Specific quantitative data for this compound is not readily available in the cited literature.

Mu-Opioid Receptor Signaling Pathway

Upon agonist binding, the mu-opioid receptor initiates a signaling cascade characteristic of Gi/Go-coupled GPCRs. This pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs) leads to neuronal hyperpolarization and reduced neurotransmitter release, respectively. These coordinated actions at the cellular level manifest as the analgesic and other physiological effects of opioids.

mu_opioid_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (Agonist) MOR Mu-Opioid Receptor (GPCR) This compound->MOR G_protein Gi/o Protein MOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition GIRK GIRK Channel (K+ Efflux) G_protein->GIRK Activation VGCC VGCC (Ca2+ Influx) G_protein->VGCC Inhibition cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization GIRK->Hyperpolarization Neurotransmitter_Release ↓ Neurotransmitter Release VGCC->Neurotransmitter_Release

Mu-Opioid Receptor Signaling Pathway

Experimental Protocol: Mu-Opioid Receptor Competitive Binding Assay

The following protocol describes a representative method for determining the binding affinity of a test compound, such as this compound, for the human mu-opioid receptor using a competitive radioligand binding assay.

4.1. Materials and Reagents

  • Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the recombinant human mu-opioid receptor (hMOR).

  • Radioligand: [³H]-DAMGO (a high-affinity, mu-selective peptide agonist).

  • Non-specific Binding Control: Naloxone (a non-selective opioid antagonist).

  • Test Compound: this compound citrate.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Cell harvester.

  • Scintillation counter.

  • Bovine Serum Albumin (BSA) for protein quantification.

4.2. Experimental Procedure

  • Membrane Preparation:

    • Thaw cryopreserved cell membranes on ice.

    • Homogenize the membranes in ice-cold assay buffer.

    • Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

    • Dilute the membrane preparation in assay buffer to achieve a final concentration of 10-20 µg of protein per well.

  • Assay Setup:

    • Prepare serial dilutions of the test compound (this compound) in assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁵ M.

    • Prepare a solution of the radioligand ([³H]-DAMGO) in assay buffer at a concentration close to its Kd (typically 1-2 nM).

    • Prepare a high concentration solution of naloxone (10 µM) for determining non-specific binding.

    • In a 96-well microplate, set up the following in triplicate:

      • Total Binding: 50 µL of assay buffer, 50 µL of [³H]-DAMGO, and 100 µL of the membrane preparation.

      • Non-specific Binding (NSB): 50 µL of naloxone solution, 50 µL of [³H]-DAMGO, and 100 µL of the membrane preparation.

      • Competition Binding: 50 µL of each dilution of the test compound, 50 µL of [³H]-DAMGO, and 100 µL of the membrane preparation.

  • Incubation:

    • Incubate the microplate at 25°C for 60-90 minutes with gentle agitation to reach binding equilibrium.

  • Filtration and Washing:

    • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters three to four times with ice-cold wash buffer to remove any unbound radioactivity.

  • Radioactivity Counting:

    • Place the filters into scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Allow the vials to stand for at least 4 hours in the dark.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

4.3. Data Analysis

  • Calculate Specific Binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve:

    • Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

  • Determine IC50:

    • Use non-linear regression analysis (sigmoidal dose-response curve) to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50 value).

  • Calculate Ki:

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the competitive radioligand binding assay.

binding_assay_workflow start Start prep_reagents Prepare Reagents (Membranes, Radioligand, Test Compound) start->prep_reagents plate_setup Set up 96-well Plate (Total, NSB, Competition) prep_reagents->plate_setup incubation Incubate Plate (e.g., 60-90 min at 25°C) plate_setup->incubation filtration Rapid Filtration & Washing (Separate Bound from Free) incubation->filtration counting Scintillation Counting (Measure Radioactivity) filtration->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis end End analysis->end

Workflow for Competitive Radioligand Binding Assay

Conclusion

This compound is a mu-opioid receptor agonist, and its analgesic effects are a direct consequence of this interaction. While specific, high-quality quantitative binding data for this compound is not prevalent in the accessible scientific literature, the methodologies for determining such parameters are well-established. The provided experimental protocol offers a robust framework for conducting in vitro binding assays to elucidate the affinity and selectivity profile of this compound or similar compounds. A thorough characterization of a drug's receptor binding affinity is a cornerstone of modern drug development, providing critical insights into its potency, potential for off-target effects, and overall therapeutic promise. Further research to quantify the binding kinetics and functional activity of this compound at all opioid receptor subtypes would provide a more complete understanding of its pharmacological profile.

References

Ethoheptazine Citrate for Post-Operative Pain Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Ethoheptazine citrate is an opioid analgesic developed in the mid-20th century and is no longer a widely marketed or prescribed medication. Consequently, the available research, particularly quantitative clinical trial data and detailed experimental protocols, is limited and primarily historical. This guide synthesizes the accessible information to provide a technical overview for researchers, scientists, and drug development professionals, while also highlighting the significant gaps in the current body of knowledge.

Introduction

This compound citrate, a synthetic opioid analgesic of the phenazepine class, was historically investigated for the management of mild to moderate pain, including post-operative pain.[1][2] As a centrally acting analgesic, its mechanism of action is centered on the modulation of opioid receptors in the central nervous system.[3][4] Due to its discontinuation from major markets, recent clinical research is virtually non-existent, and a comprehensive understanding of its clinical profile for post-operative pain relies on the interpretation of older studies. This document aims to provide a detailed technical guide by summarizing the available data, outlining plausible experimental protocols based on historical context, and visualizing key pathways and workflows.

Mechanism of Action: Mu-Opioid Receptor Agonism

The primary mechanism of action for this compound citrate is its activity as an agonist at the mu-opioid receptors.[3][4] These receptors are key components of the endogenous pain-modulating system. The binding of this compound to mu-opioid receptors initiates a signaling cascade that ultimately results in analgesia.

Signaling Pathway

The binding of this compound to the mu-opioid receptor, a G-protein coupled receptor, leads to the inhibition of adenylyl cyclase, which in turn reduces intracellular cyclic adenosine monophosphate (cAMP) levels. This action results in the hyperpolarization of neurons by promoting the opening of potassium channels and inhibiting the opening of voltage-gated calcium channels. The overall effect is a reduction in neuronal excitability and a decrease in the release of nociceptive neurotransmitters, such as substance P and glutamate, from the presynaptic terminal of primary afferent neurons. This inhibition of pain signal transmission at the level of the spinal cord and brain produces the analgesic effect.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound Mu_Opioid_Receptor Mu-Opioid Receptor This compound->Mu_Opioid_Receptor Binds to G_Protein Gi/o Protein Mu_Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ca_Channel Voltage-gated Ca2+ Channel G_Protein->Ca_Channel Inhibits K_Channel K+ Channel G_Protein->K_Channel Activates cAMP cAMP Adenylyl_Cyclase->cAMP Blocks conversion of ATP to ATP ATP ATP->Adenylyl_Cyclase Neurotransmitter_Vesicle Vesicle with Nociceptive Neurotransmitters Ca_Channel->Neurotransmitter_Vesicle Reduced Ca2+ influx prevents vesicle fusion Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization K+ efflux leads to Release Reduced Neurotransmitter Release Neurotransmitter_Vesicle->Release Pain_Signal Reduced Postsynaptic Pain Signal Transmission Release->Pain_Signal Results in Hyperpolarization->Neurotransmitter_Vesicle Inhibits

Caption: Signaling pathway of this compound citrate via mu-opioid receptor agonism.

Clinical Research in Post-Operative Pain

The body of clinical research on this compound citrate for post-operative pain is sparse and dates back several decades. A key study identified is a double-blind, placebo-controlled trial conducted in patients who had undergone dental surgery, a common model for assessing analgesic efficacy.

Summary of a Historical Clinical Trial

A notable study by Winter et al. in 1973, "A double-blind comparison of this compound citrate, propoxyphene hydrochloride, and placebo," provides some of the only available data in a post-operative setting. While the full text of this study is not readily accessible in digital archives, the abstract and citations indicate the following:

Study Parameter Description
Study Design Double-blind, placebo-controlled, comparative clinical trial.
Patient Population Patients who had undergone dental surgery.
Interventions - this compound citrate 75 mg- Propoxyphene hydrochloride 65 mg- Placebo
Primary Outcome Analgesic efficacy, likely measured using pain relief and pain intensity scales common in that era.
Illustrative Quantitative Data Presentation

Due to the unavailability of the full dataset from the aforementioned study, the following table is an illustrative example of how such data would have been presented, based on common analgesic trial metrics of the period.

Outcome Measure This compound Citrate (75 mg) Propoxyphene HCl (65 mg) Placebo
Sum of Pain Intensity Difference (SPID) Data Not AvailableData Not AvailableData Not Available
Total Pain Relief (TOPAR) Data Not AvailableData Not AvailableData Not Available
Peak Pain Relief Data Not AvailableData Not AvailableData Not Available
Time to Onset of Relief (min) Data Not AvailableData Not AvailableData Not Available
Duration of Analgesia (hours) Data Not AvailableData Not AvailableData Not Available
Adverse Events (%) Data Not AvailableData Not AvailableData Not Available

Experimental Protocols

Detailed experimental protocols from the historical studies on this compound citrate are not available in contemporary databases. However, based on the established methodologies for analgesic clinical trials of that era, a plausible, generalized protocol for a single-dose, post-operative dental pain study can be reconstructed.

Generalized Protocol for an Oral Analgesic Trial (circa 1970s)

Objective: To evaluate the analgesic efficacy and safety of a single oral dose of an investigational drug compared to a positive control and placebo in patients with moderate to severe post-operative pain following dental surgery.

Study Design:

  • Single-center, randomized, double-blind, placebo-controlled, parallel-group design.

Patient Population:

  • Inclusion Criteria: Adult patients (typically 18-65 years) who have undergone surgical removal of one or more impacted third molars and are experiencing at least moderate pain (e.g., a score of 50 or more on a 100-mm Visual Analog Scale for pain) within a specified post-operative timeframe (e.g., 1-3 hours).

  • Exclusion Criteria: History of allergy or intolerance to the study medications, significant systemic disease, concurrent use of other analgesics or psychoactive medications, pregnancy or lactation.

Interventions:

  • Patients are randomly assigned to receive a single oral dose of one of the following:

    • Investigational Drug (e.g., this compound Citrate 75 mg)

    • Positive Control (e.g., Propoxyphene HCl 65 mg)

    • Placebo (identical in appearance to the active medications)

Outcome Measures:

  • Primary Efficacy Endpoints:

    • Pain Intensity: Measured at baseline and at regular intervals (e.g., 0.5, 1, 2, 3, 4, 5, 6 hours) post-dosing using a Visual Analog Scale (VAS) or a 4- or 5-point categorical scale (e.g., 0=none, 1=slight, 2=moderate, 3=severe). The Sum of Pain Intensity Differences (SPID) over the observation period would be calculated.

    • Pain Relief: Measured at the same intervals as pain intensity using a 5-point categorical scale (e.g., 0=no relief, 1=a little, 2=some, 3=a lot, 4=complete). The Total Pain Relief (TOPAR) score would be calculated.

  • Secondary Efficacy Endpoints:

    • Time to onset of perceptible pain relief.

    • Time to meaningful pain relief.

    • Peak pain relief.

    • Duration of analgesia (time to remedication).

  • Safety Endpoint:

    • Incidence and severity of adverse events, elicited through spontaneous reporting and direct questioning.

Procedure:

  • Screening and Consent: Patients are screened for eligibility and provide informed consent prior to surgery.

  • Baseline Assessment: Post-surgery, once the patient reports moderate to severe pain, a baseline pain intensity assessment is performed.

  • Randomization and Dosing: The patient is randomized to a treatment group and receives the single oral dose of the assigned study medication.

  • Post-Dose Assessments: A trained observer assesses pain intensity and pain relief at the specified time points.

  • Remedication: Patients are offered a standard rescue analgesic if they do not experience adequate pain relief after a certain time (e.g., 60 minutes) or if their pain returns. The time of remedication is recorded.

  • Adverse Event Monitoring: Patients are monitored for adverse events throughout the observation period.

Statistical Analysis:

  • Analysis of variance (ANOVA) would be used to compare the SPID and TOPAR scores between the treatment groups.

  • Survival analysis (e.g., Kaplan-Meier curves) would be used to analyze the time to remedication.

  • Chi-square or Fisher's exact test would be used to compare the incidence of adverse events.

cluster_pre_study Pre-Study Phase cluster_study_conduct Study Conduct Phase cluster_analysis Data Analysis Phase Patient_Screening Patient Screening and Informed Consent Dental_Surgery Dental Surgery (e.g., Third Molar Extraction) Patient_Screening->Dental_Surgery Post_Op_Pain Development of Moderate to Severe Post-Operative Pain Dental_Surgery->Post_Op_Pain Baseline_Assessment Baseline Pain Assessment (VAS/Categorical Scale) Post_Op_Pain->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Dosing_this compound Single Oral Dose: This compound Citrate (75 mg) Randomization->Dosing_this compound Dosing_Propoxyphene Single Oral Dose: Propoxyphene HCl (65 mg) Randomization->Dosing_Propoxyphene Dosing_Placebo Single Oral Dose: Placebo Randomization->Dosing_Placebo Post_Dose_Assessments Serial Assessments of Pain Intensity and Relief (e.g., hourly for 6 hours) Dosing_this compound->Post_Dose_Assessments Dosing_Propoxyphene->Post_Dose_Assessments Dosing_Placebo->Post_Dose_Assessments Remedication Rescue Analgesic Offered as Needed Post_Dose_Assessments->Remedication if inadequate relief Data_Analysis Statistical Analysis of Efficacy and Safety Data Post_Dose_Assessments->Data_Analysis AE_Monitoring Adverse Event Monitoring AE_Monitoring->Data_Analysis Remedication->Data_Analysis

Caption: Generalized experimental workflow for a historical oral analgesic clinical trial.

Conclusion

This compound citrate is a historically significant opioid analgesic that demonstrated efficacy for mild to moderate pain. Its primary mechanism of action is through the agonism of mu-opioid receptors. While it was studied for post-operative pain, the available clinical trial data is limited to publications from several decades ago, the full details of which are not readily accessible. This guide provides a framework for understanding its pharmacology and the likely methodologies used in its clinical evaluation. For drug development professionals and researchers, the study of this compound citrate serves as an important case study in the evolution of analgesic research and highlights the challenges in accessing and interpreting historical clinical trial data. Future research, should it be undertaken, would require new, well-controlled clinical trials that adhere to modern standards of analgesic drug evaluation to fully characterize its efficacy and safety profile for post-operative pain.

References

Ethoheptazine for Chronic Pain Studies: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethoheptazine is a synthetic opioid analgesic belonging to the phenazepane class of compounds. Developed in the mid-20th century, it was introduced with the aim of providing pain relief with a lower potential for addiction compared to other opioids.[1] Primarily acting as a mu-opioid receptor agonist, this compound was prescribed for mild to moderate pain.[1][2] However, its clinical use has largely been discontinued, particularly in the United States, due to the availability of more effective and safer analgesics.[1][3] This technical guide provides a comprehensive overview of this compound, summarizing its known pharmacological properties, and highlighting the significant gaps in the publicly available data regarding its use in chronic pain studies. Due to the limited recent research on this compound, much of the detailed quantitative data and specific experimental protocols are not available in contemporary scientific literature.

Mechanism of Action

This compound exerts its analgesic effects primarily through its agonist activity at the mu-opioid receptors, which are part of the G-protein coupled receptor family.[1] This mechanism is shared with other opioid analgesics.[1]

Signaling Pathway

The binding of this compound to the mu-opioid receptor is believed to initiate a conformational change in the receptor, leading to the activation of intracellular signaling cascades. This involves the inhibition of adenylyl cyclase, which reduces intracellular cyclic adenosine monophosphate (cAMP) levels. The activation of mu-opioid receptors also leads to the opening of inwardly rectifying potassium channels and the inhibition of voltage-gated calcium channels. The collective effect of these actions is a reduction in neuronal excitability and a decrease in the release of nociceptive neurotransmitters, such as substance P and glutamate, from the presynaptic terminals of primary afferent neurons. This ultimately dampens the transmission of pain signals to the brain.

Ethoheptazine_Signaling_Pathway This compound This compound Mu_Opioid_Receptor Mu-Opioid Receptor (GPCR) This compound->Mu_Opioid_Receptor G_Protein Gi/o Protein Activation Mu_Opioid_Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase Inhibition G_Protein->Adenylyl_Cyclase K_Channel K+ Channel Activation G_Protein->K_Channel Ca_Channel Ca2+ Channel Inhibition G_Protein->Ca_Channel cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Neurotransmitter_Release ↓ Neurotransmitter Release cAMP->Neurotransmitter_Release Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Ca_Channel->Neurotransmitter_Release Hyperpolarization->Neurotransmitter_Release Analgesia Analgesia Neurotransmitter_Release->Analgesia Preclinical_Workflow cluster_model Chronic Pain Model Induction cluster_treatment Treatment and Assessment cluster_analysis Data Analysis Model_Selection Select Animal Model (e.g., Rat, Mouse) Induction Induce Chronic Pain (e.g., CCI, CFA) Model_Selection->Induction Ethoheptazine_Admin Administer this compound (Varying Doses) Induction->Ethoheptazine_Admin Behavioral_Testing Behavioral Assays (e.g., Von Frey, Hot Plate) Ethoheptazine_Admin->Behavioral_Testing Data_Collection Collect Quantitative Data (e.g., Paw Withdrawal Threshold) Behavioral_Testing->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Determine Efficacy and Dose-Response Statistical_Analysis->Results

References

Ethoheptazine as a Ring-Expanded Analogue of Pethidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth analysis of ethoheptazine, an opioid analgesic from the phenazepane family, structurally characterized as a ring-expanded analogue of pethidine (meperidine).[1] Pethidine, a synthetic opioid of the phenylpiperidine class, has been a benchmark in pain management for decades.[2][3] this compound was developed in the 1950s by expanding the six-membered piperidine ring of pethidine to a seven-membered azepane (or hexamethyleneimine) ring.[1][4][5] This structural modification offers a compelling case study in structure-activity relationships (SAR), altering the pharmacological, pharmacokinetic, and clinical profile of the parent compound.

This document will dissect the core chemical, pharmacological, and metabolic differences between these two compounds. It aims to provide drug development professionals with a comprehensive resource, detailing quantitative data, experimental methodologies, and the underlying molecular interactions that define their distinct activities. While this compound is no longer marketed in the United States, its comparison with pethidine remains a valuable academic and research subject for the design of novel analgesics.[1][6]

Chemical Structure and Nomenclature

The fundamental difference between this compound and pethidine lies in the heterocyclic ring attached to the quaternary carbon bearing the phenyl and ester groups. Pethidine is built upon a piperidine (six-membered) ring, whereas this compound incorporates an azepane (seven-membered) ring.

  • Pethidine (Meperidine):

    • IUPAC Name: Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate

    • Chemical Formula: C₁₅H₂₁NO₂[7]

  • This compound:

    • IUPAC Name: Ethyl 1-methyl-4-phenylazepane-4-carboxylate[1]

    • Chemical Formula: C₁₆H₂₃NO₂[1][4]

This ring expansion alters the conformational flexibility and the spatial relationship between the key pharmacophoric elements: the phenyl ring, the basic nitrogen, and the ester group.

Mechanism of Action: Opioid Receptor Agonism

Both pethidine and this compound exert their primary analgesic effects by acting as agonists at opioid receptors, particularly the μ-opioid receptor (MOR), located in the central nervous system (CNS).[2][7][8] Activation of these G-protein coupled receptors (GPCRs) initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and the inhibition of pain signal transmission.[8]

The general pathway involves:

  • Agonist Binding: The opioid agonist binds to the extracellular domain of the μ-opioid receptor.

  • G-Protein Activation: This induces a conformational change in the receptor, activating the intracellular G-protein complex (specifically Gαi/o).

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP).

  • Ion Channel Modulation: The Gβγ subunit directly modulates ion channels, promoting the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels and inhibiting N-type voltage-gated calcium channels.

  • Hyperpolarization and Reduced Neurotransmission: The resulting potassium efflux and reduced calcium influx cause hyperpolarization of the neuronal membrane and decrease the release of nociceptive neurotransmitters (e.g., substance P, glutamate), producing analgesia.

General Opioid Receptor Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Opioid_Agonist Opioid Agonist (Pethidine / this compound) MOR μ-Opioid Receptor (GPCR) Opioid_Agonist->MOR Binds G_Protein Gαi/βγ MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel Inhibits K_Channel K⁺ Channel G_Protein->K_Channel Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Ca_Influx ↓ Ca²⁺ Influx K_Efflux ↑ K⁺ Efflux Outcome Hyperpolarization & Reduced Neurotransmitter Release Ca_Influx->Outcome K_Efflux->Outcome

Opioid Agonist Signal Transduction

Comparative Pharmacological Data

Quantitative data highlights the differences in receptor interaction and disposition between the two molecules. While comprehensive data for this compound is sparse due to its discontinued status, available information allows for a structured comparison.

Table 1: Opioid Receptor Binding Affinity

Binding affinity (Ki) is a measure of how tightly a ligand binds to a receptor. Lower Ki values indicate higher affinity. Data for pethidine shows it is a relatively weak opioid agonist.[7]

CompoundReceptorKi (nM)Reference
Pethidine μ-Opioid (MOR)> 100[9][10]
κ-Opioid (KOR)Affinity noted, but weaker than MOR[2][7]
δ-Opioid (DOR)Low affinity[11]
This compound μ-Opioid (MOR)Binds to MOR, specific Ki not widely reported[8]

Note: Inconsistent Ki values for pethidine exist in literature due to varying experimental conditions.[10][12][13] The value presented reflects a consensus from comparative studies.

Table 2: Pharmacokinetic Profile

Pharmacokinetics describes the journey of a drug through the body. Key parameters reveal significant differences in absorption, distribution, metabolism, and excretion.

ParameterPethidineThis compound
Administration Oral, IV, IM, SC[14]Oral[1]
Bioavailability (Oral) ~50-60% (pronounced first-pass effect)[11][15]Data not specified, administered orally[8]
Onset of Action 10-15 min (Oral); 1-5 min (IV)[16]30-60 min (Oral)[8]
Duration of Action 2-4 hours[7][14][15]Data not specified
Plasma Protein Binding ~65-75%[14]Data not specified
Elimination Half-life 2.5-8 hours[3][11][14]Data not specified
Metabolism Hepatic (CYP3A4, CYP2B6)[7][14]Hepatic (presumed)
Excretion Primarily renal (urine)[2][14]Primarily renal (presumed)

Structure-Activity Relationship (SAR)

The expansion from a 6-membered piperidine ring (pethidine) to a 7-membered azepane ring (this compound) is the critical structural modification influencing activity. According to the "morphine rule," the spatial arrangement of the aromatic ring and the nitrogen atom is crucial for opioid activity.[17]

  • Conformational Flexibility: The azepane ring in this compound is significantly more flexible than the relatively rigid chair/boat conformations of pethidine's piperidine ring. This increased flexibility may allow for different binding poses at the opioid receptor but could also result in a higher entropic penalty upon binding, potentially lowering affinity.

  • Analgesic Potency: Pethidine is considered a weak opioid, with about one-tenth the potency of morphine.[7] this compound is indicated for mild to moderate pain, suggesting it is also a relatively weak analgesic, and its discontinuation was partly related to efficacy compared to other available agents.[1][6]

  • Side Effect Profile: The structural change also impacts interactions with other receptors. Pethidine possesses anticholinergic (atropine-like) properties and can inhibit serotonin reuptake, contributing to side effects like tachycardia and a risk of serotonin syndrome, which are not typical of classical opioids.[2] The extent to which ring expansion modifies these off-target activities in this compound is not well-documented.

Experimental Protocols

The characterization of opioid analgesics relies on a standardized set of in vitro and in vivo assays.

A. In Vitro Opioid Receptor Binding Assay

This assay quantifies the affinity of a test compound for a specific opioid receptor subtype. A common method is a competitive radioligand binding assay.

Methodology:

  • Preparation of Receptor Source: Cell membranes are prepared from cell lines (e.g., HEK293, CHO) stably transfected to express a specific human opioid receptor subtype (e.g., MOR).[10][18]

  • Assay Setup: In a multi-well plate, the cell membranes are incubated with:

    • A known concentration of a radiolabeled ligand (e.g., [³H]DAMGO for MOR) that binds to the receptor with high affinity.[19]

    • Varying concentrations of the unlabeled test compound (e.g., pethidine or this compound).

  • Incubation: The mixture is incubated at a controlled temperature (e.g., 25°C) for a set period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the unbound radioligand.

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The amount of bound radioligand decreases as the concentration of the test compound increases. The data is plotted to generate a competition curve, from which the IC₅₀ (concentration of test compound that inhibits 50% of radioligand binding) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.[20]

Workflow: In Vitro Receptor Binding Assay Start Start Prep Prepare Receptor Source (Cell Membranes with MOR) Start->Prep Incubate Incubate: Membranes + [³H]Radioligand + Test Compound (Varying Conc.) Prep->Incubate Filter Rapid Filtration (Separate Bound vs. Unbound) Incubate->Filter Count Scintillation Counting (Quantify Bound Radioactivity) Filter->Count Analyze Data Analysis (Calculate IC₅₀ and Ki) Count->Analyze End End Analyze->End

Protocol for Opioid Receptor Binding
B. In Vivo Analgesic Assay: Tail-Flick Test

This is a common animal model to assess the antinociceptive efficacy of a compound against thermal pain.[21][22]

Methodology:

  • Animal Acclimation: Rodents (typically rats or mice) are acclimated to the testing environment and handling procedures.

  • Baseline Latency: A focused beam of radiant heat is applied to the ventral surface of the animal's tail. The time taken for the animal to "flick" its tail away from the heat source is recorded as the baseline latency. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.[23]

  • Drug Administration: Animals are divided into groups and administered the test compound (e.g., pethidine), a positive control (e.g., morphine), or a vehicle control (e.g., saline) via a specific route (e.g., subcutaneous injection).

  • Post-Treatment Latency: At set time intervals after drug administration (e.g., 15, 30, 60, 90 minutes), the tail-flick latency is measured again.

  • Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The data is used to determine the dose-response relationship and calculate the ED₅₀ (the dose required to produce 50% of the maximum effect).[24]

Metabolism and Toxicity

The biotransformation of these drugs is a critical determinant of their duration of action and safety profile. Both are metabolized extensively in the liver.[7][25]

  • Pethidine Metabolism: Pethidine undergoes two primary metabolic pathways:

    • Hydrolysis: The ester group is hydrolyzed to form pethidinic acid.

    • N-demethylation: Catalyzed by CYP enzymes, this pathway produces norpethidine (normeperidine).[2][7]

    Norpehtidine is an active metabolite with about half the analgesic activity of pethidine but a much longer elimination half-life (15-20 hours vs. 3-8 hours for pethidine).[3][7] Crucially, norpethidine is a CNS stimulant and can cause tremors, myoclonus, and seizures, especially in patients with renal impairment or during prolonged use, as the metabolite accumulates.[2][7] This neurotoxicity is a major limitation of pethidine's clinical utility.

  • This compound Metabolism: Specific metabolic pathways for this compound are not as extensively documented as for pethidine. However, given its structural similarity, it is presumed to undergo similar hepatic biotransformation, including N-demethylation and ester hydrolysis. The toxicity profile of its potential metabolites has not been a significant focus of published research.

Metabolic Pathways of Pethidine Pethidine Pethidine Hydrolysis Ester Hydrolysis Pethidine->Hydrolysis NDemethylation N-Demethylation (CYP3A4, CYP2B6) Pethidine->NDemethylation Pethidinic_Acid Pethidinic Acid (Inactive) Hydrolysis->Pethidinic_Acid Norpethidine Norpethidine (Active, Neurotoxic) NDemethylation->Norpethidine Conjugation Further Conjugation & Renal Excretion Pethidinic_Acid->Conjugation Norpethidine->Conjugation

Pethidine Biotransformation

Conclusion

The comparison between pethidine and its ring-expanded analogue, this compound, serves as a classic illustration of fundamental principles in medicinal chemistry and drug design. The seemingly minor modification of expanding a six-membered piperidine ring to a seven-membered azepane ring profoundly impacts the molecule's conformational properties, receptor interactions, and overall pharmacological profile.

Pethidine remains a clinically relevant, albeit cautiously used, opioid characterized by its rapid onset, short duration, and significant risk of neurotoxicity from its active metabolite, norpethidine.[2][7] this compound, while sharing the same fundamental mechanism of action, exhibited a clinical profile that did not offer a significant advantage, leading to its eventual withdrawal from the market.[1][6]

For drug development professionals, this comparative study underscores the critical importance of the heterocyclic scaffold in opioid design. It highlights how subtle changes in ring size can alter potency, efficacy, and metabolic fate, providing valuable lessons for the rational design of new chemical entities aimed at optimizing analgesic properties while minimizing adverse effects. The legacy of these compounds continues to inform the ongoing search for safer and more effective pain therapeutics.

References

Ethoheptazine and its Relation to Phenazepane Opioids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Ethoheptazine is a synthetic opioid analgesic belonging to the 4-phenylazepane chemical family. Developed in the 1950s, it represents a structural analogue of the widely known opioid meperidine (pethidine), distinguished by a seven-membered azepane ring in place of meperidine's six-membered piperidine ring. This structural modification significantly influences its pharmacological profile, resulting in a lower analgesic potency. This guide provides a technical overview of this compound's relationship to other phenazepane opioids, its mechanism of action, and the experimental protocols used to characterize such compounds. Due to its discontinuation from clinical use, modern quantitative receptor binding and functional data for this compound are scarce in the scientific literature; this guide therefore focuses on established structural relationships and provides contextual data from related opioid classes.

The Phenazepane Scaffold: A Structural Overview

The core of this compound and its relatives is the 4-phenylazepane structure. This scaffold is a ring-expanded version of the 4-phenylpiperidine structure that forms the basis for analgesics like meperidine. The key structural features influencing pharmacological activity are:

  • The Azepane Ring: A seven-membered saturated heterocycle containing one nitrogen atom.

  • N-Methyl Group: The nitrogen atom is substituted with a methyl group, which is common among many opioids and important for receptor interaction.

  • Quaternary Carbon at C4: The 4-position of the ring holds both a phenyl group and an ester or acyl group, creating a critical quaternary center.

This expansion from a six- to a seven-membered ring alters the conformation and stereochemistry of the molecule, impacting how it fits into the opioid receptor binding pocket.

This compound: Profile of a Phenazepane Opioid

This compound (ethyl 1-methyl-4-phenylazepane-4-carboxylate) was marketed as Zactane for the relief of mild to moderate pain.[1] It is chemically related to meperidine and another phenazepane derivative, proheptazine.[1]

Chemical Properties:

  • Molecular Formula: C₁₆H₂₃NO₂

  • IUPAC Name: ethyl 1-methyl-4-phenylazepane-4-carboxylate

Mechanism of Action

Like other opioid analgesics, this compound's primary mechanism of action is as an agonist at the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[2][3] Activation of the MOR in the central nervous system initiates a signaling cascade that results in analgesia. The key steps are:

  • G-Protein Coupling: Agonist binding causes a conformational change in the MOR, promoting the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric Gi/o protein.

  • Downstream Inhibition: The activated Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Ion Channel Modulation: The Gβγ subunit complex directly modulates ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).

  • Neuronal Hyperpolarization: The resulting potassium efflux and reduced calcium influx decrease neuronal excitability, inhibiting the transmission of nociceptive signals.[4]

The overall effect is a reduction in the perception of pain.[2]

Comparative Pharmacology and Structure-Activity Relationships (SAR)

A key principle in this chemical class is that ring expansion from the 4-phenylpiperidine (meperidine) to the 4-phenylazepane (this compound) scaffold generally leads to a decrease in analgesic potency. This is further supported by analogues in the fentanyl series, where the azepane homologue is significantly less potent than fentanyl itself.

Opioid Receptor Binding Affinity

Quantitative binding data (Kᵢ) for this compound is not present in publicly accessible databases. For context, Table 1 provides Kᵢ values for meperidine and other common opioids at the human μ-opioid receptor. It is anticipated that this compound would exhibit a significantly higher Kᵢ value (lower affinity) than meperidine.[5]

Table 1: μ-Opioid Receptor Binding Affinities of Selected Opioids

CompoundKᵢ (nM) at human MOR
This compoundData not available
ProheptazineData not available
Meperidine> 100
Morphine1 - 100
Fentanyl1 - 100
Sufentanil< 1

Data sourced from a comparative binding assay using a cell membrane preparation expressing recombinant human MOR.[5]

Logical Relationships in Azepane and Piperidine Opioids

The structural and potency relationships between these compounds can be visualized as a logical progression.

SAR_Relationships cluster_piperidine Piperidine Core (Higher Potency) cluster_azepane Azepane Core (Lower Potency) Meperidine Meperidine Fentanyl Fentanyl Meperidine->Fentanyl Structural Modification (Increased Potency) This compound This compound Meperidine->this compound Ring Expansion Fentanyl_Azepane Fentanyl_Azepane Fentanyl->Fentanyl_Azepane Ring Expansion This compound->Fentanyl_Azepane Structural Modification (Increased Potency)

Caption: Structural relationships between piperidine and azepane opioids.

Key Experimental Methodologies

The characterization of novel opioid compounds relies on a suite of standardized in vitro assays.

Protocol: Opioid Receptor Radioligand Binding Assay

This competitive binding assay is used to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

1. Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing the human μ-opioid receptor.

  • Radioligand: [³H]DAMGO or [³H]Diprenorphine (specific activity >30 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: Naloxone (10 μM final concentration).

  • Test compounds (e.g., this compound) at various concentrations.

  • Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

  • Scintillation cocktail and liquid scintillation counter.

2. Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, combine cell membranes (20-50 μg protein/well), a fixed concentration of radioligand (e.g., 0.5 nM [³H]DAMGO), and varying concentrations of the test compound in assay buffer.

  • For total binding wells, add buffer instead of test compound. For non-specific binding wells, add 10 μM naloxone.

  • Incubate the plate at 25°C for 60-120 minutes to reach equilibrium.

  • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific counts from total counts.

  • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

  • Determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[6]

Protocol: [³⁵S]GTPγS Functional Assay

This assay measures the functional activation of the G-protein by an agonist, providing data on potency (EC₅₀) and efficacy (Eₘₐₓ).

1. Materials:

  • Cell membranes as described above.

  • [³⁵S]GTPγS (specific activity >1000 Ci/mmol).

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

  • GDP (10 μM final concentration).

  • Test compounds at various concentrations.

  • Non-specific binding control: unlabeled GTPγS (10 μM).

2. Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, combine cell membranes (10-20 μg protein/well), GDP, [³⁵S]GTPγS (0.05 nM), and varying concentrations of the test compound in assay buffer.

  • For basal binding wells, add buffer instead of test compound.

  • Incubate at 25-30°C for 60 minutes.

  • Terminate and filter the reaction as described for the binding assay.

  • Quantify the filter-bound radioactivity by liquid scintillation.

3. Data Analysis:

  • Subtract non-specific binding from all wells.

  • Plot the specific binding of [³⁵S]GTPγS against the log concentration of the agonist.

  • Use non-linear regression to determine the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximal stimulation).

General Experimental Workflow

The process of characterizing a novel opioid-like compound follows a logical progression from initial binding studies to functional and in vivo assessment.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Assessment Binding Radioligand Binding (Determine Affinity Ki) Function GTPγS / cAMP Assay (Determine Potency EC50 & Efficacy Emax) Binding->Function High affinity candidates proceed Analgesia Animal Pain Models (e.g., Hot Plate, Tail Flick) (Determine Potency ED50) Function->Analgesia Potent & efficacious candidates proceed SideEffects Side Effect Profile (Respiratory, GI Motility) Analgesia->SideEffects

Caption: Standard workflow for opioid drug characterization.

Mu-Opioid Receptor Signaling Pathway

The canonical signaling pathway for μ-opioid receptor agonists like this compound is mediated by the Gi/o family of G-proteins.

G_Protein_Signaling cluster_membrane Plasma Membrane MOR μ-Opioid Receptor (MOR) G_Protein Gi/o Protein (αβγ) MOR->G_Protein Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts GIRK GIRK K+ Channel K_out K+ Efflux GIRK->K_out VGCC Ca2+ Channel Ca_in Ca2+ Influx VGCC->Ca_in Opioid This compound (Agonist) Opioid->MOR Binds G_alpha Gαi-GTP G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma G_alpha->AC Inhibits G_beta_gamma->GIRK Opens G_beta_gamma->VGCC Inhibits ATP ATP ATP->AC Response ↓ Neuronal Firing ↓ Neurotransmitter Release = ANALGESIA cAMP->Response K_out->Response Ca_in->Response

Caption: Mu-opioid receptor G-protein dependent signaling cascade.

Conclusion and Future Directions

This compound and the broader class of phenazepane opioids represent an early chapter in the synthetic development of analgesics. Their primary value from a modern drug development perspective lies in the structure-activity relationship lessons they provide, specifically demonstrating the conformational sensitivity of the opioid receptor to the size of the central heterocyclic ring. While this compound itself proved to have limited clinical efficacy, the principles learned from its development inform the design of new generations of analgesics. Future research on novel scaffolds may benefit from a retrospective analysis of these older compounds, although a full pharmacological re-evaluation using modern binding and functional assays would be required to precisely quantify their receptor interaction profiles.

References

Methodological & Application

Application Notes and Protocols for the Evaluation of Ethoheptazine and Other Novel Analgesics in Experimental Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the protocols for evaluating the analgesic efficacy of test compounds, such as the μ-opioid agonist ethoheptazine, in common experimental pain models. Due to a lack of specific published preclinical data for this compound, the following protocols are based on established methodologies for other opioid analgesics, such as morphine, and can be adapted for the study of novel analgesic agents.

Compound Profile: this compound

This compound is a synthetic opioid analgesic that primarily acts as a μ-opioid receptor agonist. Its mechanism of action is similar to other opioids, involving the inhibition of adenylate cyclase, which leads to reduced intracellular cAMP, decreased neuronal excitability, and diminished release of neurotransmitters involved in pain transmission. It also promotes the opening of potassium channels and inhibits the opening of calcium channels in neurons, leading to hyperpolarization and reduced transmission of pain signals.

Experimental Pain Models: Protocols and Methodologies

The following are standard preclinical models used to assess the efficacy of analgesic compounds. Dosages provided are typical for a standard opioid like morphine and should be adapted based on the potency and toxicity of the test compound.

2.1. Thermal Pain Models

These models are used to evaluate the response to noxious heat stimuli and are particularly sensitive to centrally acting analgesics like opioids.

  • Hot Plate Test: This test assesses the latency of a pain response to a heated surface.

    • Apparatus: A commercially available hot plate apparatus with a controlled temperature surface.

    • Procedure:

      • Acclimatize the animals (typically mice or rats) to the testing room for at least 30 minutes.

      • Set the hot plate temperature to a constant, non-tissue-damaging temperature (e.g., 55 ± 0.5°C).

      • Gently place the animal on the hot plate and start a timer.

      • Observe the animal for signs of nociception, such as licking of the paws, shaking, or jumping.

      • Record the latency time to the first sign of a pain response.

      • To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) is established, and any animal not responding by this time is removed.

      • Administer the test compound or vehicle control (e.g., saline) via the desired route (e.g., intraperitoneal, oral).

      • Repeat the hot plate test at predetermined time points after drug administration (e.g., 30, 60, 90, 120 minutes) to determine the peak effect and duration of action.

    • Data Analysis: The percentage of maximal possible effect (%MPE) is often calculated using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

  • Tail-Flick Test: This model measures the time it takes for an animal to withdraw its tail from a noxious heat source.

    • Apparatus: A tail-flick analgesia meter with a radiant heat source.

    • Procedure:

      • Gently restrain the animal (typically a rat) with its tail exposed.

      • Focus the radiant heat source on a specific portion of the tail.

      • Start the timer and record the latency for the animal to flick or withdraw its tail.

      • A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.

      • Administer the test compound or vehicle and re-test at various time points.

    • Data Analysis: Similar to the hot plate test, %MPE can be calculated to quantify the analgesic effect.

2.2. Chemical Pain Models

These models involve the administration of chemical irritants to induce a pain-like response and are useful for evaluating peripherally and centrally acting analgesics.

  • Acetic Acid-Induced Writhing Test: This is a visceral pain model where an irritant induces abdominal constrictions.

    • Procedure:

      • Acclimatize mice to the testing environment.

      • Administer the test compound or vehicle control.

      • After a set pre-treatment time (e.g., 30 minutes for i.p., 60 minutes for p.o.), inject a dilute solution of acetic acid (e.g., 0.6-1% v/v) intraperitoneally.

      • Immediately place the animal in an observation chamber.

      • Count the number of writhes (a characteristic stretching and constriction of the abdomen) over a defined period (e.g., 15-20 minutes).

    • Data Analysis: The percentage of inhibition of writhing is calculated as: % Inhibition = [ (Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group ] x 100.

Quantitative Data Summary for Standard Opioids in Experimental Pain Models

The following table summarizes typical effective doses (ED50) for morphine in common pain models. These values can serve as a reference point when designing studies for new opioid compounds.

Pain Model Animal Model Route of Administration Typical ED50 of Morphine Citation
Hot Plate TestRatIntraperitoneal (i.p.)1 - 5 mg/kg[1]
Tail-Flick TestRatIntraperitoneal (i.p.)1.5 - 3 mg/kg[1]
Acetic Acid WrithingMouseSubcutaneous (s.c.)~0.5 - 1.5 mg/kg[2]

Note: ED50 values can vary significantly based on the specific strain of animal, exact experimental conditions, and the endpoint measured.

Signaling Pathway and Experimental Workflow Visualizations

mu_opioid_receptor_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound Mu_Opioid_Receptor μ-Opioid Receptor This compound->Mu_Opioid_Receptor Binds to G_Protein Gi/o Protein Mu_Opioid_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits K_Channel K+ Channel G_Protein->K_Channel Opens Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Converts K_ion K_Channel->K_ion Efflux Ca_ion Ca_Channel->Ca_ion Influx ATP ATP ATP->Adenylate_Cyclase Reduced_Neurotransmitter_Release Reduced Neurotransmitter Release cAMP->Reduced_Neurotransmitter_Release Reduced levels lead to Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Analgesia Analgesia Reduced_Neurotransmitter_Release->Analgesia Hyperpolarization->Analgesia

Caption: Mu-opioid receptor signaling pathway for analgesia.

experimental_workflow_hot_plate Start Start Animal_Acclimatization Animal Acclimatization Start->Animal_Acclimatization Baseline_Latency Measure Baseline Latency (Hot Plate Test) Animal_Acclimatization->Baseline_Latency Drug_Administration Administer Test Compound or Vehicle Baseline_Latency->Drug_Administration Time_Points Post-Dosing Time Points (e.g., 30, 60, 90 min) Drug_Administration->Time_Points Measure_Latency Measure Post-Drug Latency (Hot Plate Test) Time_Points->Measure_Latency Data_Analysis Data Analysis (%MPE Calculation) Measure_Latency->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the Hot Plate Test.

experimental_workflow_writhing_test Start Start Animal_Grouping Animal Grouping (Control, Standard, Test) Start->Animal_Grouping Drug_Administration Administer Test Compound, Standard, or Vehicle Animal_Grouping->Drug_Administration Pre_treatment_Period Pre-treatment Period Drug_Administration->Pre_treatment_Period Induce_Writhing Induce Writhing (i.p. Acetic Acid) Pre_treatment_Period->Induce_Writhing Observe_and_Count Observe and Count Writhes Induce_Writhing->Observe_and_Count Data_Analysis Data Analysis (% Inhibition) Observe_and_Count->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the Acetic Acid-Induced Writhing Test.

References

Application Notes and Protocols for Ethoheptazine Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature did not yield specific quantitative data or detailed experimental protocols for the administration of Ethoheptazine in animal studies. While this compound is known as a synthetic opioid analgesic, detailed research on its pharmacology, pharmacokinetics, and toxicity in animal models appears to be limited or not readily accessible in digitized public databases.

This document, therefore, provides a generalized framework for the administration and evaluation of opioid analgesics in animal studies, based on established methodologies. These protocols can serve as a starting point for designing experiments with this compound, should the compound become available for research. It is crucial to note that these are general guidelines and specific parameters would need to be optimized in pilot studies for this compound.

I. General Considerations for Administration

The route of administration for this compound in animal studies would likely be determined by the specific research question and the formulation of the drug. Common routes for analgesic drug testing in rodents (mice and rats) include oral (p.o.), intraperitoneal (i.p.), subcutaneous (s.c.), and intravenous (i.v.).

Table 1: General Guidelines for Administration Routes in Rodents

RouteVehicleVolume (mL/kg)Needle GaugeNotes
Oral (p.o.)Water, 0.5% Methylcellulose5-1020-22g gavage needleEnsure proper technique to avoid lung aspiration.
Intraperitoneal (i.p.)Saline, PBS10-2023-25gInject into the lower right quadrant of the abdomen.
Subcutaneous (s.c.)Saline, PBS5-1025-27gInject into the loose skin over the back or flank.
Intravenous (i.v.)Saline, PBS527-30gTypically administered via the tail vein. Requires proper restraint and technique.

II. Protocols for Analgesic Efficacy Studies

The analgesic properties of this compound would be evaluated using various models of nociception that assess responses to thermal, mechanical, or chemical stimuli.

A. Thermal Nociception: Hot Plate Test

Objective: To assess the central analgesic activity of a compound by measuring the latency of a thermal-induced pain response.

Protocol:

  • Apparatus: A hot plate analgesiometer with the surface temperature maintained at a constant 55 ± 0.5 °C.

  • Animals: Mice (e.g., Swiss albino, C57BL/6) or rats (e.g., Sprague-Dawley, Wistar).

  • Procedure: a. Acclimatize animals to the testing room for at least 30 minutes. b. Gently place the animal on the hot plate and start a timer. c. Observe the animal for signs of nociception, such as paw licking, jumping, or vocalization. d. Stop the timer at the first sign of a pain response and record the latency. e. A cut-off time (e.g., 30-60 seconds) must be established to prevent tissue damage. f. Administer this compound or vehicle at the desired dose and route. g. Measure the response latency at predetermined time points (e.g., 30, 60, 90, 120 minutes) post-administration.

  • Data Analysis: The analgesic effect is expressed as the percentage of the maximum possible effect (%MPE), calculated as: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

B. Chemical Nociception: Acetic Acid-Induced Writhing Test

Objective: To evaluate peripheral analgesic activity by quantifying the reduction in visceral pain-induced stretching behavior.

Protocol:

  • Animals: Typically performed in mice.

  • Procedure: a. Administer this compound or vehicle at the desired dose and route. b. After a predetermined absorption period (e.g., 30 minutes for i.p.), inject a 0.6% solution of acetic acid intraperitoneally (10 mL/kg). c. Immediately place the animal in an observation chamber. d. After a 5-minute latency period, count the number of writhes (constriction of the abdomen, stretching of the hind limbs) over a 10-15 minute period.

  • Data Analysis: The analgesic effect is expressed as the percentage of inhibition of writhing compared to the vehicle-treated control group.

III. Protocols for Toxicity Assessment

Acute toxicity studies are essential to determine the safety profile of a new compound.

A. Acute Toxicity: Determination of LD50

Objective: To determine the median lethal dose (LD50), the dose at which 50% of the test animals are expected to die.

Protocol (Up-and-Down Procedure - OECD Guideline 425):

  • Animals: Rats or mice of a single sex (typically females, as they are often more sensitive).

  • Procedure: a. Dose a single animal with a starting dose level selected based on available information. b. Observe the animal for signs of toxicity and mortality for up to 48 hours. c. If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 3.2). d. If the animal dies, the next animal is dosed at a lower level. e. This sequential dosing continues until stopping criteria are met (e.g., a specified number of reversals in outcome).

  • Data Analysis: The LD50 is calculated using specialized software based on the pattern of outcomes.

IV. Protocols for Pharmacokinetic Studies

Pharmacokinetic studies are necessary to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Protocol:

  • Animals: Typically rats, often cannulated for serial blood sampling.

  • Procedure: a. Administer a single dose of this compound via the desired route (e.g., i.v. bolus and oral gavage in separate groups to determine bioavailability). b. Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) into tubes containing an anticoagulant. c. Centrifuge the blood to separate plasma. d. Analyze the plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), half-life (t1/2), and bioavailability (F%) are calculated using appropriate software.

V. Visualizations of Experimental Workflows

G cluster_0 Analgesic Efficacy Workflow Animal Acclimation Animal Acclimation Baseline Nociceptive Testing Baseline Nociceptive Testing Animal Acclimation->Baseline Nociceptive Testing Drug/Vehicle Administration Drug/Vehicle Administration Baseline Nociceptive Testing->Drug/Vehicle Administration Post-Treatment Nociceptive Testing Post-Treatment Nociceptive Testing Drug/Vehicle Administration->Post-Treatment Nociceptive Testing Data Analysis (%MPE or % Inhibition) Data Analysis (%MPE or % Inhibition) Post-Treatment Nociceptive Testing->Data Analysis (%MPE or % Inhibition)

G cluster_1 Acute Toxicity (LD50) Workflow Select Starting Dose Select Starting Dose Dose Single Animal Dose Single Animal Select Starting Dose->Dose Single Animal Observe for Toxicity/Mortality Observe for Toxicity/Mortality Dose Single Animal->Observe for Toxicity/Mortality Adjust Dose for Next Animal Adjust Dose for Next Animal Observe for Toxicity/Mortality->Adjust Dose for Next Animal Repeat Dosing and Observation Repeat Dosing and Observation Adjust Dose for Next Animal->Repeat Dosing and Observation Calculate LD50 Calculate LD50 Repeat Dosing and Observation->Calculate LD50

G cluster_2 Pharmacokinetic Study Workflow Drug Administration (i.v. or p.o.) Drug Administration (i.v. or p.o.) Serial Blood Sampling Serial Blood Sampling Drug Administration (i.v. or p.o.)->Serial Blood Sampling Plasma Separation Plasma Separation Serial Blood Sampling->Plasma Separation Bioanalytical Quantification (e.g., LC-MS/MS) Bioanalytical Quantification (e.g., LC-MS/MS) Plasma Separation->Bioanalytical Quantification (e.g., LC-MS/MS) Pharmacokinetic Parameter Calculation Pharmacokinetic Parameter Calculation Bioanalytical Quantification (e.g., LC-MS/MS)->Pharmacokinetic Parameter Calculation

Disclaimer: The information provided above is for educational purposes only and is based on general methodologies for preclinical drug development. Specific experimental designs for this compound would require a thorough literature review of structurally and pharmacologically similar compounds and adherence to all applicable institutional and governmental regulations for animal welfare.

Application Notes and Protocols for the Analytical Detection of Ethoheptazine

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the detection and quantification of Ethoheptazine in various samples. The protocols are intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for the simultaneous quantification of this compound Citrate and Aspirin in bulk and pharmaceutical dosage forms.

Quantitative Data Summary
ParameterThis compound CitrateReference
Linearity Range6 - 24 µg/mL[1]
Limit of Detection (LOD)Not explicitly stated
Limit of Quantification (LOQ)Not explicitly stated
System Suitability - Theoretical Plates> 3000[1]
System Suitability - Tailing Factor< 2[1]
System Suitability - %RSD< 2[1]
Experimental Protocol

1. Materials and Reagents:

  • This compound Citrate and Aspirin reference standards

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Commercial tablets containing Aspirin (325 mg) and this compound Citrate (75 mg)[1]

  • Whatman filter paper[1]

2. Instrumentation:

  • Waters e2695 HPLC system with a photodiode array detector[1]

  • Inertsil-BDS C18 column

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and Water (55:45 v/v)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Detection Wavelength: 256 nm[1]

  • Injection Volume: 20 µL[1]

  • Temperature: Ambient[1]

4. Standard Solution Preparation:

  • Prepare individual stock solutions of Aspirin and this compound Citrate.

  • From the stock solutions, prepare a working standard solution containing a known concentration of each analyte in the mobile phase.[1]

5. Sample Preparation (for Tablets):

  • Weigh and powder 20 tablets to determine the average weight.

  • Transfer a quantity of the powder equivalent to 325 mg of Aspirin and 75 mg of this compound Citrate to a 100 mL volumetric flask.[1]

  • Add the mobile phase, shake for 10 minutes, and sonicate for 20 minutes.[1]

  • Allow the solution to stand at room temperature for 20-30 minutes.[1]

  • Filter the solution through a Whatman filter paper.[1]

6. Analysis:

  • Inject 20 µL of the standard and sample solutions into the HPLC system.

  • Record the peak areas for Aspirin and this compound Citrate.

  • Calculate the percentage assay of the analytes in the sample.[1]

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh & Powder Tablets Dissolve Dissolve in Mobile Phase Sample->Dissolve Standard Prepare Standard Solutions Standard->Dissolve Sonicate Sonicate & Filter Dissolve->Sonicate Inject Inject 20 µL into HPLC Sonicate->Inject Separate Chromatographic Separation (Inertsil-BDS C18) Inject->Separate Detect PDA Detection at 256 nm Separate->Detect Quantify Quantify using Peak Areas Detect->Quantify Report Generate Report Quantify->Report

Caption: Workflow for the RP-HPLC analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS)

This method is designed for the qualitative detection of this compound in human urine as part of a broader screening for narcotic analgesics and NSAIDs.

Quantitative Data Summary
ParameterValueReference
Retention Time (RT)5.32 min
Precursor Ion (m/z)337
Product Ion (m/z)188
Limit of Detection (LOD)0.6 ng/mL
Experimental Protocol

1. Sample Preparation (Urine):

  • Details on the specific extraction procedure from urine were not provided in the available literature. A general solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method suitable for basic drugs would be appropriate.

2. Instrumentation:

  • A Liquid Chromatography system coupled with a Tandem Mass Spectrometer (e.g., a Q-Trap system).

3. LC/MS/MS Conditions (from a multi-analyte screening method):

  • The specific column and mobile phase composition for the cited method were not detailed. A typical setup would involve a C18 or similar reversed-phase column with a gradient elution using mobile phases like water and acetonitrile with additives such as formic acid to promote ionization.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode would be suitable for this compound.

  • MS/MS Parameters:

    • Precursor Ion: 337 m/z

    • Product Ion: 188 m/z

4. Analysis:

  • Inject the prepared sample extract into the LC/MS/MS system.

  • Monitor for the transition of the precursor ion (337 m/z) to the product ion (188 m/z) at the expected retention time (around 5.32 min).

  • The detection of this specific transition provides a high degree of confidence in the identification of this compound.

Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC/MS/MS Analysis cluster_data Data Interpretation Sample Urine Sample Collection Extract Extraction (SPE or LLE) Sample->Extract Inject Inject Extract into LC Extract->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Fragment MS/MS Fragmentation (337 -> 188 m/z) Ionize->Fragment Detect Detect Specific Ion Transition Fragment->Detect Identify Identify this compound Detect->Identify

Caption: Workflow for the LC/MS/MS detection of this compound.

Other Analytical Techniques

While detailed, validated protocols for the routine quantification of this compound using the following methods were not prominent in the reviewed literature, their principles are outlined below.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification of volatile and semi-volatile compounds. This compound can be analyzed by GC-MS, likely after a suitable extraction and derivatization step to improve its chromatographic properties.

Spectral Information:

  • Key Mass Fragments (m/z): 107, 149, 57, 78, 108[2]

Spectroscopic Methods (UV-Vis, IR)
  • UV-Vis Spectroscopy: Could potentially be used for the quantification of this compound in simple solutions, provided there are no interfering substances that absorb at the same wavelength. The development of a specific quantitative UV-Vis method would require determining the λmax (wavelength of maximum absorbance) and establishing a calibration curve.

  • Infrared (IR) Spectroscopy: An IR spectrum of this compound is available and can be used for identification by comparing the spectrum of an unknown sample to that of a reference standard.[2] This is primarily a qualitative technique.

References

Application Notes and Protocols: Ethoheptazine Citrate for Research Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethoheptazine citrate is a synthetic opioid analgesic belonging to the phenazepine class of compounds.[1] Historically, it was developed for the management of mild to moderate pain.[2][3] Its primary mechanism of action is through agonism of the mu (µ)-opioid receptor, a member of the G protein-coupled receptor (GPCR) family.[3][4] Activation of the µ-opioid receptor leads to a cascade of intracellular signaling events that ultimately result in analgesia.[5] These application notes provide detailed protocols for the in vitro and in vivo characterization of this compound citrate for research purposes, along with data presentation guidelines and visualizations of key pathways and workflows.

Physicochemical Properties and Formulation

While specific solubility data for this compound citrate in common research solvents is not extensively documented, a general approach for the preparation of stock solutions can be followed based on the properties of similar amine-containing compounds.

Formulation Protocol: Preparation of Stock Solutions

  • Initial Solubility Testing : It is recommended to perform small-scale solubility tests in solvents such as dimethyl sulfoxide (DMSO), ethanol, and sterile saline (0.9% NaCl).

  • Stock Solution Preparation (Example) :

    • Accurately weigh a precise amount of this compound citrate powder.

    • To prepare a 10 mM stock solution in DMSO, dissolve the appropriate amount of this compound citrate in high-purity DMSO. For example, for a compound with a molecular weight of 389.4 g/mol (for the citrate salt), dissolve 3.894 mg in 1 mL of DMSO.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Stability:

The stability of this compound citrate in solution for research applications has not been extensively reported. It is advisable to prepare fresh dilutions from frozen stock solutions for each experiment. Long-term stability studies under specific storage conditions are recommended for extended research projects.

In Vitro Characterization

A series of in vitro assays can be employed to characterize the pharmacological profile of this compound citrate at the µ-opioid receptor.

Receptor Binding Affinity

Objective: To determine the binding affinity (Ki) of this compound citrate for the µ-opioid receptor.

Protocol: Radioligand Competition Binding Assay

  • Membrane Preparation : Utilize commercially available cell membranes expressing the human µ-opioid receptor or prepare membranes from cells or tissues endogenously expressing the receptor.

  • Assay Buffer : 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA.

  • Radioligand : [³H]-DAMGO (a high-affinity µ-opioid receptor agonist) or [³H]-Diprenorphine (a non-selective opioid antagonist).

  • Procedure :

    • In a 96-well plate, combine the µ-opioid receptor-containing membranes (10-20 µg protein/well), the radioligand (at a concentration close to its Kd), and a range of concentrations of this compound citrate.

    • For the determination of non-specific binding, include wells with a high concentration of a non-labeled µ-opioid ligand (e.g., 10 µM Naloxone).

    • For the determination of total binding, include wells with only membranes and radioligand.

    • Incubate the plate at 25°C for 60-90 minutes.

    • Terminate the assay by rapid filtration through GF/B filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis :

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound citrate concentration.

    • Determine the IC50 value (the concentration of this compound citrate that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Activity: G Protein Activation

Objective: To determine the potency (EC50) and efficacy of this compound citrate in activating G protein signaling downstream of the µ-opioid receptor.

Protocol: [³⁵S]GTPγS Binding Assay

  • Materials : µ-opioid receptor-expressing membranes, [³⁵S]GTPγS, non-labeled GTPγS, GDP, and assay buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA).

  • Procedure :

    • In a 96-well plate, add the membranes (10-20 µg protein/well), GDP (10 µM final concentration), and varying concentrations of this compound citrate.

    • Include wells for basal binding (no agonist) and non-specific binding (10 µM non-labeled GTPγS).

    • Initiate the reaction by adding [³⁵S]GTPγS (0.05-0.1 nM final concentration).

    • Incubate at 30°C for 60 minutes with gentle agitation.

    • Terminate the reaction by filtration as described for the receptor binding assay.

    • Measure radioactivity using a scintillation counter.

  • Data Analysis :

    • Plot the specific [³⁵S]GTPγS binding against the logarithm of the this compound citrate concentration.

    • Determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect) values from the dose-response curve using non-linear regression.

Functional Activity: Adenylyl Cyclase Inhibition

Objective: To measure the ability of this compound citrate to inhibit adenylyl cyclase activity, a downstream effector of Gi/o protein activation.

Protocol: cAMP Assay

  • Cell Culture : Use cells expressing the µ-opioid receptor (e.g., CHO-hMOR or HEK293-hMOR cells).

  • Procedure :

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of this compound citrate for 15-30 minutes.

    • Stimulate adenylyl cyclase with a known concentration of forskolin (e.g., 1-10 µM) for 15-30 minutes.

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).

  • Data Analysis :

    • Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound citrate concentration.

    • Determine the IC50 value for the inhibition of adenylyl cyclase.

Quantitative Data Summary (Example)

AssayParameterExample ValueCell/Membrane System
Receptor BindingKi (nM)[Data Not Available]CHO-hMOR Membranes
[³⁵S]GTPγS BindingEC50 (nM)[Data Not Available]HEK293-hMOR Membranes
[³⁵S]GTPγS BindingEmax (%)[Data Not Available]Relative to DAMGO
cAMP AssayIC50 (nM)[Data Not Available]CHO-hMOR Cells

In Vivo Analgesic Activity

The analgesic properties of this compound citrate can be evaluated in various rodent models of pain.

Acute Nociceptive Pain: Hot Plate Test

Objective: To assess the central analgesic effects of this compound citrate against thermal stimuli.

Protocol:

  • Animals : Male Swiss Webster mice (20-25 g).

  • Apparatus : A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Procedure :

    • Acclimate the mice to the testing room for at least 1 hour.

    • Determine the baseline latency to a nocifensive response (paw licking, jumping) by placing each mouse on the hot plate. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

    • Administer this compound citrate or vehicle via a relevant route (e.g., intraperitoneal, oral).

    • At predetermined time points (e.g., 15, 30, 60, 90, and 120 minutes) after drug administration, place the mice back on the hot plate and record the response latency.

  • Data Analysis :

    • Calculate the percentage of the maximal possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

    • Determine the dose-response relationship and calculate the ED50 (the dose that produces 50% of the maximal effect).

Acute Nociceptive Pain: Tail-Flick Test

Objective: To evaluate the spinal analgesic effects of this compound citrate.

Protocol:

  • Animals : Male Sprague-Dawley rats (200-250 g).

  • Apparatus : A tail-flick analgesia meter that applies a radiant heat source to the tail.

  • Procedure :

    • Gently restrain the rat and place its tail over the heat source.

    • Measure the baseline latency for the rat to flick its tail away from the heat. A cut-off time (e.g., 10-12 seconds) is necessary.

    • Administer this compound citrate or vehicle.

    • Measure the tail-flick latency at various time points post-administration.

  • Data Analysis :

    • Analyze the data similarly to the hot plate test to determine the %MPE and ED50.

Inflammatory Pain: Acetic Acid-Induced Writhing Test

Objective: To assess the peripheral and central analgesic effects of this compound citrate in a model of visceral inflammatory pain.

Protocol:

  • Animals : Male Swiss Webster mice (20-25 g).

  • Procedure :

    • Administer this compound citrate or vehicle 30-60 minutes before the induction of writhing.

    • Induce visceral pain by intraperitoneal injection of 0.6% acetic acid solution (10 mL/kg).

    • Immediately after the acetic acid injection, place the mouse in an observation chamber.

    • Count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a set period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.

  • Data Analysis :

    • Calculate the percentage of inhibition of writhing for each dose compared to the vehicle-treated group: % Inhibition = [ (mean writhes in vehicle group - mean writhes in drug group) / mean writhes in vehicle group ] x 100.

    • Determine the ED50 from the dose-response curve.

Quantitative Data Summary (Example)

In Vivo ModelParameterExample Value (mg/kg)Route of AdministrationAnimal Model
Hot Plate TestED50[Data Not Available]IntraperitonealMouse
Tail-Flick TestED50[Data Not Available]OralRat
Acetic Acid WrithingED50[Data Not Available]SubcutaneousMouse

Analytical Method: RP-HPLC

A validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for the quantification of this compound citrate in bulk form, formulations, and biological matrices. The following is based on a published method for the simultaneous estimation of Aspirin and this compound citrate and can be adapted.[6][7]

Protocol: RP-HPLC for this compound Citrate

  • Instrumentation : HPLC system with a UV-Vis detector.

  • Column : C18 column (e.g., Inertsil-BDS C18, 4.6 x 250 mm, 5 µm).

  • Mobile Phase : A mixture of Acetonitrile and Water (e.g., 55:45 v/v). The mobile phase should be filtered and degassed.

  • Flow Rate : 1.0 mL/min.

  • Detection Wavelength : 256 nm.

  • Injection Volume : 20 µL.

  • Standard Preparation : Prepare a stock solution of this compound citrate in the mobile phase and make serial dilutions to create a calibration curve (e.g., 6-24 µg/mL).

  • Sample Preparation : Dissolve the sample containing this compound citrate in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm filter before injection.

  • Validation : The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Signaling Pathways and Experimental Workflows

Mu-Opioid Receptor Signaling Pathway

This compound citrate, as a µ-opioid receptor agonist, initiates a signaling cascade that leads to analgesia. The primary pathway involves the activation of inhibitory G proteins (Gi/o), which in turn inhibit adenylyl cyclase, decrease intracellular cAMP levels, activate G protein-coupled inwardly rectifying potassium (GIRK) channels, and inhibit voltage-gated calcium channels. This leads to hyperpolarization and reduced neuronal excitability. The receptor can also signal through β-arrestin pathways, which are often associated with receptor desensitization and some adverse effects.

mu_opioid_signaling cluster_membrane Cell Membrane MOR Mu-Opioid Receptor (GPCR) G_protein Gi/o Protein (αβγ) MOR->G_protein Activates beta_arrestin β-Arrestin MOR->beta_arrestin Recruits AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Ca_channel Voltage-Gated Ca²⁺ Channel Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_channel GIRK K⁺ Channel K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux This compound This compound Citrate This compound->MOR Binds and Activates G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma G_alpha->AC Inhibits G_betagamma->Ca_channel Inhibits G_betagamma->K_channel Activates PKA ↓ PKA Activity cAMP->PKA Neuronal_activity ↓ Neuronal Excitability PKA->Neuronal_activity Ca_influx->Neuronal_activity K_efflux->Neuronal_activity Analgesia Analgesia Neuronal_activity->Analgesia ERK ERK/MAPK Activation beta_arrestin->ERK Desensitization Receptor Desensitization/ Internalization beta_arrestin->Desensitization

Mu-Opioid Receptor Signaling Pathway

Experimental Workflow: In Vitro Characterization

The following diagram outlines the workflow for the in vitro characterization of this compound citrate.

in_vitro_workflow start Start: this compound Citrate Compound stock_prep Prepare Stock Solution (e.g., 10 mM in DMSO) start->stock_prep binding_assay Radioligand Competition Binding Assay stock_prep->binding_assay gtp_assay [³⁵S]GTPγS Binding Assay stock_prep->gtp_assay camp_assay cAMP Inhibition Assay stock_prep->camp_assay calc_ki Calculate Ki binding_assay->calc_ki calc_ec50_emax Calculate EC50/Emax gtp_assay->calc_ec50_emax calc_ic50 Calculate IC50 camp_assay->calc_ic50 end End: In Vitro Pharmacological Profile calc_ki->end calc_ec50_emax->end calc_ic50->end

Workflow for In Vitro Characterization

Experimental Workflow: In Vivo Analgesia Studies

This diagram illustrates the general workflow for conducting in vivo analgesia studies.

in_vivo_workflow cluster_assays Pain Models start Start: this compound Citrate Formulation for Dosing animal_acclimation Animal Acclimation and Baseline Measurement start->animal_acclimation drug_admin Administer this compound Citrate or Vehicle (Dose-Response) animal_acclimation->drug_admin hot_plate Hot Plate Test drug_admin->hot_plate tail_flick Tail-Flick Test drug_admin->tail_flick writhing_test Acetic Acid Writhing Test drug_admin->writhing_test data_analysis Data Analysis (%MPE or % Inhibition) hot_plate->data_analysis tail_flick->data_analysis writhing_test->data_analysis calc_ed50 Calculate ED50 data_analysis->calc_ed50 end End: In Vivo Analgesic Profile calc_ed50->end

Workflow for In Vivo Analgesia Studies

References

Application Notes: In Vitro Characterization of Ethoheptazine Activity at the Mu-Opioid Receptor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethoheptazine is a synthetic opioid analgesic developed in the 1950s.[1][2] It functions as a centrally acting analgesic, primarily by binding to and activating mu (µ)-opioid receptors in the brain and spinal cord.[3][4] This activation mimics the effect of endogenous endorphins, leading to a cascade of intracellular events that increase the pain threshold.[3] The mu-opioid receptor is a G protein-coupled receptor (GPCR) that, upon activation by an agonist like this compound, inhibits adenylate cyclase, leading to reduced intracellular cyclic AMP (cAMP) levels.[2][3] This signaling cascade ultimately results in decreased neuronal excitability and a reduction in the transmission of pain signals.[3]

These application notes provide detailed protocols for a panel of in vitro assays to characterize the pharmacological activity of this compound at the human mu-opioid receptor. The described assays will enable researchers to determine the binding affinity, functional potency, and efficacy of this compound, as well as its potential cytotoxicity.

Data Presentation

The following tables provide a template for the presentation of quantitative data obtained from the described assays. For comparative purposes, representative data for the well-characterized mu-opioid receptor agonists, Morphine and DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin), are included.

Table 1: Mu-Opioid Receptor Binding Affinity

CompoundBinding Affinity (Kᵢ)RadioligandCell Line/Tissue
This compoundData to be determined[³H]DAMGOCHO-hMOR or HEK293-hMOR
Morphine1-10 nM[3][³H]DAMGORecombinant human MOR[3]
DAMGO1-5 nM[3][³H]DAMGORecombinant human MOR[3]

Table 2: Functional Potency and Efficacy at the Mu-Opioid Receptor

CompoundAssayParameterValueCell Line
This compound[³⁵S]GTPγS BindingEC₅₀Data to be determinedCHO-hMOR or HEK293-hMOR
EₘₐₓData to be determined
cAMP InhibitionIC₅₀Data to be determined
DAMGO[³⁵S]GTPγS BindingEfficacyFull Agonist[4]Mouse Brainstem Membranes[4]
MorphinecAMP InhibitionEfficacyPartial Agonist[4]cAMP Assay[4]

Table 3: In Vitro Cytotoxicity

CompoundAssayParameterValueCell Line
This compoundMTT AssayIC₅₀Data to be determinedHepG2, HEK293
LDH AssayIC₅₀Data to be determinedHepG2, HEK293

Signaling Pathway and Experimental Workflows

mu_opioid_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound MOR Mu-Opioid Receptor (MOR) This compound->MOR Binds G_protein Gi/o Protein (αβγ) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Analgesia Analgesia PKA->Analgesia Leads to

Caption: Mu-opioid receptor signaling pathway activated by this compound.

experimental_workflows cluster_binding Receptor Binding Assay cluster_functional Functional Assays cluster_cytotoxicity Cytotoxicity Assay (MTT) b1 Prepare membranes from CHO-hMOR cells b2 Incubate membranes with [³H]DAMGO and this compound b1->b2 b3 Separate bound and free radioligand b2->b3 b4 Quantify bound radioactivity b3->b4 b5 Calculate Ki value b4->b5 f1 [³⁵S]GTPγS Binding Assay f2 Incubate membranes with This compound, GDP, and [³⁵S]GTPγS f1->f2 f3 Measure [³⁵S]GTPγS incorporation f2->f3 f4 Determine EC₅₀ and Eₘₐₓ f3->f4 f5 cAMP Inhibition Assay f6 Treat CHO-hMOR cells with This compound and Forskolin f5->f6 f7 Measure intracellular cAMP levels f6->f7 f8 Determine IC₅₀ f7->f8 c1 Seed HepG2 or HEK293 cells in 96-well plates c2 Treat cells with various concentrations of this compound c1->c2 c3 Add MTT reagent and incubate c2->c3 c4 Solubilize formazan crystals c3->c4 c5 Measure absorbance at 570 nm c4->c5 c6 Calculate IC₅₀ value c5->c6

Caption: Experimental workflows for in vitro characterization of this compound.

Experimental Protocols

Mu-Opioid Receptor Binding Assay

This protocol determines the binding affinity of this compound for the human mu-opioid receptor through a competitive radioligand binding assay.

Materials:

  • Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human mu-opioid receptor (hMOR).[3]

  • Radioligand: [³H]DAMGO (specific activity 30-60 Ci/mmol).

  • Non-specific Ligand: Naloxone (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compound: this compound citrate.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and microplate scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture CHO-hMOR or HEK293-hMOR cells to confluence.

    • Harvest cells and homogenize in ice-cold buffer.

    • Centrifuge to pellet the membranes, resuspend in assay buffer, and determine protein concentration (e.g., Bradford assay). Store at -80°C.[3]

  • Assay Setup: In a 96-well plate, add:

    • 25 µL of assay buffer (for total binding) or 25 µL of Naloxone (for non-specific binding).

    • 25 µL of various concentrations of this compound.

    • 50 µL of [³H]DAMGO (final concentration ~1-2 nM).

    • 100 µL of cell membrane suspension (10-20 µg protein/well).

  • Incubation: Incubate the plate at 25°C for 60-90 minutes.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.

  • Detection: Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of this compound concentration.

    • Determine the IC₅₀ value and calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

[³⁵S]GTPγS Binding Functional Assay

This assay measures the G protein activation following agonist binding to the mu-opioid receptor.[4]

Materials:

  • Cell Membranes: From CHO-hMOR or HEK293-hMOR cells.[4]

  • Radioligand: [³⁵S]GTPγS (specific activity >1000 Ci/mmol).[3]

  • Unlabeled GTPγS: For determination of non-specific binding.[4]

  • GDP: Guanosine 5'-diphosphate.[3]

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[3]

  • Test Compound: this compound citrate.

  • Positive Control: DAMGO.

Procedure:

  • Assay Setup: On ice, add the following to a 96-well plate:

    • 50 µL of assay buffer (for total binding) or 10 µM unlabeled GTPγS (for non-specific binding).[3]

    • 50 µL of various concentrations of this compound or DAMGO.

    • 50 µL of cell membrane suspension (10-20 µg protein/well).[4]

    • 50 µL of 10 µM GDP.[3]

  • Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.[4]

  • Reaction Initiation: Add 50 µL of [³⁵S]GTPγS (final concentration 0.1 nM) to start the reaction.[3]

  • Incubation: Incubate at 30°C for 60 minutes with gentle agitation.[4]

  • Filtration and Detection: Terminate the assay by rapid filtration and quantify radioactivity as described in the binding assay protocol.

  • Data Analysis:

    • Plot the specific [³⁵S]GTPγS binding against the logarithm of this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to a full agonist like DAMGO.

cAMP Inhibition Functional Assay

This whole-cell assay measures the inhibition of adenylyl cyclase activity, a downstream effect of mu-opioid receptor activation.[2]

Materials:

  • Cells: CHO-hMOR or HEK293-hMOR cells.

  • Adenylyl Cyclase Stimulator: Forskolin.

  • Phosphodiesterase Inhibitor: IBMX (3-isobutyl-1-methylxanthine).

  • Test Compound: this compound citrate.

  • cAMP Assay Kit: A commercial kit for cAMP detection (e.g., HTRF, ELISA, or fluorescence-based).

Procedure:

  • Cell Seeding: Seed CHO-hMOR or HEK293-hMOR cells into a 96-well or 384-well plate and incubate overnight.[3]

  • Compound Treatment:

    • Remove the culture medium and replace it with buffer containing IBMX (e.g., 1 mM).

    • Add serial dilutions of this compound and incubate for 15 minutes at room temperature.[3]

  • Stimulation: Add forskolin (final concentration of 1-10 µM, to be optimized) to all wells except the basal control.[3]

  • Incubation: Incubate for 30 minutes at 37°C.[3]

  • cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.[3]

  • Data Analysis:

    • Generate a cAMP standard curve.

    • Calculate the cAMP concentration in each well.

    • Normalize the data as a percentage of the forskolin-stimulated response.

    • Plot the percentage inhibition against the logarithm of this compound concentration to determine the IC₅₀ value.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of this compound on cell viability by measuring the metabolic activity of cultured cells.[1][5]

Materials:

  • Cell Lines: HepG2 (human liver cancer cell line) or HEK293 cells.

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.[1]

  • Solubilizing Agent: DMSO or isopropanol with 0.04 N HCl.[1]

  • Test Compound: this compound citrate.

  • 96-well plates.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate (5,000-10,000 cells/well) and allow them to adhere overnight.[1]

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include vehicle-only controls. Incubate for 24-48 hours.[5]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilizing agent to each well to dissolve the purple formazan crystals.[1]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[1]

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of this compound concentration to determine the IC₅₀ value.

References

Application Notes: Protocols for Studying Ethoheptazine's Analgesic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies required to study the analgesic properties of Ethoheptazine, a centrally acting opioid analgesic. The information covers its mechanism of action and detailed protocols for key in vivo pain models.

Introduction to this compound

This compound is a synthetic opioid analgesic from the phenazepane family, developed in the 1950s.[1] It primarily functions as a centrally acting analgesic for moderate to severe pain.[2] Historically marketed as Zactane, its use has become limited due to the development of alternatives with improved efficacy and safety profiles.[1][3] this compound exerts its effects by targeting the endogenous opioid system, specifically the mu (μ)-opioid receptors in the central nervous system.[2][3]

Mechanism of Action: Mu-Opioid Receptor Signaling

This compound's analgesic effect is initiated by its binding to μ-opioid receptors, which are G-protein coupled receptors (GPCRs).[2][3] This binding activates the associated inhibitory G-protein (Gi/o). The subsequent dissociation of G-protein subunits triggers a downstream signaling cascade that ultimately reduces neuronal excitability and inhibits pain signal transmission.[2][4]

Key downstream effects include:

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the adenylyl cyclase enzyme, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] This reduction in cAMP diminishes the release of pain-related neurotransmitters like substance P and glutamate.[2]

  • Modulation of Ion Channels: The Gβγ subunit directly interacts with ion channels. It promotes the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron.[2] This makes the neuron less likely to fire an action potential. Concurrently, it inhibits the opening of voltage-gated calcium channels, reducing calcium influx, which is critical for neurotransmitter release.[2][5]

cluster_membrane Cell Membrane cluster_intra Intracellular Space This compound This compound MOR μ-Opioid Receptor (GPCR) This compound->MOR Binds & Activates G_Protein Gi/o Protein (Inactive) MOR->G_Protein Activates G_Protein_act Gi/o Protein (Active) G_Protein->G_Protein_act GDP/GTP Exchange AC Adenylyl Cyclase G_Protein_act->AC Gαi inhibits K_Channel K+ Channel (GIRK) G_Protein_act->K_Channel Gβγ activates Ca_Channel Ca2+ Channel G_Protein_act->Ca_Channel Gβγ inhibits ATP ATP Hyperpol Hyperpolarization K_Channel->Hyperpol K+ Efflux Neuro_Release Reduced Neurotransmitter Release (e.g., Substance P) Ca_Channel->Neuro_Release Reduced Ca2+ Influx cAMP cAMP ATP->cAMP Converts cAMP->Neuro_Release Reduced Signaling Analgesia Analgesic Effect Hyperpol->Analgesia Neuro_Release->Analgesia cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A Animal Selection (e.g., Mice, Rats) B Acclimatization (3-7 days) A->B C Baseline Nociceptive Testing (Pre-drug measurement) B->C D Randomization into Groups (Vehicle, this compound Doses) C->D Establish Groups E Drug Administration (e.g., PO, IP, SC) D->E F Post-Drug Nociceptive Testing (at various time points) E->F G Data Collection (Latency, Writhing count) F->G Record Data H Calculation of Analgesic Effect (%MPE, % Inhibition) G->H I Statistical Analysis (e.g., ANOVA, t-test) H->I

References

Ethoheptazine in Neurological Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethoheptazine is a synthetic opioid analgesic belonging to the phenazepane chemical class. Developed in the mid-20th century, it was clinically used for the management of mild to moderate pain.[1] While it is no longer a commonly prescribed medication, its historical use and mechanism of action as a mu-opioid receptor agonist make it a compound of interest for specific neurological research applications.[1][2] These notes provide an overview of its potential research applications, relevant protocols, and the underlying signaling pathways.

This compound citrate primarily exerts its analgesic effects by acting as an agonist at mu-opioid receptors in the central nervous system.[1][2] This binding mimics the action of endogenous opioids, leading to a cascade of intracellular events that ultimately inhibit the transmission of pain signals.[2]

Mechanism of Action

This compound functions as a mu-opioid receptor agonist. The binding of this compound to these G-protein coupled receptors initiates a downstream signaling cascade. This includes the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP modulates the activity of several downstream effectors, including protein kinase A (PKA).

Furthermore, the activation of mu-opioid receptors by this compound leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. The efflux of potassium ions results in hyperpolarization of the neuronal membrane, making it less excitable. Concurrently, the inhibition of calcium influx reduces the release of neurotransmitters, such as glutamate and substance P, from the presynaptic terminal, thereby dampening the transmission of nociceptive signals.

Quantitative Data Summary

Due to the historical nature of this compound, comprehensive quantitative data from modern assays are limited. The following table summarizes expected or historically reported pharmacological data.

ParameterValueSpecies/SystemNotes
Analgesic Activity (ED50)
Hot Plate TestData not availableMouseEffective doses would be expected to be in the mg/kg range, comparable to other weak opioids.
Tail Flick TestData not availableRatSimilar to the hot plate test, effective doses would be determined by a significant increase in latency.
Acetic Acid Writhing TestData not availableMouseExpected to show a dose-dependent reduction in the number of writhes.
Receptor Binding Affinity (Ki)
Mu-opioid ReceptorNot explicitly available in recent literatureRecombinant humanExpected to have moderate affinity for the mu-opioid receptor.
Delta-opioid ReceptorNot explicitly available in recent literatureRecombinant humanLikely to have significantly lower affinity compared to the mu-opioid receptor.
Kappa-opioid ReceptorNot explicitly available in recent literatureRecombinant humanLikely to have significantly lower affinity compared to the mu-opioid receptor.
Pharmacokinetics
Bioavailability (Oral)Data not availableHuman/RodentSubject to first-pass metabolism.
Half-lifeData not availableHuman/RodentExpected to have a relatively short half-life.
MetabolismHepaticHuman/RodentMetabolized in the liver, likely through N-demethylation and ester hydrolysis.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound in a neurological research setting.

In Vitro: Opioid Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the mu-opioid receptor.

Materials:

  • This compound citrate

  • Membrane preparations from cells expressing recombinant human mu-opioid receptors (e.g., CHO-hMOR cells)

  • Radioligand (e.g., [³H]DAMGO)

  • Non-specific binding control (e.g., naloxone)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

  • Glass fiber filters

Protocol:

  • Prepare a series of dilutions of this compound citrate in the binding buffer.

  • In a 96-well plate, add the cell membrane preparation, the radioligand, and either the binding buffer (for total binding), a saturating concentration of naloxone (for non-specific binding), or a concentration of this compound.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow for binding equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value (the inhibition constant) using the Cheng-Prusoff equation.

In Vivo: Hot Plate Analgesia Test

Objective: To assess the central analgesic effects of this compound in rodents.

Materials:

  • This compound citrate

  • Vehicle (e.g., sterile saline)

  • Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C)

  • Experimental animals (e.g., male Swiss Webster mice, 20-25 g)

  • Stopwatch

Protocol:

  • Acclimatize the animals to the laboratory environment for at least one hour before the experiment.

  • Determine the baseline latency for each animal by placing it on the hot plate and measuring the time until it exhibits a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.

  • Administer this compound citrate or vehicle intraperitoneally (i.p.) or orally (p.o.).

  • At predetermined time points after drug administration (e.g., 15, 30, 60, and 90 minutes), place the animal back on the hot plate and measure the reaction latency.

  • Calculate the percentage of the maximum possible effect (% MPE) for each animal at each time point using the formula: % MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.

  • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the analgesic effect.

In Vivo: Locomotor Activity Test

Objective: To evaluate the effect of this compound on spontaneous locomotor activity and to assess potential sedative side effects.

Materials:

  • This compound citrate

  • Vehicle (e.g., sterile saline)

  • Open-field activity chambers equipped with infrared beams

  • Experimental animals (e.g., male Sprague-Dawley rats, 200-250 g)

Protocol:

  • Acclimatize the animals to the testing room for at least one hour before the experiment.

  • Administer this compound citrate or vehicle (i.p. or p.o.).

  • Immediately after administration, place each animal in the center of an open-field activity chamber.

  • Record locomotor activity (e.g., total distance traveled, number of horizontal and vertical beam breaks) for a set duration (e.g., 60 minutes).

  • Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of any effects.

  • Compare the locomotor activity of the this compound-treated groups to the vehicle-treated control group using appropriate statistical analysis.

Visualizations

Ethoheptazine_Signaling_Pathway This compound This compound Mu_Opioid_Receptor Mu-Opioid Receptor (GPCR) This compound->Mu_Opioid_Receptor Binds to G_Protein Gi/o Protein Mu_Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits (α subunit) GIRK_Channel GIRK Channel (K+ Efflux) G_Protein->GIRK_Channel Activates (βγ subunit) Ca_Channel Voltage-Gated Ca2+ Channel G_Protein->Ca_Channel Inhibits (βγ subunit) cAMP cAMP Adenylyl_Cyclase->cAMP Decreases production of PKA Protein Kinase A (PKA) cAMP->PKA Reduces activation of Hyperpolarization Neuronal Hyperpolarization GIRK_Channel->Hyperpolarization Neurotransmitter_Release Reduced Neurotransmitter Release (e.g., Glutamate, Substance P) Ca_Channel->Neurotransmitter_Release Analgesia Analgesia Hyperpolarization->Analgesia Neurotransmitter_Release->Analgesia

Caption: Signaling pathway of this compound via the mu-opioid receptor.

Experimental_Workflow_Analgesia cluster_0 Phase 1: Baseline Measurement cluster_1 Phase 2: Treatment cluster_2 Phase 3: Post-Treatment Measurement cluster_3 Phase 4: Data Analysis Animal_Acclimatization Animal Acclimatization (e.g., 1 hour) Baseline_Latency Measure Baseline Latency (Hot Plate Test) Animal_Acclimatization->Baseline_Latency Drug_Administration Administer this compound or Vehicle (i.p. or p.o.) Baseline_Latency->Drug_Administration Time_Points Measure Latency at Multiple Time Points (e.g., 15, 30, 60, 90 min) Drug_Administration->Time_Points Calculate_MPE Calculate % MPE Time_Points->Calculate_MPE Statistical_Analysis Statistical Analysis (e.g., ANOVA) Calculate_MPE->Statistical_Analysis

Caption: Workflow for in vivo assessment of analgesic efficacy.

References

Ethoheptazine as a Reference Compound in Opioid Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethoheptazine is a synthetic opioid analgesic belonging to the phenazepane class of compounds.[1][2] Structurally, it is a ring-expanded analog of pethidine.[2] Developed in the mid-20th century, it was marketed under trade names such as Zactane.[2][3] this compound primarily exerts its analgesic effects through interaction with the central nervous system.[3] While it has seen limited clinical use and is no longer approved by the FDA, its history as a mu-opioid receptor agonist makes it a potentially useful, albeit less common, reference compound in preclinical opioid research for comparative studies.[1][3]

This document provides detailed application notes and standardized protocols for evaluating the pharmacological profile of this compound or similar test compounds in the context of opioid drug discovery.

Mechanism of Action

This compound functions as an opioid agonist, with its primary target being the mu (µ)-opioid receptor.[3][4] The activation of these G protein-coupled receptors (GPCRs) located in the brain and spinal cord initiates a cascade of intracellular events that result in analgesia.[3][4] Key downstream effects of mu-opioid receptor activation by an agonist like this compound include:

  • Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[4]

  • Modulation of Ion Channels: It promotes the opening of potassium (K+) channels, leading to hyperpolarization, and inhibits the opening of voltage-gated calcium (Ca2+) channels.[4]

These actions collectively reduce neuronal excitability and inhibit the transmission of nociceptive signals.[4]

Signaling Pathway

Ethoheptazine_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound MOR μ-Opioid Receptor (GPCR) This compound->MOR Binds & Activates G_protein Gi/o Protein (αβγ) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization K_channel->Hyperpolarization K+ Efflux Neurotransmitter_Release ↓ Neurotransmitter Release Ca_channel->Neurotransmitter_Release ↓ Ca2+ Influx Analgesia Analgesia cAMP->Analgesia Hyperpolarization->Analgesia Neurotransmitter_Release->Analgesia

This compound's primary signaling cascade.

Data Presentation

Quantitative data from in vitro and in vivo studies are essential for characterizing the pharmacological profile of a compound. The following tables provide a template for presenting such data. As specific preclinical data for this compound is sparse in publicly available literature, values for Morphine, a standard reference opioid, are included for comparative context. Researchers should replace template data with their own experimental findings.

Table 1: Opioid Receptor Binding Affinity

CompoundReceptorKi (nM)RadioligandSource (e.g., Brain Homogenate)
This compound µ (MOR)User Data[3H]-DAMGOUser Data
δ (DOR)User Data[3H]-DPDPEUser Data
κ (KOR)User Data[3H]-U69,593User Data
Morphine (Ref.) µ (MOR)~1-10[3H]-DAMGORat Brain
δ (DOR)>1000[3H]-DPDPERat Brain
κ (KOR)~200-400[3H]-U69,593Rat Brain

Table 2: In Vitro Functional Activity

CompoundAssayReceptorEC50 (nM)Emax (% of Standard)
This compound [35S]GTPγS Bindingµ (MOR)User DataUser Data
cAMP Inhibitionµ (MOR)User DataUser Data
Morphine (Ref.) [35S]GTPγS Bindingµ (MOR)~50-100100%
cAMP Inhibitionµ (MOR)~10-50100%

Table 3: In Vivo Analgesic Potency

CompoundAnimal ModelTestRoute of Admin.ED50 (mg/kg) [95% CI]
This compound MouseHot Plates.c.User Data
MouseTail Flicks.c.User Data
MouseAcetic Acid Writhingi.p.User Data
Morphine (Ref.) MouseHot Plates.c.~5-10
MouseTail Flicks.c.~2-5
MouseAcetic Acid Writhingi.p.~0.5-1

Experimental Protocols

The following protocols are standardized methods for assessing the opioid-like activity of a test compound such as this compound.

In Vitro Assays

1. Radioligand Receptor Binding Assay

This assay determines the binding affinity (Ki) of a compound for opioid receptors.

  • Objective: To quantify the affinity of this compound for µ, δ, and κ opioid receptors.

  • Materials:

    • Cell membranes expressing the opioid receptor of interest (e.g., from CHO-K1 cells or rat brain homogenate).

    • Radioligands: [3H]-DAMGO (for µ), [3H]-DPDPE (for δ), [3H]-U-69,593 (for κ).

    • Non-specific binding control: Naloxone (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Test compound (this compound) at various concentrations.

    • 96-well plates, filter mats, cell harvester, scintillation counter.

  • Procedure:

    • In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and either assay buffer (for total binding), naloxone (for non-specific binding), or varying concentrations of this compound.

    • Incubate at 25°C for 60-90 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding (Total - Non-specific) and determine the IC50 of this compound. Convert IC50 to Ki using the Cheng-Prusoff equation.

2. [35S]GTPγS Functional Assay

This functional assay measures G protein activation following receptor agonism.

  • Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in activating G proteins via the µ-opioid receptor.

  • Materials:

    • Cell membranes expressing the µ-opioid receptor.

    • [35S]GTPγS.

    • GDP (Guanosine Diphosphate).

    • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4.

    • Test compound (this compound) at various concentrations.

    • Unlabeled GTPγS for non-specific binding.

  • Procedure:

    • Pre-incubate membranes with GDP on ice.

    • In a 96-well plate, add membranes, varying concentrations of this compound, and [35S]GTPγS.

    • Incubate at 30°C for 60 minutes.

    • Terminate the assay by rapid filtration through glass fiber filters.

    • Wash filters with ice-cold buffer.

    • Quantify bound [35S]GTPγS by scintillation counting.

    • Plot concentration-response curves to determine EC50 and Emax relative to a standard full agonist like DAMGO.

In Vivo Assays

All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

1. Hot Plate Test (Central Analgesia)

This test measures the response latency to a thermal stimulus, indicative of central analgesic activity.[1][5]

  • Objective: To assess the central analgesic effect of this compound.

  • Apparatus: Hot plate analgesiometer set to 55 ± 0.5°C.

  • Animals: Male Swiss Webster mice (20-25g).

  • Procedure:

    • Administer this compound or vehicle control (e.g., saline) via the desired route (e.g., subcutaneous, intraperitoneal).

    • At a predetermined time post-administration (e.g., 30 minutes), place the mouse on the hot plate.

    • Start a timer and record the latency to the first sign of nociception (e.g., paw licking, jumping).

    • A cut-off time (e.g., 30-45 seconds) must be used to prevent tissue damage.

    • Calculate the percent Maximum Possible Effect (%MPE) and determine the ED50.

Hot_Plate_Workflow start Start administer Administer this compound or Vehicle to Mice start->administer wait Wait for Peak Effect Time (e.g., 30 min) administer->wait place Place Mouse on Hot Plate (55°C) wait->place observe Observe for Nociceptive Response (Licking/Jumping) place->observe cutoff Response? observe->cutoff record Record Latency Time analyze Analyze Data (Calculate %MPE, ED50) record->analyze cutoff->record Yes remove Remove Mouse at Cut-off Time cutoff->remove No remove->analyze end End analyze->end

Workflow for the Hot Plate Test.

2. Acetic Acid-Induced Writhing Test (Peripheral/Visceral Analgesia)

This model assesses a compound's ability to reduce visceral pain.[6]

  • Objective: To evaluate the peripheral and visceral analgesic activity of this compound.

  • Animals: Male ICR mice (23 ± 3g).

  • Procedure:

    • Administer this compound or vehicle control.

    • After a suitable absorption period (e.g., 30-60 minutes), inject 0.6% acetic acid solution intraperitoneally (10 mL/kg).

    • Immediately place the mouse in an observation chamber.

    • After a 5-minute latency period, count the number of writhes (abdominal constrictions and hind limb stretching) over a 10-15 minute period.

    • Calculate the percentage inhibition of writhing compared to the vehicle control group.

Writhing_Test_Workflow start Start admin_drug Administer this compound or Vehicle to Mice start->admin_drug wait_absorption Wait for Absorption (e.g., 30-60 min) admin_drug->wait_absorption inject_acetic Inject Acetic Acid (i.p.) wait_absorption->inject_acetic wait_latency Wait 5 Minutes inject_acetic->wait_latency observe_count Observe and Count Writhes for 10-15 min wait_latency->observe_count analyze_data Analyze Data (% Inhibition) observe_count->analyze_data end End analyze_data->end

Workflow for the Acetic Acid-Induced Writhing Test.

Conclusion

This compound, as a historically recognized mu-opioid agonist, can serve as a useful reference compound in the preliminary stages of analgesic drug discovery. The protocols and data presentation formats provided herein offer a standardized framework for researchers to characterize the binding affinity, functional potency, and in vivo efficacy of novel compounds relative to a known, albeit less common, opioid. Proper application of these methodologies will ensure robust and comparable data generation, aiding in the identification and development of new pain therapeutics.

References

Application Notes and Protocols for the Synthesis of Ethoheptazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic strategies for preparing Ethoheptazine (ethyl 1-methyl-4-phenylazepane-4-carboxylate) and its derivatives. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways and biological mechanisms are included to facilitate research and development in this area.

Introduction

This compound is a synthetic opioid analgesic belonging to the azepane class of compounds. The seven-membered azepane ring is a key structural motif found in numerous biologically active molecules. The synthesis of this compound and its derivatives is of significant interest for the development of novel analgesics and other therapeutic agents. The core synthetic challenge lies in the construction of the substituted azepane ring system. This document outlines the classical synthesis of this compound and discusses modern synthetic methodologies applicable to the preparation of its derivatives.

General Synthetic Strategies for Azepane Derivatives

The synthesis of the azepane core, the central structural feature of this compound, can be achieved through several strategic approaches:

  • Ring-Closing Reactions: This is a common strategy involving the cyclization of a linear precursor containing the necessary atoms for the seven-membered ring.

  • Ring-Expansion Reactions: These methods involve the expansion of a smaller, more readily available cyclic precursor, such as a piperidine or pyrrolidine, to the seven-membered azepane ring. This can be a powerful tool for accessing complex azepane structures.[1]

  • Cycloaddition Reactions: [4+3] and other cycloaddition strategies can be employed to construct the seven-membered ring in a controlled manner.

  • Tandem Reactions: Multi-component or tandem reactions that form multiple bonds in a single operation can provide efficient access to functionalized azepane derivatives.

Classical Synthesis of this compound

The original synthesis of this compound was reported by Diamond, Bruce, and Tyson in 1957. The key steps involve the formation of a quaternary cyanopiperidine followed by ring expansion and subsequent hydrolysis and esterification.

Experimental Protocol: Synthesis of this compound

This protocol is based on the classical synthesis of this compound.

Step 1: Synthesis of 1-Methyl-4-phenyl-4-cyanopiperidine

  • Reaction: Strecker synthesis followed by methylation.

  • Materials:

    • 1-Methyl-4-piperidone

    • Aniline

    • Potassium cyanide

    • Hydrochloric acid

    • Methylating agent (e.g., methyl iodide)

    • Appropriate solvents (e.g., water, ethanol)

  • Procedure:

    • A mixture of 1-methyl-4-piperidone, aniline, and potassium cyanide in an aqueous acidic medium is stirred at room temperature.

    • The resulting aminonitrile is extracted with an organic solvent.

    • The crude aminonitrile is then methylated to yield 1-methyl-4-phenyl-4-cyanopiperidine.

    • The product is purified by distillation under reduced pressure.

Step 2: Ring Expansion to 1-Methyl-4-phenylazepane-4-carbonitrile

  • Reaction: Demjanov-type ring expansion.

  • Materials:

    • 1-Methyl-4-phenyl-4-cyanopiperidine

    • Reducing agent (e.g., Lithium aluminum hydride)

    • Nitrous acid (generated in situ from sodium nitrite and acid)

    • Appropriate solvents (e.g., diethyl ether, acetic acid)

  • Procedure:

    • The cyanopiperidine is reduced to the corresponding aminomethylpiperidine.

    • The aminomethylpiperidine is treated with nitrous acid to generate a diazonium salt, which undergoes a ring expansion to the azepane carbonitrile.

    • The product is isolated and purified by chromatography.

Step 3: Hydrolysis and Esterification to this compound

  • Reaction: Nitrile hydrolysis followed by Fischer esterification.

  • Materials:

    • 1-Methyl-4-phenylazepane-4-carbonitrile

    • Strong acid (e.g., sulfuric acid or hydrochloric acid)

    • Ethanol

    • Appropriate workup reagents (e.g., sodium bicarbonate)

  • Procedure:

    • The carbonitrile is heated under reflux with a strong acid in aqueous ethanol. This accomplishes both the hydrolysis of the nitrile to a carboxylic acid and the subsequent esterification to the ethyl ester in one pot.

    • The reaction mixture is cooled and neutralized with a base.

    • The product, this compound, is extracted with an organic solvent and purified by distillation.

StepProductStarting MaterialKey ReagentsYield (%)
11-Methyl-4-phenyl-4-cyanopiperidine1-Methyl-4-piperidoneAniline, KCN, HCl75-85
21-Methyl-4-phenylazepane-4-carbonitrile1-Methyl-4-phenyl-4-cyanopiperidineLiAlH4, NaNO2, H+40-50
3This compound1-Methyl-4-phenylazepane-4-carbonitrileH2SO4, Ethanol80-90

Modern Synthetic Approaches to this compound Derivatives

Contemporary organic synthesis offers a variety of powerful methods for the construction of functionalized azepanes, which can be applied to the synthesis of novel this compound derivatives.

Ring-Expansion Strategies

Ring expansion of readily available cyclic precursors is a versatile strategy. For instance, trifluoromethyl-substituted pyrrolidines can undergo a regioselective ring expansion to provide chiral α-trifluoromethyl azepanes.[1]

Tandem Amination/Cyclization

A copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes with primary or secondary amines provides an efficient route to trifluoromethyl-substituted azepine-2-carboxylates.

Experimental Protocol: Copper-Catalyzed Synthesis of an Azepine Derivative
  • Reaction: Tandem amination/cyclization.

  • Materials:

    • Functionalized allenyne

    • Primary or secondary amine (e.g., aniline)

    • Copper(I) catalyst (e.g., CuI)

    • Solvent (e.g., dioxane)

  • Procedure:

    • A mixture of the allenyne, amine (1.2 equivalents), and copper(I) catalyst (10 mol%) in dioxane is heated at 70 °C for 6 hours.

    • After cooling, the reaction mixture is worked up by solvent evaporation and purification by column chromatography.

SubstrateAmineProductYield (%)
Ethyl 2-(2,2,2-trifluoro-1-methoxyethylidene)hepta-4,6-dienoateAnilineEthyl 1-phenyl-5-(trifluoromethyl)-1,4,5,6-tetrahydroazepine-2-carboxylate75
Ethyl 2-(2,2,2-trifluoro-1-methoxyethylidene)hepta-4,6-dienoateMorpholineEthyl 5-(trifluoromethyl)-1-morpholino-1,4,5,6-tetrahydroazepine-2-carboxylate68

Mechanism of Action of this compound

This compound exerts its analgesic effects by acting as an agonist at opioid receptors, primarily the mu (μ)-opioid receptor, in the central nervous system.[1][2] This interaction initiates a signaling cascade that ultimately leads to a reduction in the perception of pain.

The binding of this compound to the μ-opioid receptor, a G-protein coupled receptor (GPCR), leads to:

  • Inhibition of Adenylyl Cyclase: This results in a decrease in intracellular cyclic AMP (cAMP) levels.

  • Modulation of Ion Channels: It promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane, and inhibits the opening of voltage-gated calcium channels.

  • Reduced Neurotransmitter Release: The overall effect is a decrease in the release of excitatory neurotransmitters, such as substance P and glutamate, which are involved in the transmission of pain signals.

Visualizations

Ethoheptazine_Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Cyanopiperidine Formation cluster_step2 Step 2: Ring Expansion cluster_step3 Step 3: Hydrolysis & Esterification cluster_product Final Product 1_Methyl_4_piperidone 1-Methyl-4-piperidone Strecker_Synthesis Strecker Synthesis & Methylation 1_Methyl_4_piperidone->Strecker_Synthesis Aniline Aniline Aniline->Strecker_Synthesis KCN KCN KCN->Strecker_Synthesis 1_Methyl_4_phenyl_4_cyanopiperidine 1_Methyl_4_phenyl_4_cyanopiperidine Strecker_Synthesis->1_Methyl_4_phenyl_4_cyanopiperidine Intermediate 1 Ring_Expansion Demjanov-type Ring Expansion 1_Methyl_4_phenylazepane_4_carbonitrile 1_Methyl_4_phenylazepane_4_carbonitrile Ring_Expansion->1_Methyl_4_phenylazepane_4_carbonitrile Intermediate 2 Hydrolysis_Esterification Hydrolysis & Esterification This compound This compound Hydrolysis_Esterification->this compound 1_Methyl_4_phenyl_4_cyanopiperidine->Ring_Expansion 1_Methyl_4_phenylazepane_4_carbonitrile->Hydrolysis_Esterification

Caption: Workflow for the classical synthesis of this compound.

Caption: Signaling pathway of this compound via the μ-opioid receptor.

References

Troubleshooting & Optimization

Ethoheptazine solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding the solubility and stability of Ethoheptazine.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Solubility Issues

Q1: My this compound is not dissolving in my chosen solvent. What should I do?

A1: First, verify that you are using an appropriate solvent. This compound citrate is reported to be freely soluble in water, alcohol, and chloroform.[1] If you are using one of these and still experiencing issues, consider the following:

  • Sonication: Use an ultrasonic bath to increase the rate of dissolution.

  • Gentle Warming: For less volatile solvents, gentle warming can increase solubility. However, monitor for any signs of degradation.

  • Solvent Purity: Ensure your solvent is of high purity, as contaminants can affect solubility.

  • Alternative Solvents: If solubility remains low, consider other solvents such as methanol or acetone, where it is also reported to be soluble.[1]

Q2: I've dissolved this compound in an aqueous buffer, but it has precipitated out of solution. Why did this happen?

A2: This is likely due to the pH of your solution. This compound is a basic compound containing a tertiary amine. The solubility of such compounds is highly pH-dependent.[2] In acidic to neutral solutions, the amine group is protonated, forming a more soluble salt. As the pH increases and becomes more alkaline, the compound deprotonates to its free base form, which is typically less water-soluble, leading to precipitation. To resolve this, try lowering the pH of your buffer.

Stability Issues

Q3: I am analyzing my this compound sample via HPLC and see unexpected peaks that are growing over time. What could this be?

A3: The appearance of new peaks over time is a strong indicator of chemical degradation. This compound, like many pharmaceutical compounds, can degrade under certain conditions. Common degradation pathways include:

  • Hydrolysis: The ester functional group in this compound can be susceptible to hydrolysis, especially under acidic or basic conditions.[3]

  • Oxidation: Exposure to atmospheric oxygen or oxidizing agents can lead to degradation.

  • Photolysis: Exposure to light, particularly UV light, can cause photodegradation.[4]

To confirm degradation, you should perform a forced degradation study (see Protocol 2) to characterize potential degradation products.

Q4: How can I prevent my this compound samples from degrading during storage and handling?

A4: Proper storage and handling are critical to maintaining the integrity of your compound.

  • Storage Conditions: Store this compound in a cool, dark, and dry place. Protect from light by using amber vials or storing in a light-blocking container. For long-term storage, consider refrigeration, ensuring the container is tightly sealed to prevent moisture ingress.

  • Inert Atmosphere: For solutions that are particularly sensitive to oxidation, consider purging the vial headspace with an inert gas like nitrogen or argon before sealing.

  • Handling: Minimize the time samples are exposed to harsh conditions (e.g., elevated temperatures, strong light).[5][6] Use appropriate personal protective equipment (PPE) when handling the compound.[7]

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

A1: Key physicochemical properties are summarized in the table below.

Q2: What is the expected solubility of this compound in common lab solvents?

Q3: How do I develop a stability-indicating analytical method for this compound?

A3: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients. The most common approach is reverse-phase HPLC with UV detection.[8] The key steps are:

  • Forced Degradation: Subject the drug to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[4][9]

  • Method Development: Develop an HPLC method (select column, mobile phase, gradient, etc.) that achieves baseline separation between the parent this compound peak and all peaks corresponding to the degradation products.

  • Method Validation: Validate the method according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Q4: Is this compound a controlled substance?

A4: this compound itself is not listed as a controlled substance under the U.S. Controlled Substances Act. However, it was historically available in a combination product called Equagesic, which was classified as a Schedule IV substance due to its meprobamate content.[10] Regulations may vary in other countries.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₆H₂₃NO₂[10][11]
Molar Mass261.36 g/mol [10][12]
Physical FormLiquid[12]
Boiling Point127-129 °C at 0.5 Torr[11]
Melting Point<25 °C[11]
IUPAC NameEthyl 1-methyl-4-phenylazepane-4-carboxylate[10]
CAS Number77-15-6[10]

Table 2: Qualitative Solubility Profile of this compound Citrate

SolventSolubilitySource
WaterFreely Soluble[1]
AlcoholFreely Soluble[1]
ChloroformFreely Soluble[1]
AcetoneSoluble[1]
MethanolSoluble[1]

Experimental Protocols

Protocol 1: pH-Dependent Aqueous Solubility Determination

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of each buffer. Ensure enough solid is present to achieve saturation.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Separation: After equilibration, separate the undissolved solid from the solution. This is typically done by centrifugation followed by filtration through a 0.22 µm filter to remove any remaining particulates.

  • Quantification: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV.[13][14]

  • Data Analysis: Plot the measured solubility (e.g., in mg/mL) against the pH of the buffer to generate a pH-solubility profile.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding degradation pathways and developing stability-indicating methods.[3][15]

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60-80°C for several hours. Neutralize the solution before analysis.[3]

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60-80°C for several hours. Neutralize the solution before analysis.[3]

  • Oxidative Degradation: Treat a solution of this compound with 3-6% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to dry heat (e.g., 80-100°C) for 24-48 hours.

  • Photolytic Degradation: Expose a solution of this compound to a light source providing at least 1.2 million lux hours and 200 watt hours/square meter, as per ICH Q1B guidelines.[4] Run a dark control in parallel.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using an appropriate analytical method (e.g., HPLC). Aim for 5-20% degradation of the parent compound to ensure that relevant degradation products are formed without being destroyed by over-stressing.[9]

Protocol 3: Example Stability-Indicating HPLC-UV Method

This is a starting point for method development and will require optimization.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 254 nm (or an alternative wavelength determined by a UV scan of this compound).

  • Analysis: Monitor for the separation of the main this compound peak from any new peaks that appear in the chromatograms of the forced degradation samples.

Visualizations

TroubleshootingWorkflow start Start: Solubility Issue solvent_check Is an appropriate solvent (Water, Alcohol, Chloroform) being used? start->solvent_check precipitation_check Is the compound precipitating from an aqueous buffer? solvent_check->precipitation_check Yes try_methods Action: 1. Use sonication 2. Apply gentle heat 3. Check solvent purity solvent_check->try_methods No adjust_ph Cause: pH is too high (alkaline). Action: Lower the pH of the buffer. precipitation_check->adjust_ph Yes contact_support If issue persists, consider alternative solvents or contact support. precipitation_check->contact_support No resolve_1 Issue Resolved try_methods->resolve_1 Success try_methods->contact_support Failure resolve_2 Issue Resolved adjust_ph->resolve_2

Caption: Troubleshooting workflow for this compound solubility issues.

ForcedDegradationWorkflow cluster_stress Stress Conditions acid Acid Hydrolysis (0.1M HCl, Heat) analysis Analyze All Samples & Control via HPLC-UV acid->analysis base Base Hydrolysis (0.1M NaOH, Heat) base->analysis oxidation Oxidation (3% H2O2) oxidation->analysis thermal Thermal (Solid, Heat) thermal->analysis photo Photolytic (ICH Q1B Light) photo->analysis start Prepare this compound Stock Solution/Solid start->acid start->base start->oxidation start->thermal start->photo end Identify Degradants & Validate Method analysis->end

Caption: Experimental workflow for a forced degradation study.

LogicalRelationship This compound This compound Receptor μ-Opioid Receptor This compound->Receptor Binds to Effect Analgesic Effect (Pain Relief) Receptor->Effect Leads to SideEffects Side Effects (Sedation, Nausea) Receptor->SideEffects Can cause

Caption: Logical relationship of this compound's mechanism of action.

References

Technical Support Center: Overcoming Ethoheptazine's Limited Bioavailability in Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethoheptazine. The focus is on addressing the challenges associated with its limited oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern for researchers?

A1: this compound is a synthetic opioid analgesic belonging to the phenazepane class, structurally related to pethidine (meperidine).[1] It primarily acts as an agonist at the μ-opioid receptor to produce analgesia.[2][3] A significant concern for researchers is its limited oral bioavailability, which is largely attributed to extensive first-pass metabolism in the liver.[3][4][5][6][7][8] This means that after oral administration, a substantial portion of the drug is metabolized before it reaches systemic circulation, leading to reduced and variable therapeutic effects in preclinical studies.[3][9]

Q2: Is there quantitative data on the oral bioavailability of this compound?

Q3: What are the primary strategies to overcome the limited bioavailability of this compound in a research setting?

A3: Several formulation strategies can be employed to enhance the oral bioavailability of drugs like this compound that undergo significant first-pass metabolism. These include:

  • Nanoformulations: Reducing the particle size of the drug to the nanometer range can increase its surface area, leading to enhanced dissolution and absorption.[3][12][13][14]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This can improve drug solubilization and absorption.[15][16][17]

  • Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can enhance its solubility and protect it from degradation in the gastrointestinal tract.[18][19][20][21][22]

  • Co-administration with Absorption Enhancers: Certain excipients can transiently increase the permeability of the intestinal membrane, facilitating greater drug absorption.[23]

Troubleshooting Guide

Problem: Inconsistent or lower-than-expected efficacy of orally administered this compound in animal models.

This is a common issue stemming from this compound's poor and variable oral bioavailability. The following troubleshooting workflow can help address this problem.

TroubleshootingWorkflow start Low/Variable In-Vivo Efficacy of Oral this compound check_formulation Is the drug formulated to enhance bioavailability? start->check_formulation formulate Select a Bioavailability Enhancement Strategy (e.g., SEDDS, Nanoparticles, Cyclodextrin Complexation) check_formulation->formulate No no_formulation check_dissolution Perform In-Vitro Dissolution Testing check_formulation->check_dissolution Yes yes_formulation no_formulation No yes_formulation Yes formulate->check_dissolution dissolution_ok Is dissolution rapid and complete? check_dissolution->dissolution_ok reformulate Optimize Formulation (e.g., adjust excipient ratios, change manufacturing process) dissolution_ok->reformulate No no_dissolution check_permeability Conduct Caco-2 Permeability Assay dissolution_ok->check_permeability Yes yes_dissolution no_dissolution No yes_dissolution Yes reformulate->check_dissolution permeability_ok Is permeability high and efflux ratio low? check_permeability->permeability_ok consider_enhancers Consider adding permeation enhancers or efflux pump inhibitors permeability_ok->consider_enhancers No no_permeability proceed_invivo Proceed with Optimized Formulation in In-Vivo Studies permeability_ok->proceed_invivo Yes yes_permeability no_permeability No yes_permeability Yes consider_enhancers->reformulate

Caption: Troubleshooting workflow for low in-vivo efficacy of this compound.

Data Presentation

The oral bioavailability of pethidine, a structural and pharmacological analog of this compound, highlights the significant impact of first-pass metabolism.

Drug Route of Administration Bioavailability (Normal Hepatic Function) Bioavailability (Hepatic Impairment) Reference(s)
Pethidine (Meperidine)Oral50-60%80-90%[10][11]
Pethidine (Meperidine)Intravenous100%100%[10][11]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To prepare a SEDDS formulation to enhance the oral bioavailability of this compound.

Materials:

  • This compound

  • Oil phase (e.g., Capryol 90, Oleic acid)

  • Surfactant (e.g., Cremophor EL, Tween 80)

  • Co-surfactant/Co-solvent (e.g., Transcutol P, Propylene glycol)

  • Vortex mixer

  • Water bath

Methodology:

  • Screening of Excipients:

    • Determine the solubility of this compound in various oils, surfactants, and co-surfactants.

    • Add an excess amount of this compound to 2 mL of each excipient in a vial.

    • Vortex the mixture for 30 minutes and then shake in a water bath at 37°C for 48 hours to reach equilibrium.

    • Centrifuge the samples at 3000 rpm for 15 minutes.

    • Quantify the amount of dissolved this compound in the supernatant using a validated analytical method (e.g., HPLC-UV).

    • Select the excipients with the highest solubilizing capacity for this compound.

  • Construction of Pseudo-Ternary Phase Diagrams:

    • Prepare a series of formulations with varying ratios of the selected oil, surfactant, and co-surfactant.

    • For each combination, titrate with water and observe the formation of emulsions.

    • Identify the self-emulsifying region that forms a clear or slightly bluish-white emulsion.

  • Preparation of this compound-Loaded SEDDS:

    • Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant.

    • Accurately weigh the components and mix them in a glass vial.

    • Add the required amount of this compound to the mixture.

    • Gently heat the mixture to 40°C and vortex until a clear and homogenous solution is obtained.[15][16][17]

Protocol 2: In-Vitro Dissolution Testing

Objective: To evaluate the release profile of this compound from the prepared formulation.[1][23][24][25][26]

Apparatus: USP Dissolution Apparatus 2 (Paddle type)

Materials:

  • This compound formulation

  • Dissolution medium (e.g., simulated gastric fluid pH 1.2, simulated intestinal fluid pH 6.8)

  • Syringes and filters

Methodology:

  • Set up the dissolution apparatus with 900 mL of the dissolution medium maintained at 37 ± 0.5°C.

  • Set the paddle speed to 50 rpm.

  • Place a single dose of the this compound formulation into each dissolution vessel.

  • At predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a 5 mL aliquot of the dissolution medium.

  • Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Filter the collected samples through a 0.45 µm syringe filter.

  • Analyze the concentration of this compound in the filtered samples using a validated analytical method (e.g., HPLC-UV).

  • Calculate the cumulative percentage of drug released at each time point.

Protocol 3: Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of this compound from the developed formulation.[2][27][28][29][30]

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 12-well plates with 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Lucifer yellow

  • Transepithelial Electrical Resistance (TEER) meter

Methodology:

  • Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monitor the integrity of the cell monolayer by measuring the TEER values. Monolayers with TEER values > 250 Ω·cm² are typically used.

  • Confirm monolayer integrity by assessing the permeability of a paracellular marker, such as Lucifer yellow.

  • For the apical-to-basolateral (A-B) transport study, add the this compound formulation (dissolved in transport buffer) to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points, collect samples from the basolateral side and replace with fresh buffer.

  • For the basolateral-to-apical (B-A) transport study, add the drug formulation to the basolateral side and collect samples from the apical side.

  • Quantify the concentration of this compound in the collected samples.

  • Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp(B-A) / Papp(A-B)).

Visualizations

SignalingPathway This compound This compound MuReceptor μ-Opioid Receptor (GPCR) This compound->MuReceptor Agonist G_protein Gi/o Protein MuReceptor->G_protein activates AdenylateCyclase Adenylate Cyclase G_protein->AdenylateCyclase inhibits K_channel K+ Channel G_protein->K_channel activates Ca_channel Ca2+ Channel G_protein->Ca_channel inhibits cAMP cAMP AdenylateCyclase->cAMP produces Hyperpolarization Hyperpolarization K_channel->Hyperpolarization leads to NeurotransmitterRelease Reduced Neurotransmitter Release (e.g., Substance P) Ca_channel->NeurotransmitterRelease results in Analgesia Analgesia Hyperpolarization->Analgesia NeurotransmitterRelease->Analgesia

Caption: Signaling pathway of this compound via the μ-opioid receptor.

SEDDS_Mechanism cluster_0 Oral Administration cluster_1 Gastrointestinal Tract cluster_2 Absorption SEDDS_capsule This compound in SEDDS formulation (Capsule) GI_fluid GI Fluids SEDDS_capsule->GI_fluid disperses in emulsion Fine O/W Emulsion (Drug in oil droplets) GI_fluid->emulsion forms absorption Increased Absorption (via lymphatic uptake) emulsion->absorption bypass Bypass of First-Pass Metabolism absorption->bypass

Caption: Mechanism of bioavailability enhancement by SEDDS.

References

Technical Support Center: Ethoheptazine Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethoheptazine in preclinical trials. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

General

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic opioid analgesic.[1][2] Its primary mechanism of action is as an agonist at the mu (µ)-opioid receptors in the central nervous system (CNS).[1][3] By binding to these receptors, it mimics the effects of endogenous opioids like endorphins, leading to analgesia (pain relief).[3]

Side Effects & Mitigation

Q2: What are the expected side effects of this compound in preclinical animal models?

A2: As a mu-opioid receptor agonist, this compound is expected to produce a range of side effects typical of this drug class. These include, but are not limited to:

  • Respiratory Depression: A decrease in breathing rate and tidal volume.[1][4]

  • Gastrointestinal Distress: Primarily constipation due to reduced gut motility.[1][5]

  • Sedation: Dose-dependent drowsiness and reduced motor activity.[2][6]

  • Nausea and Vomiting: More commonly observed in higher animal models.[1]

  • Dizziness: Can be inferred from behavioral changes in animal models.[2]

Q3: How can we mitigate this compound-induced constipation in our rodent models?

A3: A common and effective strategy is the co-administration of a peripherally acting mu-opioid receptor antagonist (PAMORA). These drugs, such as naloxone methiodide or methylnaltrexone, do not cross the blood-brain barrier and therefore can reverse the peripheral side effects of this compound (like constipation) without affecting its central analgesic properties.[7][8][9]

Illustrative Preclinical Data for Mitigation of Opioid-Induced Constipation

Treatment Group Dose (mg/kg, i.p.) Fecal Pellets (2 hr) % Inhibition of Transit
Vehicle Control - 8.2 ± 1.1 0%
This compound 10 1.5 ± 0.4 81.7%
This compound + Naloxone Methiodide 10 + 1 7.8 ± 0.9 4.9%
This compound + Methylnaltrexone 10 + 1 7.5 ± 1.0 8.5%

Note: Data are illustrative for a typical mu-opioid agonist and are presented as mean ± SEM.

Q4: Is it possible to counteract the sedative effects of this compound without reducing its analgesic efficacy?

A4: The co-administration of a CNS stimulant is a potential strategy, though this can be complex. Preclinical studies have explored the interaction between opioids and stimulants, but this approach requires careful dose-finding to avoid other confounding effects or potential for enhanced abuse liability.[6][10] The therapeutic window for this combination must be carefully determined.

Q5: How can we manage respiratory depression in our preclinical studies?

A5: Careful dose-response studies are crucial to identify the therapeutic index of this compound (the ratio between the analgesic dose and the dose that causes significant respiratory depression). In case of severe respiratory depression, an opioid antagonist like naloxone can be administered to reverse the effects.[4] However, systemic naloxone will also reverse the analgesia. Continuous monitoring of respiratory parameters is essential during dose-escalation studies.

Illustrative Preclinical Data for Opioid-Induced Respiratory Depression

Treatment Group Dose (mg/kg, i.v.) Respiratory Rate (breaths/min) Minute Volume (mL/min)
Saline Control - 150 ± 10 250 ± 20
This compound 5 110 ± 8 180 ± 15
This compound 10 70 ± 6 110 ± 12
This compound + Naloxone 10 + 0.1 145 ± 9 240 ± 18

Note: Data are illustrative for a typical mu-opioid agonist and are presented as mean ± SEM.

Troubleshooting Guides

Analgesia Assessment (Hot Plate Test)

Q: Our baseline latencies in the hot plate test are highly variable and unexpectedly short.

A: Several factors could be contributing to this issue:

  • Habituation: Ensure all animals are properly habituated to the testing room and the apparatus before the experiment. Lack of habituation can cause stress and erratic behavior.

  • Learning Effect: Repeated testing on the hot plate can lead to a learning effect where animals anticipate the stimulus and react faster. A short training session can help stabilize latencies.[11]

  • Environmental Factors: Changes in the animal facility environment, such as construction, new personnel, or even different scents, can cause stress and affect pain perception.[11]

  • Apparatus Calibration: Verify the temperature of the hot plate surface with an independent calibrated thermometer to ensure it is accurate.[11]

Respiratory Function Assessment (Whole-Body Plethysmography)

Q: We are observing a lot of noise and artifacts in our whole-body plethysmography recordings.

A: To improve the quality of your data, consider the following:

  • Animal Movement: The most common source of artifacts is animal movement. Ensure the animal is calm and acclimatized to the chamber before starting the recording.[12] Record data during periods of quiescence.

  • Chamber Seal: Check for any leaks in the plethysmography chamber. A poor seal will prevent accurate pressure change measurements.

  • Calibration: Perform the calibration procedure with a known volume of air injection before each set of experiments to ensure the accuracy of tidal volume measurements.[13]

  • Environmental Conditions: Maintain a constant temperature and humidity in the testing room, as these factors can influence the pressure readings.[13]

Gastrointestinal Motility Assessment (Charcoal Meal Test)

Q: The charcoal progression in our control group is inconsistent.

A: Consistency in the charcoal meal test can be improved by:

  • Fasting Period: Standardize the fasting period for all animals before the test. A 6-hour fasting period is often sufficient for rodents and can reduce the stress associated with longer fasting.[14][15]

  • Charcoal Suspension: Ensure the charcoal suspension is well-mixed before each administration to maintain a consistent concentration.

  • Gavage Technique: Use a consistent and gentle oral gavage technique to administer the charcoal meal. Stress from a poor technique can affect gastrointestinal motility.

  • Timing: The time between charcoal administration and euthanasia must be precisely controlled for all animals in the study.

Experimental Protocols

Hot Plate Test for Thermal Nociception
  • Apparatus: A commercially available hot plate apparatus with a surface that can be maintained at a constant temperature.

  • Procedure: a. Set the hot plate temperature to 55 ± 0.5°C.[5] b. Place a transparent glass cylinder on the hot plate surface to confine the animal. c. Gently place the mouse or rat onto the hot plate and immediately start a timer. d. Observe the animal for nocifensive behaviors, such as hind paw licking or jumping. e. Stop the timer at the first sign of a nocifensive response and record the latency. f. Immediately remove the animal from the hot plate to prevent tissue damage. g. A cut-off time (e.g., 30-60 seconds) should be established to avoid injury if the animal does not respond.[5][16]

Whole-Body Plethysmography for Respiratory Function
  • Apparatus: A whole-body plethysmograph for conscious, unrestrained rodents, connected to a pressure transducer and data acquisition software.

  • Procedure: a. Calibrate the system according to the manufacturer's instructions. b. Place the animal in the plethysmography chamber and allow it to acclimatize for at least 30-60 minutes.[12] c. Record baseline respiratory parameters, including respiratory rate (frequency), tidal volume, and minute volume. d. Administer this compound or the control substance. e. Continuously record respiratory parameters for a defined period post-administration.

Charcoal Meal Test for Gastrointestinal Transit
  • Preparation: a. Fast the animals (e.g., for 6 hours) with free access to water.[15] b. Prepare a 10% charcoal suspension in a 5% gum acacia solution.[17]

  • Procedure: a. Administer this compound or the control/mitigation treatment. b. After a specified pretreatment time, orally administer a consistent volume of the charcoal meal (e.g., 0.2 mL for mice). c. After a set time (e.g., 20-30 minutes), euthanize the animal by cervical dislocation. d. Carefully dissect the small intestine from the pyloric sphincter to the cecum. e. Measure the total length of the small intestine and the distance traveled by the charcoal front. f. Calculate the percent of intestinal transit as: (distance traveled by charcoal / total length of small intestine) x 100.

Visualizations

mu_opioid_receptor_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (Agonist) MOR Mu-Opioid Receptor (GPCR) This compound->MOR Binds to G_protein G-Protein (Gi/o) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Ion Channels (↑ K+ efflux, ↓ Ca2+ influx) G_protein->Ion_Channels Modulates cAMP ↓ cAMP AC->cAMP Neuronal_Activity ↓ Neuronal Excitability (Analgesia) cAMP->Neuronal_Activity Leads to Ion_Channels->Neuronal_Activity

Caption: Mu-opioid receptor signaling pathway activated by this compound.

experimental_workflow cluster_study_design Study Design & Preparation cluster_dosing_assessment Dosing & Assessment cluster_data_analysis Data Analysis & Interpretation Animal_Acclimation Animal Acclimation (e.g., 1 week) Baseline_Measurements Baseline Measurements (e.g., Hot Plate, Plethysmography) Animal_Acclimation->Baseline_Measurements Group_Allocation Group Allocation (Vehicle, this compound, this compound + Mitigation) Baseline_Measurements->Group_Allocation Dosing Drug Administration Group_Allocation->Dosing Analgesia_Test Analgesia Assessment (Hot Plate Test) Dosing->Analgesia_Test Side_Effect_Test Side Effect Assessment (Plethysmography, Charcoal Meal) Dosing->Side_Effect_Test Data_Collection Data Collection Analgesia_Test->Data_Collection Side_Effect_Test->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: General experimental workflow for preclinical assessment.

References

Technical Support Center: Ethoheptazine Dosage Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing Ethoheptazine dosage to achieve desired analgesic effects while minimizing sedation. Given that this compound is a synthetic opioid analgesic developed in the mid-20th century and is not in widespread clinical use today, specific dose-response data for sedation is limited.[1] The information provided herein is based on the known pharmacology of this compound as a mu-opioid receptor agonist and general principles of opioid-induced sedation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it cause sedation?

A1: this compound is a synthetic opioid analgesic that primarily acts as an agonist at the mu-opioid receptors in the central nervous system.[1] Binding to these receptors inhibits the transmission of pain signals, leading to analgesia. However, activation of mu-opioid receptors in various brain regions, including the brainstem, thalamus, and cerebral cortex, also leads to dose-dependent sedation, dizziness, and nausea, which are common side effects of opioid medications.[1]

Q2: What is the typical oral dosage range for this compound?

A2: Historical data suggests a typical oral dosage of this compound citrate is 75-100 mg.[2] However, determining the optimal dose for a specific experimental paradigm requires careful titration to balance analgesic efficacy with sedative side effects.

Q3: Are there any known formulations of this compound designed to reduce sedation?

A3: There is no readily available information on specific formulations of this compound developed to mitigate sedation. General strategies for reducing opioid-induced sedation include the development of extended-release formulations to maintain stable plasma concentrations and avoid sharp peaks that can lead to increased side effects. Another approach is the co-administration of a non-opioid analgesic to reduce the overall opioid dose required for pain relief.

Q4: What are the key pharmacokinetic parameters of this compound to consider?

A4: As an orally administered opioid, this compound's absorption, distribution, metabolism, and excretion profile will influence its onset, duration of action, and potential for sedation. While specific pharmacokinetic data for this compound is not extensively documented in recent literature, it is crucial to consider factors like first-pass metabolism, which can influence bioavailability, and the half-life of the drug and its metabolites, which will determine the dosing interval and potential for drug accumulation.

Q5: Can tolerance develop to the sedative effects of this compound?

A5: Tolerance to the sedative effects of opioids can develop over time with repeated administration. This means that a dose that initially causes sedation may become less sedating with continued use. However, the rate and extent of tolerance development can vary significantly between individuals and experimental models. It is important to monitor sedation levels throughout the course of a study.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Excessive Sedation Observed at Therapeutic Doses High individual sensitivity to the sedative effects of this compound.1. Reduce the this compound dose by 25-50%.2. Increase the dosing interval.3. Consider co-administration with a non-opioid analgesic to allow for a lower this compound dose.4. Re-evaluate the experimental endpoint to determine if a lower level of analgesia is acceptable.
Analgesic Efficacy is Lost When Dosage is Reduced to Avoid Sedation Narrow therapeutic window for this compound in the specific experimental model.1. Explore alternative analgesic agents with a wider therapeutic window.2. Investigate the use of adjuvant analgesics (e.g., NSAIDs, gabapentinoids) to enhance the analgesic effect of a lower this compound dose.3. Re-assess the pain model to ensure it is appropriate for the desired level of analgesia.
Inconsistent Sedation Levels Observed Across Subjects Variability in drug metabolism and individual differences in opioid receptor sensitivity.1. Ensure consistent administration procedures (e.g., time of day, food intake).2. Screen subjects for baseline differences in activity and sedation levels.3. Increase the sample size to account for inter-individual variability.4. If feasible, measure plasma concentrations of this compound to correlate with observed sedation.
Difficulty in Distinguishing Sedation from General Lethargy or Sickness Behavior Overlapping behavioral phenotypes.1. Utilize a battery of behavioral tests to assess different aspects of sedation (e.g., motor coordination, righting reflex, activity levels).2. Include a positive control group treated with a known sedative to validate the assessment methods.3. Carefully observe subjects for other signs of sickness behavior (e.g., piloerection, hunched posture) that are distinct from sedation.

Data Presentation

Table 1: Illustrative Dose-Response Data for this compound

Disclaimer: The following data is hypothetical and for illustrative purposes only. Specific experimental results may vary. This table is intended to provide a framework for designing dose-finding studies.

Dose (mg/kg, p.o.)Analgesic Effect (% MPE)Sedation Score (Mean ± SD)
0 (Vehicle)5 ± 20.1 ± 0.2
1030 ± 50.5 ± 0.4
2565 ± 81.2 ± 0.6
5085 ± 62.5 ± 0.8
7590 ± 53.8 ± 0.9
10092 ± 44.5 ± 0.7

%MPE: Percent Maximum Possible Effect in a standardized analgesia test (e.g., hot plate, tail flick). Sedation Score based on a 5-point scale (0=alert, 5=loss of righting reflex).

Experimental Protocols

Protocol 1: Assessment of Analgesic Efficacy using the Hot Plate Test
  • Objective: To determine the dose-dependent analgesic effect of this compound.

  • Apparatus: Hot plate analgesia meter, maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Procedure:

    • Habituate the animal (e.g., mouse or rat) to the testing room for at least 30 minutes.

    • Determine the baseline latency by placing the animal on the hot plate and recording the time until it exhibits a pain response (e.g., licking a hind paw, jumping). A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.

    • Administer this compound (at various doses) or vehicle orally (p.o.).

    • At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the animal back on the hot plate and record the response latency.

  • Data Analysis: Calculate the Percent Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

Protocol 2: Assessment of Sedation using a Composite Scoring System
  • Objective: To quantify the dose-dependent sedative effects of this compound.

  • Procedure:

    • Following administration of this compound or vehicle, observe the animals at the same time points as the analgesia assessment.

    • Score the level of sedation based on a multi-parameter scale. A validated scale such as the Pasero Opioid-Induced Sedation Scale (POSS) or a modified version can be adapted for preclinical studies.

  • Illustrative Scoring Parameters:

    • Spontaneous Activity: (0) Active and alert; (1) Slightly decreased activity; (2) Mostly inactive unless stimulated; (3) Inactive, does not explore.

    • Righting Reflex: (0) Immediate righting when placed on its back; (1) Delayed righting (>2 seconds); (2) Failure to right within 30 seconds.

    • Muscle Tone: (0) Normal; (1) Mildly relaxed; (2) Flaccid.

  • Data Analysis: Sum the scores from each parameter to obtain a composite sedation score for each animal at each time point.

Mandatory Visualizations

Ethoheptazine_Signaling_Pathway This compound This compound Mu_Opioid_Receptor Mu-Opioid Receptor (Gi/o-coupled) This compound->Mu_Opioid_Receptor Binds to Adenylate_Cyclase Adenylate Cyclase Mu_Opioid_Receptor->Adenylate_Cyclase Inhibits Ca_Channels Voltage-gated Ca2+ Channels Mu_Opioid_Receptor->Ca_Channels Inhibits opening of K_Channels GIRK Channels (K+ Channels) Mu_Opioid_Receptor->K_Channels Activates Brain_Regions Brain Regions (e.g., Brainstem, Thalamus) Mu_Opioid_Receptor->Brain_Regions Acts on cAMP cAMP Adenylate_Cyclase->cAMP Reduces production of Pain_Signal Pain Signal Transmission Ca_Channels->Pain_Signal Reduces neurotransmitter release Neuron Presynaptic Neuron K_Channels->Neuron Hyperpolarizes Postsynaptic_Neuron Postsynaptic Neuron Neuron->Postsynaptic_Neuron Neurotransmitter release Analgesia Analgesia Sedation Sedation Brain_Regions->Sedation Experimental_Workflow cluster_0 Dose-Response Study Animal_Acclimation Animal Acclimation (e.g., 7 days) Baseline_Testing Baseline Analgesia & Sedation Testing Animal_Acclimation->Baseline_Testing Grouping Random Assignment to Dose Groups (Vehicle, 10, 25, 50, 75, 100 mg/kg) Baseline_Testing->Grouping Drug_Administration Oral Administration of this compound Grouping->Drug_Administration Post_Drug_Testing Post-Drug Analgesia & Sedation Testing (30, 60, 90, 120 min) Drug_Administration->Post_Drug_Testing Data_Analysis Data Analysis (%MPE, Sedation Scores) Post_Drug_Testing->Data_Analysis

References

Ethoheptazine Synthesis and Purification: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Ethoheptazine. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimentation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound, offering potential causes and recommended solutions.

Synthesis Phase

Question 1: Low yield during the final hydrolysis and esterification of 1-methyl-4-phenyl-4-cyanoazacycloheptane.

Potential Causes:

  • Incomplete Hydrolysis: The nitrile group may not be fully converted to the carboxylic acid. This can be due to insufficient reaction time, low temperature, or inadequate concentration of the acid or base catalyst.

  • Side Reactions: Strong acidic or basic conditions required for hydrolysis can sometimes lead to degradation of the azepane ring or other side reactions.

  • Esterification Issues: The subsequent esterification with ethanol might be incomplete. Factors affecting this step include the choice of catalyst, removal of water as a byproduct, and reaction temperature.

Recommended Solutions:

  • Optimize Hydrolysis Conditions:

    • Gradually increase the reaction temperature and monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TTC) or High-Performance Liquid Chromatography (HPLC).

    • Experiment with different concentrations of the hydrolyzing agent (e.g., sulfuric acid or sodium hydroxide).

  • Control Side Reactions:

    • Employ milder reaction conditions if possible.

    • Consider a two-step approach where the nitrile is first hydrolyzed to the amide under controlled conditions, followed by hydrolysis to the carboxylic acid.

  • Improve Esterification Efficiency:

    • Use a suitable acid catalyst such as sulfuric acid or a solid acid catalyst.

    • Employ a Dean-Stark apparatus to remove water and drive the equilibrium towards the ester product.

Question 2: Formation of significant byproducts during the synthesis.

Potential Causes:

  • Impure Starting Materials: The purity of 2-phenyl-4-dimethylaminobutyronitrile and other reagents can significantly impact the reaction outcome.

  • Suboptimal Reaction Conditions: Incorrect temperature, pressure, or reaction time can favor the formation of side products. For instance, in reactions analogous to parts of the this compound synthesis, such as N-acylation, using certain bases like pyridine can lead to numerous side products.

  • Atmospheric Contamination: The presence of oxygen or moisture can lead to oxidative degradation or hydrolysis of intermediates.

Recommended Solutions:

  • Ensure Purity of Reactants: Purify starting materials and solvents before use.

  • Systematic Optimization of Reaction Parameters:

    • Conduct small-scale experiments to screen different solvents, temperatures, and catalysts.

    • A Design of Experiments (DoE) approach can be beneficial in identifying optimal conditions to minimize byproduct formation.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and side reactions with atmospheric moisture.

Purification Phase

Question 3: Difficulty in separating this compound from structurally similar impurities by column chromatography.

Potential Causes:

  • Co-elution: Impurities with similar polarity to this compound will co-elute, leading to poor separation.

  • Inappropriate Stationary or Mobile Phase: The choice of silica gel grade or the solvent system may not be optimal for resolving the specific impurities present.

  • Overloading the Column: Exceeding the capacity of the chromatography column will result in broad peaks and poor separation.

Recommended Solutions:

  • Optimize Chromatographic Conditions:

    • Solvent System Screening: Systematically screen different solvent systems (e.g., combinations of hexanes, ethyl acetate, and a small amount of a polar modifier like triethylamine for basic compounds).

    • Gradient Elution: Employ a shallow gradient elution to improve the resolution between closely eluting compounds.

    • Alternative Stationary Phases: Consider using alumina or reverse-phase silica gel if separation on standard silica is challenging.

  • Sample Loading: Ensure the amount of crude product loaded onto the column is appropriate for its size.

Question 4: Degradation of this compound during purification or storage.

Potential Causes:

  • Hydrolysis: The ester functional group in this compound is susceptible to hydrolysis, especially in the presence of acidic or basic residues from the synthesis or on acidic silica gel.

  • Oxidation: Tertiary amines can be prone to oxidation.

  • Light and Temperature: Exposure to light and elevated temperatures can accelerate degradation.

Recommended Solutions:

  • Neutralize the Product: Before purification, wash the crude product with a mild base (e.g., sodium bicarbonate solution) to remove any acidic residues.

  • Inert Conditions: Store the purified compound under an inert atmosphere and protect it from light.

  • Storage Temperature: Store this compound at low temperatures as recommended by stability studies.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound? A1: this compound is prepared in several steps starting from 2-phenyl-4-dimethylaminobutyronitrile. The final step involves the hydrolysis and subsequent esterification of 1-methyl-4-phenyl-4-cyanoazacycloheptane.[1]

Q2: What are the common analytical techniques used to monitor the synthesis and assess the purity of this compound? A2: Common analytical techniques include Thin-Layer Chromatography (TLC) for reaction monitoring, and Gas Chromatography-Mass Spectrometry (GC-MS) and Infrared (IR) Spectroscopy for structural confirmation and purity assessment.[1] High-Performance Liquid Chromatography (HPLC) is also a powerful tool for quantitative purity analysis.

Q3: Are there any specific safety precautions to consider during this compound synthesis? A3: Yes. The synthesis involves handling of toxic reagents and intermediates. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Refer to the Safety Data Sheets (SDS) for all chemicals used.

Q4: How can the stability of this compound be ensured? A4: To ensure stability, this compound should be stored in a cool, dry, and dark place under an inert atmosphere. The ester linkage is susceptible to hydrolysis, so contact with moisture and acidic or basic conditions should be avoided.

Data Presentation

Table 1: Hypothetical Data for Optimization of the Esterification Step

Experiment IDCatalyst (mol%)Temperature (°C)Reaction Time (h)Yield (%)Purity (HPLC, %)
EST-01H₂SO₄ (5)80126592
EST-02H₂SO₄ (10)80127591
EST-03H₂SO₄ (5)10087888
EST-04PTSA (5)80126894

Note: This data is hypothetical and for illustrative purposes. PTSA = p-Toluenesulfonic acid.

Experimental Protocols

Protocol 1: General Procedure for the Final Hydrolysis and Esterification Step (Illustrative)

  • Hydrolysis: To a solution of 1-methyl-4-phenyl-4-cyanoazacycloheptane in a suitable solvent, add concentrated sulfuric acid dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 12-24 hours, monitoring the disappearance of the starting material by TLC.

  • Cool the reaction mixture and carefully quench by pouring it over ice.

  • Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) to precipitate the carboxylic acid intermediate.

  • Filter, wash with water, and dry the intermediate.

  • Esterification: Suspend the crude carboxylic acid in ethanol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Heat the mixture to reflux, using a Dean-Stark apparatus to remove water, for 8-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture, remove the ethanol under reduced pressure.

  • Dissolve the residue in an organic solvent, wash with a saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude this compound.

  • Purify the crude product by column chromatography.

Visualizations

Ethoheptazine_Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Starting Material: 2-phenyl-4-dimethylaminobutyronitrile intermediate Intermediate: 1-methyl-4-phenyl-4-cyanoazacycloheptane start->intermediate Multi-step Synthesis hydrolysis Hydrolysis intermediate->hydrolysis esterification Esterification hydrolysis->esterification crude_product Crude this compound esterification->crude_product purification Column Chromatography crude_product->purification pure_product Pure this compound purification->pure_product analysis Purity Analysis (HPLC, GC-MS) pure_product->analysis

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield or Impure Product cause1 Suboptimal Reaction Conditions problem->cause1 cause2 Impure Starting Materials problem->cause2 cause3 Inefficient Purification problem->cause3 solution1 Optimize Reaction (Temp, Time, Catalyst) cause1->solution1 solution2 Purify Reactants & Solvents cause2->solution2 solution3 Optimize Chromatography (Solvent, Gradient) cause3->solution3

Caption: Troubleshooting logic for this compound synthesis and purification.

References

Ethoheptazine Synthesis: A Technical Support Center for Yield Optimization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of Ethoheptazine, this technical support center provides troubleshooting guidance and frequently asked questions to address common challenges and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The classical synthesis of this compound, a derivative of 1-methyl-4-phenylazepane-4-carboxylic acid, involves a multi-step sequence. The key steps typically include the formation of a substituted pimelonitrile, followed by a Dieckmann condensation to construct the azepane ring system. Subsequent hydrolysis of the nitrile to a carboxylic acid, esterification to the ethyl ester, and N-methylation of the secondary amine precursor are the final transformations to yield this compound.

Q2: What are the critical parameters influencing the yield of the Dieckmann condensation in this synthesis?

A2: The Dieckmann condensation is a crucial ring-forming step, and its yield is highly sensitive to reaction conditions. Key parameters include the choice and purity of the base (e.g., sodium ethoxide, sodium hydride), the solvent (typically a dry, aprotic solvent like toluene or THF), and the reaction temperature. Meticulous control of these factors is necessary to favor the intramolecular cyclization and minimize side reactions such as intermolecular condensation and hydrolysis of the starting diester.

Q3: How can I minimize the formation of byproducts during the N-methylation step?

A3: The N-methylation of the secondary amine precursor can sometimes lead to the formation of quaternary ammonium salts as over-methylation byproducts. To mitigate this, the Eschweiler-Clarke reaction, which utilizes formic acid and formaldehyde, is a preferred method as it is self-limiting and prevents quaternization. Alternatively, reductive amination with formaldehyde and a mild reducing agent like sodium triacetoxyborohydride offers good control over the methylation process. Careful stoichiometry of the methylating agent is crucial when using more reactive reagents like methyl iodide.

Q4: I am observing a low yield after the hydrolysis of the nitrile intermediate. What could be the issue?

A4: Incomplete hydrolysis or the formation of stable amide intermediates can lead to low yields of the desired carboxylic acid. The hydrolysis of the sterically hindered nitrile can be challenging. It is often necessary to employ forcing conditions, such as prolonged heating with a strong acid (e.g., concentrated HCl or H2SO4) or a strong base (e.g., NaOH or KOH in a high-boiling solvent like ethylene glycol). Monitoring the reaction progress by TLC or LC-MS is recommended to ensure complete conversion.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low yield in Dieckmann Condensation 1. Inactive or insufficient base. 2. Presence of moisture in reagents or solvent. 3. Incorrect reaction temperature. 4. Intermolecular side reactions.1. Use freshly prepared or properly stored base. Increase the molar equivalents of the base. 2. Ensure all glassware is oven-dried and solvents are anhydrous. 3. Optimize the reaction temperature; for some bases, an elevated temperature is required to initiate the reaction. 4. Employ high-dilution conditions to favor intramolecular cyclization.
Formation of multiple products in N-methylation 1. Over-methylation leading to quaternary ammonium salt. 2. Incomplete reaction.1. Use the Eschweiler-Clarke reaction or reductive amination with controlled stoichiometry. 2. Increase reaction time or temperature. Ensure the reducing agent is active and added in appropriate amounts.
Difficulty in isolating the product after esterification 1. Incomplete reaction. 2. Formation of emulsions during workup. 3. Product is too soluble in the aqueous phase.1. Drive the equilibrium towards the ester by removing water (e.g., using a Dean-Stark trap) or using a large excess of ethanol. 2. Add brine to the aqueous layer to break up emulsions. 3. Adjust the pH of the aqueous layer to ensure the product is in its neutral form before extraction. Perform multiple extractions with a suitable organic solvent.
Inconsistent yields between batches 1. Variation in reagent quality. 2. Inconsistent reaction monitoring. 3. Fluctuations in reaction parameters.1. Use reagents from a reliable source and check for purity. 2. Consistently use TLC or LC-MS to monitor reaction completion. 3. Maintain strict control over temperature, reaction time, and stirring speed for each batch.

Experimental Protocols

Key Synthesis Step: Dieckmann Condensation of Diethyl 3,3'-(phenyl(cyanomethyl)azanediyl)dipropanoate

Objective: To synthesize the cyclic β-keto nitrile, a key intermediate in the this compound synthesis, via intramolecular Dieckmann condensation.

Materials:

  • Diethyl 3,3'-(phenyl(cyanomethyl)azanediyl)dipropanoate

  • Sodium ethoxide (NaOEt) or Sodium Hydride (NaH)

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • Glacial acetic acid

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO4)

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet.

  • Under a nitrogen atmosphere, dissolve Diethyl 3,3'-(phenyl(cyanomethyl)azanediyl)dipropanoate (1 equivalent) in anhydrous toluene.

  • Add sodium ethoxide (1.1 equivalents) portion-wise to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully quench by adding glacial acetic acid to neutralize the excess base.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the desired cyclic β-keto nitrile.

Visualizations

Ethoheptazine_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product SM1 Phenylacetonitrile Step1 Michael Addition SM1->Step1 SM2 Ethyl Acrylate SM2->Step1 SM3 Methylamine Step4 N-Methylation SM3->Step4 Step2 Dieckmann Condensation Step1->Step2 Pimelonitrile derivative Step3 Hydrolysis & Esterification Step2->Step3 Cyclic β-keto nitrile Step3->Step4 Secondary Amine Intermediate Product This compound Step4->Product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield Observed Check_Reagents Check Reagent Purity & Stoichiometry Start->Check_Reagents Isolate the issue Check_Conditions Verify Reaction Conditions (Temp, Time) Start->Check_Conditions Check_Workup Review Workup & Purification Procedure Start->Check_Workup ReRun Re-run with Pure Reagents Check_Reagents->ReRun Impurity or Stoichiometry Error Optimize Optimize Reaction Parameters Check_Conditions->Optimize Sub-optimal Conditions Modify_Workup Modify Workup Protocol Check_Workup->Modify_Workup Losses during extraction/purification

Technical Support Center: Ethoheptazine Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on the specific degradation pathways of etoheptazine is limited in publicly available scientific literature. This guide is based on the known reactivity of the functional groups present in the ethoheptazine molecule and general principles of pharmaceutical drug degradation. Researchers should use this as a starting point to design and execute specific stability and forced degradation studies for their formulations.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

Based on its chemical structure, which includes an ethyl ester and a tertiary amine, the most probable degradation pathways for this compound are hydrolysis and oxidation.

  • Hydrolysis: The ester functional group in this compound can undergo hydrolysis, especially in the presence of acids or bases, to yield the corresponding carboxylic acid and ethanol.

  • Oxidation: The tertiary amine group is susceptible to oxidation, which can lead to the formation of an N-oxide.[1][2][3][4]

Q2: What environmental factors can accelerate the degradation of this compound?

Several factors can promote the degradation of this compound:

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the ester linkage.

  • Oxidizing Agents: The presence of peroxides or other oxidizing agents can facilitate the oxidation of the tertiary amine.[2]

  • Light: Exposure to UV or visible light can potentially lead to photolytic degradation, especially given the presence of a phenyl group which can act as a chromophore.[5][6]

  • Temperature: Elevated temperatures can increase the rate of all chemical degradation reactions, including hydrolysis and oxidation.[7][8]

Q3: How can I prevent or minimize the degradation of this compound in my experiments?

To enhance the stability of this compound, consider the following preventative measures:

  • pH Control: Maintain the pH of solutions within a neutral range to minimize acid- or base-catalyzed hydrolysis. Buffering the formulation may be necessary.

  • Inert Atmosphere: To prevent oxidation, handle and store this compound solutions under an inert atmosphere, such as nitrogen or argon.

  • Light Protection: Store this compound and its formulations in amber-colored vials or other light-protective packaging to prevent photolysis.[9]

  • Temperature Control: Store samples at recommended temperatures, and avoid exposure to excessive heat.

  • Excipient Compatibility: Ensure that all excipients used in a formulation are compatible with this compound and do not contain reactive impurities like peroxides.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Loss of potency over time in an aqueous solution. Hydrolysis of the ester group. 1. Analyze the pH of the solution. Adjust to a neutral pH if necessary.2. Consider preparing solutions fresh before use.3. If for long-term storage, consider lyophilization or formulation in a non-aqueous solvent.
Appearance of a new, more polar peak in HPLC analysis. Formation of the carboxylic acid degradation product from hydrolysis. 1. Perform co-injection with a synthesized standard of the potential carboxylic acid degradant to confirm identity.2. Use mass spectrometry (LC-MS) to identify the mass of the new peak.
Appearance of a new peak with a slightly later retention time in reverse-phase HPLC. Formation of the N-oxide degradation product from oxidation. 1. Prepare a sample under oxidative stress (e.g., with H₂O₂) to see if the peak increases.2. Use LC-MS to confirm the mass of the new peak (expected mass increase of 16 Da).
Discoloration or precipitation upon exposure to light. Photodegradation. 1. Protect the sample from light at all stages of handling and storage.2. Conduct a photostability study according to ICH Q1B guidelines to characterize the degradation products.[10][11]

Experimental Protocols

General Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.

1. Acid and Base Hydrolysis:

  • Protocol:

    • Prepare solutions of this compound in 0.1 N HCl and 0.1 N NaOH.

    • Incubate the solutions at a controlled temperature (e.g., 60 °C).

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots before analysis.

    • Analyze by a stability-indicating HPLC method.

2. Oxidative Degradation:

  • Protocol:

    • Prepare a solution of this compound in a suitable solvent.

    • Add a controlled amount of an oxidizing agent (e.g., 3% hydrogen peroxide).

    • Incubate the solution at room temperature or a slightly elevated temperature.

    • Withdraw aliquots at various time points.

    • Analyze by HPLC.

3. Photolytic Degradation:

  • Protocol:

    • Expose a solution of this compound in a photostability chamber to a controlled light source (e.g., UV and visible light as per ICH Q1B guidelines).[10][11]

    • Simultaneously, keep a control sample protected from light.

    • Withdraw aliquots from both samples at various time points.

    • Analyze by HPLC.

4. Thermal Degradation:

  • Protocol:

    • Store solid this compound and a solution of this compound at an elevated temperature (e.g., 70 °C).

    • Withdraw samples at various time points.

    • Analyze by HPLC.

Data Presentation

The following tables are illustrative examples of how to present quantitative data from forced degradation studies.

Table 1: Example of Hydrolytic Stability Data for this compound

ConditionTime (hours)This compound Assay (%)Degradation Product 1 (%)
0.1 N HCl (60 °C) 0100.00.0
892.57.2
2481.318.1
0.1 N NaOH (60 °C) 0100.00.0
888.710.9
2470.129.2

Table 2: Example of Oxidative Stability Data for this compound

ConditionTime (hours)This compound Assay (%)Degradation Product 2 (%)
3% H₂O₂ (RT) 0100.00.0
895.14.8
2485.614.2

Visualizations

The following diagrams illustrate the potential degradation pathways of this compound and a general workflow for a forced degradation study.

Ethoheptazine_Degradation_Pathways This compound This compound (Ethyl 1-methyl-4-phenylazepane-4-carboxylate) Hydrolysis_Product 1-methyl-4-phenylazepane-4-carboxylic acid + Ethanol This compound->Hydrolysis_Product  Hydrolysis (Acid/Base) Oxidation_Product This compound N-oxide This compound->Oxidation_Product  Oxidation (e.g., H₂O₂)

Caption: Potential degradation pathways of this compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Heat Thermal Heat->HPLC Light Photolysis Light->HPLC LCMS LC-MS for Identification HPLC->LCMS Method Validate Analytical Method HPLC->Method Pathway Identify Degradation Pathways LCMS->Pathway Drug This compound Sample Drug->Acid Drug->Base Drug->Oxidation Drug->Heat Drug->Light

Caption: General workflow for a forced degradation study.

References

Ethoheptazine Experimental Variability: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter variability in experimental results with Ethoheptazine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic opioid analgesic, developed in the 1950s, that is structurally related to pethidine.[1] Its primary mechanism of action is as an agonist at the mu (µ)-opioid receptors in the central nervous system. By binding to these receptors, this compound mimics the effects of endogenous opioids, leading to an inhibition of pain signaling pathways.

Q2: Why is this compound no longer in common clinical use?

This compound has largely been superseded by other analgesics with better efficacy and safety profiles.[2] Its marketing and FDA approval were discontinued, in part, due to a combination of its efficacy versus its toxicity profile.[1]

Q3: What are the known pharmacokinetic properties of this compound?

When administered orally, the onset of action for this compound is typically within 30 to 60 minutes, with peak effects observed around 1 to 2 hours post-administration. The duration of its analgesic effect generally lasts for 4 to 6 hours.[2]

Q4: In what forms is this compound citrate typically available for research?

Historically, this compound citrate was available in tablet form for oral administration, for example, in 75 mg tablets.[3] For research purposes, it would likely be supplied as a powder to be reconstituted in an appropriate vehicle for the desired route of administration (e.g., oral gavage, intraperitoneal injection).

Q5: Are there any known active metabolites of this compound?

The metabolism of this compound is not as extensively documented as that of more modern opioids. Like other opioid compounds, it is expected to be metabolized primarily in the liver, potentially through Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions.[4][5][6][7] The existence and activity of its metabolites could contribute to its overall pharmacological effect and represent a source of experimental variability, particularly in studies involving different species or individuals with varying metabolic enzyme activities.

Troubleshooting Guides

Issue 1: High Variability in Analgesic Response Across Subjects

Question: We are observing significant variability in the analgesic effect of this compound between individual animals in the same experimental group. What could be the cause?

Answer: High inter-individual variability is a common challenge in pain research. Several factors can contribute to this:

  • Pharmacokinetic Differences: Genetic polymorphisms in metabolic enzymes (like Cytochrome P450s) can lead to differences in how quickly this compound is metabolized and cleared, affecting its concentration at the receptor site and, consequently, its analgesic effect.[4][5][6][7]

  • Animal Handling and Stress: Stress from handling or the experimental procedure itself can induce analgesia (stress-induced analgesia), which can mask or variably interact with the drug's effect.[8] Ensure all animals are habituated to the experimental setup and handled consistently.[9][10]

  • Procedural Inconsistencies: Minor variations in the experimental procedure, such as the precise location of a thermal stimulus in the tail-flick test or the volume and location of an intraperitoneal injection in the writhing test, can lead to variable results.[9][11]

  • Environmental Factors: Factors like the time of day the experiment is conducted, ambient temperature, and noise levels can all influence an animal's baseline pain sensitivity and response to analgesics.[11]

Troubleshooting Steps:

  • Standardize Acclimation and Handling: Implement a strict protocol for animal acclimation to the housing and testing environments. Handle all animals in the same manner and for the same duration before testing.

  • Control Environmental Variables: Conduct experiments at the same time of day to minimize circadian rhythm effects. Maintain consistent temperature, humidity, and lighting conditions in the testing room.

  • Refine Experimental Technique: Ensure all researchers involved are thoroughly trained on the experimental protocols to maintain consistency. For thermal tests, ensure the heat source is calibrated and applied to the same anatomical location each time. For chemical tests, ensure precise and consistent administration of the irritant.

  • Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual outliers and provide a more accurate representation of the drug's effect.

Issue 2: Lower Than Expected Analgesic Efficacy

Question: Our results show that this compound is producing a weaker analgesic effect than we anticipated based on historical data. What are the potential reasons?

Answer: A lower-than-expected efficacy can stem from issues with the drug itself, its administration, or the experimental model used.

  • Drug Formulation and Stability: this compound, particularly in a research formulation, may be susceptible to degradation depending on the vehicle used and storage conditions. Ensure the compound is properly stored and that the formulation is prepared fresh if its stability in the chosen vehicle is unknown.

  • Route of Administration and Bioavailability: If administered orally, factors such as first-pass metabolism in the liver can significantly reduce the amount of active drug reaching systemic circulation. The presence of food in the stomach can also affect absorption.

  • Inappropriate Pain Model: The type of pain model is critical. This compound, as a µ-opioid agonist, is generally more effective against thermal and visceral pain than neuropathic pain. Ensure the chosen model (e.g., hot plate, writhing test) is appropriate for evaluating this class of analgesic.

  • Incorrect Dosing: The dose of this compound may be insufficient to produce a robust analgesic effect. A dose-response study is essential to determine the optimal dose for your specific experimental conditions.

  • Timing of Administration and Testing: The timing of the analgesic measurement relative to the drug administration is crucial. Testing should be performed when the drug is expected to be at its peak effect (e.g., 1-2 hours post-oral administration).[2]

Troubleshooting Steps:

  • Verify Compound Integrity: If possible, confirm the purity and concentration of your this compound stock. Prepare fresh solutions for each experiment.

  • Conduct a Dose-Response Study: Test a range of doses to establish a clear relationship between the dose and the analgesic effect.

  • Optimize the Administration-Testing Interval: Perform a time-course experiment to identify the point of peak analgesic effect after drug administration in your model.

  • Consider an Alternative Route of Administration: If oral administration yields low efficacy, consider intraperitoneal or subcutaneous injection to bypass first-pass metabolism and potentially increase bioavailability.

  • Review the Pain Model: Confirm that the chosen pain model is sensitive to opioid analgesics. Include a positive control (e.g., morphine) to validate the model's responsiveness.

Data Presentation

Table 1: Representative Pharmacokinetic Parameters for an Orally Administered Opioid Analgesic

(Note: Specific, modern pharmacokinetic data for this compound is limited. This table provides representative values for a typical oral opioid to guide experimental design.)

ParameterRepresentative ValueImplication for Experimental Design
Time to Peak Plasma Concentration (Tmax)1 - 2 hoursOptimal time for assessing peak analgesic effect.
Oral BioavailabilityLow to Moderate (Variable)May necessitate higher oral doses compared to parenteral routes. A potential source of variability.
Elimination Half-life (t½)2 - 4 hoursInfluences the duration of the analgesic effect and the required dosing interval in chronic studies.
Primary MetabolismHepatic (e.g., CYP450 enzymes)Potential for drug-drug interactions and variability due to genetic differences in enzyme activity.

Table 2: this compound Citrate Formulation for Preclinical Research

ParameterDetailsNotes
Compound This compound CitrateSalt form may affect solubility and dosing calculations.
Appearance White crystalline powder (typical)Visual inspection for purity.
Common Vehicle (Oral) 0.5% Methylcellulose in sterile waterA common, inert vehicle for oral gavage in rodents.
Common Vehicle (Parenteral) Sterile Saline (0.9% NaCl)Ensure complete dissolution. Sonication may be required.
Storage Store powder at 2-8°C, protected from light.Follow supplier's recommendations.
Solution Stability Prepare fresh for each experiment.Stability in solution may be limited. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Hot Plate Test for Thermal Pain

This test assesses the response to a thermal stimulus, a modality sensitive to centrally acting opioid analgesics.

  • Apparatus: A commercially available hot plate analgesia meter with a surface that can be maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Animals: Mice (e.g., Swiss Webster, 20-30g) or rats (e.g., Sprague-Dawley, 200-250g).

  • Procedure: a. Acclimate the animals to the testing room for at least 1 hour before the experiment. b. Gently place each animal on the hot plate (maintained at 55°C) enclosed by a transparent cylinder to prevent escape. c. Start a timer immediately. d. Observe the animal for signs of nociception, such as licking a paw or jumping. The time until this response occurs is the reaction latency. e. To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) must be established. If the animal does not respond by the cut-off time, remove it from the hot plate and assign it the cut-off latency.[12] f. Establish a baseline latency for each animal before drug administration. g. Administer this compound (e.g., via oral gavage) or vehicle. h. At a predetermined time after administration (e.g., 60 minutes), re-test the animals on the hot plate and record the post-treatment latency.

  • Data Analysis: The analgesic effect is measured as an increase in the reaction latency compared to the baseline or vehicle-treated group.

Protocol 2: Tail-Flick Test for Thermal Pain

This test measures a spinal reflex to a thermal stimulus.

  • Apparatus: A tail-flick analgesia meter that focuses a beam of high-intensity light on the animal's tail.

  • Animals: Mice or rats.

  • Procedure: a. Place the animal in a restraining tube, allowing its tail to be exposed.[9] b. Position the tail over the light source, typically a few centimeters from the tip. c. Activate the light beam, which starts a timer. d. The timer stops automatically when the animal flicks its tail away from the heat. This is the tail-flick latency. e. A cut-off time (e.g., 10-12 seconds) should be set to prevent tissue damage.[8][13] f. Determine a baseline latency before administering the test compound. g. Administer this compound or vehicle. h. Measure the tail-flick latency at set intervals after administration (e.g., 30, 60, 90 minutes) to assess the time course of analgesia.

  • Data Analysis: An increase in the time taken to flick the tail indicates an analgesic effect.

Protocol 3: Acetic Acid-Induced Writhing Test for Visceral Pain

This model assesses visceral pain by inducing abdominal constrictions with an intraperitoneal injection of acetic acid. It is sensitive to both central and peripheral analgesics.

  • Materials: 0.6% acetic acid solution in sterile saline, this compound solution, vehicle solution.

  • Animals: Mice are typically used for this assay.

  • Procedure: a. Administer this compound or vehicle to different groups of mice (e.g., intraperitoneally or orally). b. After a pre-treatment period (e.g., 30 minutes for i.p., 60 minutes for oral), administer the acetic acid solution (e.g., 10 mL/kg) via intraperitoneal injection.[14][15] c. Immediately place each mouse into an individual observation chamber. d. After a 5-minute latency period, count the number of "writhes" (a characteristic stretching behavior with constriction of the abdomen) over a defined period (e.g., 10-20 minutes).[15][16][17]

  • Data Analysis: The analgesic effect is quantified as a percentage reduction in the number of writhes in the drug-treated group compared to the vehicle-treated group.

Visualizations

Ethoheptazine_Signaling_Pathway cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post_neuron Postsynaptic Neuron This compound This compound MuReceptor µ-Opioid Receptor This compound->MuReceptor Binds & Activates G_Protein Gi/o Protein MuReceptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits CaChannel Voltage-gated Ca²⁺ Channel G_Protein->CaChannel Inhibits (Prevents Influx) KChannel K⁺ Channel G_Protein->KChannel Opens (Promotes Efflux) cAMP ↓ cAMP AC->cAMP Neurotransmitter Pain Neurotransmitters (e.g., Glutamate, Substance P) CaChannel->Neurotransmitter Influx required for release Release Reduced Neurotransmitter Release PainSignal ↓ Pain Signal Transmission Hyperpolarization Hyperpolarization (Reduced Excitability) KChannel->Hyperpolarization Hyperpolarization->PainSignal

Caption: Signaling pathway of this compound at the µ-opioid receptor.

Experimental_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase A1 Animal Acclimation (Housing & Testing Env.) A2 This compound Formulation (Vehicle Selection & Preparation) A1->A2 A3 Group Assignment (Randomized) A2->A3 B1 Baseline Nociceptive Test (e.g., Hot Plate Latency) A3->B1 B2 Drug/Vehicle Administration (e.g., Oral Gavage) B1->B2 B3 Post-Treatment Nociceptive Test (At Predicted Tmax) B2->B3 C1 Data Collection & Recording B3->C1 C2 Statistical Analysis (e.g., ANOVA, t-test) C1->C2 C3 Interpretation of Results C2->C3

Caption: General workflow for in vivo analgesic testing.

Troubleshooting_Flowchart rect_node rect_node start Inconsistent or Unexpected Results q1 Is variability high within groups? start->q1 q2 Is efficacy lower than expected? q1->q2 No a1_yes Review Animal Handling, Environment & Procedure for Consistency q1->a1_yes Yes a2_yes Verify Drug Formulation, Dose & Timing. Include Positive Control. q2->a2_yes Yes a2_no Re-evaluate hypothesis or experimental model's appropriateness q2->a2_no No a1_no Proceed to check overall efficacy

References

Technical Support Center: Ethoheptazine Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with Ethoheptazine and conducting receptor binding assays. The information is presented in a question-and-answer format to directly address common issues and queries.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary molecular target?

A1: this compound is a synthetic opioid analgesic.[1] Its primary molecular target is the mu-opioid receptor (MOR), a member of the G protein-coupled receptor (GPCR) family.[2] Binding to this receptor is responsible for its analgesic effects.

Q2: What type of receptor binding assay is most suitable for studying this compound?

A2: A competitive radioligand binding assay is the most common and suitable method for characterizing the binding of unlabeled compounds like this compound to the mu-opioid receptor. This assay measures the ability of this compound to displace a radiolabeled ligand with known affinity for the mu-opioid receptor.

Q3: What are the recommended radioligands for a mu-opioid receptor binding assay?

A3: A commonly used and highly selective radioligand for the mu-opioid receptor is [³H]-DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin).[3][4] It is a potent mu-opioid agonist.

Q4: How is non-specific binding determined in these assays?

A4: Non-specific binding is determined by measuring the amount of radioligand that remains bound in the presence of a high concentration of an unlabeled ligand that saturates the target receptors. Naloxone, a non-selective opioid antagonist, is frequently used for this purpose at a concentration of 10 µM.[4]

Q5: What is the significance of the Ki value in a competitive binding assay?

A5: The Ki value, or inhibition constant, is a measure of the binding affinity of a competing unlabeled ligand (like this compound) for a receptor. A lower Ki value indicates a higher binding affinity. It is calculated from the IC50 value (the concentration of the unlabeled ligand that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

II. Troubleshooting Guides

This section provides solutions to common problems encountered during this compound receptor binding assays.

Problem 1: High Non-Specific Binding (NSB)

  • Q: My non-specific binding is greater than 30% of the total binding. What could be the cause and how can I fix it?

    • A: High non-specific binding can obscure the specific binding signal. Here are potential causes and solutions:

      • Excessive Radioligand Concentration: Using a radioligand concentration significantly above its Kd can lead to binding to non-receptor sites. Solution: Use a radioligand concentration at or below its Kd value.

      • Inadequate Washing: Insufficient or slow washing steps may not effectively remove unbound radioligand. Solution: Increase the number and volume of washes with ice-cold wash buffer. Ensure rapid filtration to minimize dissociation of the specifically bound ligand.

      • Binding to Filters or Vials: The radioligand may be sticking to the filter paper or assay tubes. Solution: Pre-soak filters in a blocking agent like 0.5% polyethyleneimine (PEI). Including a low concentration of bovine serum albumin (BSA) (e.g., 0.1%) in the assay buffer can also help reduce non-specific binding.

      • High Lipophilicity of the Radioligand: Highly lipophilic radioligands can partition into cell membranes, leading to high NSB. Solution: If possible, consider using a more hydrophilic radioligand. Otherwise, optimizing washing and blocking steps is crucial.

Problem 2: Low Signal or Low Specific Binding

  • Q: I am observing a very low signal (low total counts) or my specific binding is not significantly different from non-specific binding. What should I do?

    • A: A low signal can be due to several factors related to the assay components and conditions:

      • Insufficient Receptor Concentration: The amount of mu-opioid receptor in your membrane preparation may be too low. Solution: Increase the amount of membrane protein per well. You may need to prepare a more concentrated membrane stock.

      • Degraded Radioligand: Radioligands have a limited shelf-life and can degrade over time. Solution: Check the age and storage conditions of your radioligand. It may be necessary to purchase a fresh batch.

      • Suboptimal Incubation Time or Temperature: The binding reaction may not have reached equilibrium. Solution: Perform a time-course experiment to determine the optimal incubation time. While incubation at 37°C can speed up binding, room temperature (25°C) or 30°C for a longer duration (e.g., 60-120 minutes) may be more suitable to maintain receptor integrity.[4]

      • Incorrect Buffer Composition: The pH, ionic strength, or absence of necessary co-factors in the assay buffer can affect binding. Solution: A common assay buffer is 50 mM Tris-HCl, pH 7.4. The inclusion of MgCl₂ (5-10 mM) can be important for agonist binding.

Problem 3: Poor Reproducibility Between Replicates or Assays

  • Q: I am getting inconsistent results between my replicate wells and between different experiments. How can I improve the reproducibility?

    • A: Poor reproducibility often stems from technical inconsistencies.

      • Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes of radioligand, competitor, or membranes can lead to large variations. Solution: Ensure your pipettes are properly calibrated. Use reverse pipetting for viscous solutions like membrane suspensions.

      • Inhomogeneous Membrane Suspension: If the membrane preparation is not uniformly suspended, different wells will receive different amounts of receptor. Solution: Vortex the membrane stock gently but thoroughly before each pipetting step. Keep the suspension on ice to prevent degradation.

      • Variable Incubation Conditions: Fluctuations in incubation time or temperature can affect binding. Solution: Use a temperature-controlled incubator or water bath. Ensure all plates are incubated for the same duration.

      • Inconsistent Washing: Variations in the washing procedure can lead to inconsistent removal of unbound radioligand. Solution: Use a multi-channel washer or a filtration manifold to ensure all wells are washed in a consistent manner.

III. Data Presentation

Due to the limited availability of published binding affinity data specifically for this compound, this table provides Ki values for other common opioids at the human mu-opioid receptor for comparative purposes. These values were determined using competitive binding assays with [³H]-DAMGO as the radioligand.

CompoundKi (nM) at human mu-opioid receptorReference
Morphine1.2[3]
Fentanyl1.346[5]
Methadone3.378[5]
Hydromorphone0.6[3]
Codeine>100[5]
Naloxone (Antagonist)1.518[5]

Note: A lower Ki value indicates a higher binding affinity.

IV. Experimental Protocols

Protocol 1: Saturation Binding Assay for Mu-Opioid Receptor using [³H]-DAMGO

This protocol is used to determine the density of receptors (Bmax) in a membrane preparation and the equilibrium dissociation constant (Kd) of the radioligand.

Materials:

  • Membrane preparation containing human mu-opioid receptors.

  • [³H]-DAMGO (specific activity ~40-60 Ci/mmol).

  • Naloxone.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • GF/B glass fiber filters.

  • Polyethyleneimine (PEI) 0.5%.

  • Scintillation fluid.

  • 96-well plates, scintillation vials.

Procedure:

  • Pre-soak GF/B filters in 0.5% PEI for at least 2 hours at room temperature.

  • Prepare serial dilutions of [³H]-DAMGO in assay buffer, ranging from 0.1 to 20 nM.

  • In a 96-well plate, set up triplicate wells for each concentration of [³H]-DAMGO for total binding.

  • For non-specific binding, set up triplicate wells for each concentration of [³H]-DAMGO and add 10 µM Naloxone.

  • Add 50 µL of the appropriate [³H]-DAMGO dilution to each well.

  • Add 50 µL of assay buffer (for total binding) or 50 µL of 10 µM Naloxone (for non-specific binding) to the respective wells.

  • Initiate the binding reaction by adding 100 µL of the membrane preparation (containing 50-100 µg of protein) to each well. The final assay volume is 200 µL.

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through the pre-soaked GF/B filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Place the filters in scintillation vials, add 4 mL of scintillation fluid, and allow to equilibrate for at least 4 hours.

  • Measure the radioactivity in a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using non-linear regression to determine Kd and Bmax.

Protocol 2: Competitive Binding Assay with this compound

This protocol is used to determine the binding affinity (Ki) of this compound for the mu-opioid receptor.

Materials:

  • Same as for the saturation binding assay.

  • This compound citrate.

Procedure:

  • Follow steps 1 and 2 from the saturation binding assay protocol.

  • Prepare serial dilutions of this compound in assay buffer, ranging from 10⁻¹⁰ M to 10⁻⁵ M.

  • In a 96-well plate, set up triplicate wells for total binding (no this compound), non-specific binding (10 µM Naloxone), and for each concentration of this compound.

  • Add 50 µL of assay buffer (for total binding), 50 µL of 10 µM Naloxone (for non-specific binding), or 50 µL of the appropriate this compound dilution to the respective wells.

  • Add 50 µL of [³H]-DAMGO at a concentration close to its Kd (determined from the saturation assay).

  • Initiate the binding reaction by adding 100 µL of the membrane preparation (50-100 µg of protein) to each well.

  • Follow steps 8-12 from the saturation binding assay protocol.

  • Calculate the percentage of specific binding at each this compound concentration.

  • Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of [³H]-DAMGO used and Kd is the dissociation constant of [³H]-DAMGO.

V. Mandatory Visualizations

Diagram 1: Mu-Opioid Receptor Signaling Pathway

mu_opioid_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (Agonist) MOR Mu-Opioid Receptor (GPCR) This compound->MOR Binds to G_protein G Protein (Gi/o) MOR->G_protein Activates beta_arrestin β-Arrestin MOR->beta_arrestin Recruits G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits K_channel K+ Channel (GIRK) G_beta_gamma->K_channel Activates Ca_channel Ca2+ Channel G_beta_gamma->Ca_channel Inhibits cAMP cAMP AC->cAMP Reduces production Analgesia Analgesia & Other Effects cAMP->Analgesia Contributes to K_channel->Analgesia Leads to Ca_channel->Analgesia Leads to Internalization Receptor Internalization & Desensitization beta_arrestin->Internalization

Mu-Opioid Receptor Signaling Cascade
Diagram 2: Experimental Workflow for Competitive Binding Assay

competitive_binding_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis prep_membranes Prepare Mu-Opioid Receptor Membranes add_reagents Add Reagents: 1. This compound/Buffer/Naloxone 2. [3H]-DAMGO 3. Membranes prep_membranes->add_reagents prep_radioligand Prepare [3H]-DAMGO (Radioligand) prep_radioligand->add_reagents prep_competitor Prepare this compound (Unlabeled Competitor) prep_competitor->add_reagents setup_plate Set up 96-well Plate: - Total Binding - Non-Specific Binding - this compound dilutions setup_plate->add_reagents incubate Incubate (e.g., 60 min at 30°C) add_reagents->incubate filter_wash Rapid Filtration & Washing to separate bound from free incubate->filter_wash scintillation Scintillation Counting (Measure Radioactivity) filter_wash->scintillation analyze Data Analysis: - Calculate % Inhibition - Determine IC50 - Calculate Ki scintillation->analyze

Competitive Binding Assay Workflow
Diagram 3: Troubleshooting Logic for High Non-Specific Binding

high_nsb_troubleshooting start High Non-Specific Binding Observed check_radioligand Is Radioligand Concentration > Kd? start->check_radioligand reduce_radioligand Reduce Radioligand Concentration to ≤ Kd check_radioligand->reduce_radioligand Yes check_washing Are Washing Steps Sufficient? check_radioligand->check_washing No re_evaluate Re-run Assay and Evaluate NSB reduce_radioligand->re_evaluate increase_washing Increase Wash Volume/Number Use Ice-Cold Buffer check_washing->increase_washing No check_blocking Are Filters/Plates Blocked? check_washing->check_blocking Yes increase_washing->re_evaluate implement_blocking Pre-soak filters in 0.5% PEI Add 0.1% BSA to buffer check_blocking->implement_blocking No check_blocking->re_evaluate Yes implement_blocking->re_evaluate

Troubleshooting High Non-Specific Binding

References

Technical Support Center: Ethoheptazine Interference in Analytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference from ethoheptazine in analytical assays. The following information is presented in a question-and-answer format to address specific issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a potential interferent?

A1: this compound is a synthetic opioid analgesic, structurally related to meperidine (pethidine).[1] Although it is no longer widely marketed, its presence in legacy samples or as an undeclared substance could lead to unexpected results in analytical assays, particularly in opioid screening panels. Its chemical structure, featuring a tertiary amine and an ester functional group, makes it susceptible to metabolic transformations that can produce compounds that cross-react with antibodies used in immunoassays.

Q2: What are the primary metabolic pathways for this compound?

A2: While specific metabolism studies on this compound are limited due to its discontinued use, its structural similarity to meperidine suggests two primary metabolic pathways[2][3]:

  • N-demethylation: This Phase I reaction is catalyzed by cytochrome P450 enzymes, primarily CYP2B6, CYP3A4, and CYP2C19.[2][3] This process removes the methyl group from the nitrogen atom in the azepane ring, forming northis compound.

  • Ester Hydrolysis: This reaction is catalyzed by carboxylesterases and involves the cleavage of the ethyl ester group.[4][5] This results in the formation of an inactive carboxylic acid metabolite and ethanol.

These metabolic pathways are crucial to consider, as the resulting metabolites may have different cross-reactivity profiles in immunoassays compared to the parent drug.

Q3: How can this compound or its metabolites interfere with opioid immunoassays?

A3: Immunoassays rely on the specific binding of an antibody to a target analyte. However, cross-reactivity can occur when the antibody binds to structurally similar, non-target compounds.[6] this compound and its primary metabolite, northis compound, share structural similarities with other opioids, which can lead to false-positive results in screening assays designed to detect opiates or other specific opioids.[7][8] The degree of cross-reactivity depends on the specific antibodies used in the assay and the concentration of the interfering substance.[9]

Q4: What should I do if I suspect a false-positive opioid screen due to this compound?

A4: Any presumptive positive result from an immunoassay that is inconsistent with the patient's or subject's known history should be confirmed using a more specific analytical method.[6][10] Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard confirmatory techniques.[11][12] These methods separate compounds based on their chemical properties and identify them based on their unique mass fragmentation patterns, thus eliminating the issue of cross-reactivity.[13][14]

Troubleshooting Guide

Issue: Unexpected Positive Result in an Opioid Immunoassay Screen

Possible Cause: Interference from an undeclared substance, potentially this compound or its metabolites, due to structural similarity and antibody cross-reactivity.

Troubleshooting Steps:

  • Review Subject History: Carefully review the subject's medication and substance use history for any possibility of this compound intake, even from historical or non-prescribed sources.

  • Perform Confirmatory Testing: Submit the sample for confirmatory analysis using either GC-MS or LC-MS/MS. This is the most critical step to differentiate a true positive from a false positive.[11][12]

  • Analyze for Specific Metabolites: If this compound is suspected, the confirmatory method should be designed to specifically detect the parent drug and its predicted primary metabolites: northis compound and the carboxylic acid metabolite.

  • Evaluate Alternative Causes: Consider other potential sources of false positives that are known to interfere with opioid immunoassays, such as certain medications (e.g., quinolones, rifampin) or dietary factors (e.g., poppy seeds), although the latter is less likely with modern assay cutoffs.[7][10][15]

Quantitative Data Summary

The following tables summarize key information regarding the analytical detection of this compound and related concepts.

Table 1: this compound and its Predicted Metabolites

CompoundChemical Structure (SMILES)Primary Metabolic PathwayKey Functional Groups
This compound CCN(C1CCCC(C1)(C(=O)OCC)C2=CC=CC=C2)CParent CompoundTertiary Amine, Ester
Northis compound CN1CCCC(C1)(C(=O)OCC)C2=CC=CC=C2N-demethylationSecondary Amine, Ester
This compound Carboxylic Acid CCN(C1CCCC(C1)(C(=O)O)C2=CC=CC=C2)CEster HydrolysisTertiary Amine, Carboxylic Acid

Table 2: Analytical Methods for Opioid Testing

MethodPrincipleAdvantagesDisadvantages
Immunoassay Antibody-antigen bindingRapid, cost-effective, high-throughputSusceptible to cross-reactivity (false positives/negatives)
GC-MS Gas chromatography separation, mass spectrometry detectionHigh specificity and sensitivity, considered a gold standardRequires derivatization for some compounds, longer analysis time
LC-MS/MS Liquid chromatography separation, tandem mass spectrometry detectionHigh specificity and sensitivity, suitable for a wide range of compounds, no derivatization neededHigher equipment cost

Experimental Protocols

Protocol 1: Sample Preparation for GC-MS Confirmation of this compound and Metabolites

This protocol outlines a general procedure for the extraction of this compound and its metabolites from a urine sample for GC-MS analysis.

Materials:

  • Urine sample

  • Internal standard (e.g., meperidine-d4)

  • Phosphate buffer (pH 6.0)

  • Solid-phase extraction (SPE) cartridges (mixed-mode cation exchange)

  • Methanol

  • Dichloromethane

  • Isopropanol

  • Ammonium hydroxide

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)

  • Ethyl acetate

Procedure:

  • Sample Preparation: To 1 mL of urine, add the internal standard. Add 1 mL of phosphate buffer and vortex.

  • SPE Column Conditioning: Condition the SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water, and finally 1 mL of phosphate buffer.

  • Sample Loading: Load the prepared urine sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of deionized water, followed by 1 mL of a 50:50 mixture of dichloromethane and isopropanol.

  • Elution: Elute the analytes with 2 mL of a mixture of dichloromethane, isopropanol, and ammonium hydroxide (80:20:2 v/v/v).

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Derivatization: Reconstitute the dried extract with 50 µL of ethyl acetate and 50 µL of BSTFA with 1% TMCS. Cap the vial and heat at 70°C for 30 minutes.

  • Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

Protocol 2: LC-MS/MS Analysis of this compound and Metabolites

This protocol provides a general framework for the direct analysis of this compound and its metabolites in urine by LC-MS/MS.

Materials:

  • Urine sample

  • Internal standard (e.g., meperidine-d4)

  • Formic acid

  • Acetonitrile

  • Deionized water

Procedure:

  • Sample Preparation: To 100 µL of urine, add the internal standard. Add 900 µL of a 0.1% formic acid solution in deionized water. Vortex and centrifuge.

  • LC-MS/MS System:

    • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the analytes of interest.

    • Ionization: Electrospray ionization (ESI) in positive mode.

  • MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and its metabolites need to be determined by infusing pure standards.

Table 3: Hypothetical MRM Transitions for LC-MS/MS

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
This compound 262.2[To be determined][To be determined]
Northis compound 248.2[To be determined][To be determined]
This compound Carboxylic Acid 234.2[To be determined][To be determined]
Meperidine-d4 (IS) 252.2[To be determined][To be determined]

Note: The exact m/z values for product ions need to be optimized experimentally.

Visualizations

Ethoheptazine_Metabolism This compound This compound Northis compound Northis compound (Active Metabolite) This compound->Northis compound CYP2B6, CYP3A4, CYP2C19 (N-demethylation) Carboxylic_Acid This compound Carboxylic Acid (Inactive Metabolite) This compound->Carboxylic_Acid Carboxylesterases (Ester Hydrolysis) Ethanol Ethanol This compound->Ethanol Carboxylesterases (Ester Hydrolysis)

Caption: Predicted metabolic pathways of this compound.

Troubleshooting_Workflow Start Unexpected Positive Opioid Immunoassay Result Review_History Review Subject's Medication/ Substance Use History Start->Review_History Confirmatory_Test Perform Confirmatory Testing (GC-MS or LC-MS/MS) Review_History->Confirmatory_Test Analyze_Metabolites Analyze for this compound and its Metabolites Confirmatory_Test->Analyze_Metabolites Positive True_Positive True Positive for Opioid Confirmatory_Test->True_Positive Negative for this compound, Positive for other Opioids False_Positive False Positive due to This compound Interference Analyze_Metabolites->False_Positive This compound/ Metabolites Detected Other_Interference Consider Other Potential Interferents Analyze_Metabolites->Other_Interference Negative

References

Validation & Comparative

Ethoheptazine vs. Morphine: A Comparative Review of Analgesic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of Two Opioid Analgesics

This guide provides a comparative analysis of the analgesic efficacy of ethoheptazine and morphine, two opioid receptor agonists. Morphine, a naturally occurring opiate, has long been the gold standard for treating severe pain. This compound, a synthetic opioid developed in the mid-20th century, was historically used for mild to moderate pain. This document will delve into their mechanisms of action, comparative potency, and the experimental methodologies used to evaluate their analgesic effects, presenting available data for a scientific audience.

Mechanism of Action: Targeting the Body's Pain Pathways

Both this compound and morphine exert their analgesic effects by acting on the body's endogenous opioid system. This system plays a crucial role in modulating pain perception.

This compound: This synthetic compound is classified as an opioid analgesic.[1][2] Its primary mechanism of action involves binding to and activating the mu (µ)-opioid receptors in the central nervous system (CNS).[3] This activation mimics the effect of endogenous opioids, leading to a reduction in the transmission of pain signals.

Morphine: As a potent opioid agonist, morphine's analgesic properties stem from its interaction with multiple opioid receptors in the CNS, including the mu (µ), kappa (κ), and delta (δ) receptors. Its strong affinity for the mu-opioid receptor is primarily responsible for its profound analgesic effects.[4] By activating these receptors, morphine effectively dampens the perception of pain.

Signaling Pathways

The binding of both this compound and morphine to their respective opioid receptors initiates a cascade of intracellular events that ultimately leads to analgesia. A simplified representation of this signaling pathway is illustrated below.

cluster_0 Opioid Agonist Binding cluster_1 Cellular Response cluster_2 Physiological Effect Opioid_Agonist Opioid Agonist (this compound or Morphine) Opioid_Receptor Opioid Receptor (e.g., µ-receptor) Opioid_Agonist->Opioid_Receptor Binds to G_Protein G-protein Activation Opioid_Receptor->G_Protein Adenylate_Cyclase Inhibition of Adenylyl Cyclase G_Protein->Adenylate_Cyclase Ion_Channels Modulation of Ion Channels G_Protein->Ion_Channels cAMP Decreased cAMP Adenylate_Cyclase->cAMP Ca_Channels Inhibition of Ca2+ channels Ion_Channels->Ca_Channels K_Channels Activation of K+ channels Ion_Channels->K_Channels Neurotransmitter Decreased release of pain neurotransmitters Ca_Channels->Neurotransmitter Hyperpolarization Neuronal Hyperpolarization K_Channels->Hyperpolarization Analgesia Analgesia (Pain Relief) Neurotransmitter->Analgesia Hyperpolarization->Analgesia

Fig 1. Simplified Opioid Receptor Signaling Pathway

Comparative Analgesic Efficacy: A Look at the Data

Direct comparative clinical trial data between this compound and morphine is scarce, largely due to this compound's discontinuation and morphine's establishment as a benchmark analgesic. However, historical data and animal studies provide some insight into their relative potencies.

ParameterThis compoundMorphineSource(s)
Relative Potency Less potent than morphineHigh[5]
Clinical Use Mild to moderate painSevere pain[1],[6]
Receptor Specificity Primarily µ-opioidµ, κ, and δ-opioid[3],[4]

Experimental Protocols for Analgesic Assessment

The evaluation of analgesic efficacy relies on a variety of experimental models, both in preclinical animal studies and human clinical trials. These protocols are designed to quantify the pain-relieving effects of a compound.

Preclinical Models (Animal Studies)

A common method for assessing the analgesic properties of opioids in animal models is the acetic acid-induced writhing test .

Objective: To evaluate the peripheral analgesic activity of a substance by measuring the reduction in abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid in mice.

Methodology:

  • Animal Model: Male Swiss albino mice are typically used.

  • Acclimatization: Animals are allowed to acclimatize to the laboratory environment before the experiment.

  • Grouping: Mice are randomly divided into control and treatment groups.

  • Drug Administration: The test compound (e.g., this compound), a standard drug (e.g., morphine), or a vehicle (control) is administered, usually intraperitoneally or orally, at a predetermined time before the induction of writhing.

  • Induction of Writhing: A solution of acetic acid (e.g., 0.6% v/v) is injected intraperitoneally to induce a characteristic writhing response.

  • Observation: The number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) is counted for a specific period (e.g., 20 minutes) following the acetic acid injection.

  • Data Analysis: The percentage of inhibition of writhing is calculated for the treated groups compared to the control group. The dose that produces a 50% reduction in writhing (ED50) can also be determined.[7]

cluster_workflow Writhing Test Workflow start Start acclimatize Acclimatize Mice start->acclimatize group Randomly Group Mice (Control, Standard, Test) acclimatize->group administer Administer Vehicle, Standard (Morphine), or Test Compound (this compound) group->administer induce Induce Writhing (i.p. Acetic Acid) administer->induce observe Observe and Count Writhes (e.g., for 20 minutes) induce->observe analyze Analyze Data (% Inhibition, ED50) observe->analyze end End analyze->end

Fig 2. Acetic Acid-Induced Writhing Test Workflow
Human Clinical Trials

In human studies, the analgesic efficacy of a drug is often assessed in patients experiencing pain, for instance, post-operative pain.

Objective: To compare the pain-relieving effects of a test drug against a standard analgesic or placebo.

Methodology:

  • Study Design: A randomized, double-blind, controlled trial is the gold standard.

  • Patient Population: Patients with a defined level of pain (e.g., moderate to severe post-operative pain) are enrolled.

  • Treatment Arms: Patients are randomly assigned to receive the test drug (e.g., oral this compound), a standard drug (e.g., oral morphine), or a placebo.

  • Pain Assessment: Pain intensity is measured at baseline and at regular intervals after drug administration using a validated pain scale, such as the Numerical Rating Scale (NRS) or the Visual Analog Scale (VAS).

  • Data Collection: Other parameters such as the time to meaningful pain relief, the duration of analgesic effect, and the use of rescue medication are also recorded.

  • Statistical Analysis: The change in pain scores from baseline is compared between the treatment groups to determine the analgesic efficacy of the test drug.[8][9]

Conclusion

Based on the available information, morphine is a significantly more potent analgesic than this compound and has a broader mechanism of action, interacting with multiple opioid receptor types. This compound, a mu-opioid receptor agonist, was historically used for less severe pain and is no longer a primary therapeutic option. The lack of recent, direct comparative studies limits a more detailed quantitative comparison of their analgesic efficacy. The experimental protocols described provide a framework for how such a comparison could be conducted to yield quantitative data on their relative potencies and effectiveness.

References

A Comparative Analysis of Ethoheptazine and Codeine for Analgesic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of Ethoheptazine and codeine, two opioid analgesics. While direct, recent comparative clinical trial data is limited due to this compound's diminished presence in the market, this document synthesizes available pharmacological data to offer a comprehensive overview for research and drug development purposes.[1] this compound, a synthetic opioid analgesic developed in the 1950s, is no longer widely marketed.[1][2][3] Codeine, a naturally occurring opiate, remains a commonly prescribed analgesic for mild to moderate pain.[4][5][6][7][8][9]

Mechanism of Action: A Tale of Two Opioids

Both this compound and codeine exert their analgesic effects primarily through their action on the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR) located in the central nervous system (CNS).[10][11][12]

This compound: This synthetic compound acts as an agonist at the µ-opioid receptors.[10][11] Upon binding, it is believed to initiate a conformational change in the receptor, leading to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic adenosine monophosphate (cAMP), and modulation of ion channel activity.[11] This cascade of events ultimately results in hyperpolarization of neurons and reduced transmission of pain signals.

Codeine: Codeine itself is a prodrug with a relatively weak affinity for the µ-opioid receptor.[4][6] Its analgesic properties are primarily attributed to its metabolism in the liver to morphine, a much more potent MOR agonist.[4][5][6][12][13] This conversion is catalyzed by the cytochrome P450 enzyme CYP2D6.[4][5][6][13] Genetic variations in CYP2D6 can lead to significant differences in the analgesic response and side effect profile among individuals.[5][13]

Pharmacokinetic Profile

A summary of the pharmacokinetic parameters for this compound and codeine is presented below.

ParameterThis compoundCodeine
Administration Oral[10]Oral, Intramuscular[6][14]
Onset of Action 30-60 minutes (oral)[10]~30 minutes (oral)[6]
Peak Effect 1-2 hours (oral)[10]~2 hours (oral)[6]
Duration of Action 4-6 hours[10]4-6 hours[6]
Metabolism Hepatic, likely involving CYP450 enzymes (CYP3A4 and CYP2D6 mentioned as important for similar compounds)[10]Hepatic, primarily by CYP2D6 to morphine and CYP3A4 to norcodeine[4][6][13]
Elimination Primarily renal[11]Primarily renal[4][13]
Half-life Not well-documented~2.5-3 hours[4][13]

Analgesic Efficacy

Side Effect Profile

Both medications share a side effect profile typical of opioid agonists.

Side EffectThis compoundCodeine
Common Drowsiness, dizziness, nausea, vomiting, constipation, sweating, pressure on top of head.[1][2][3][10][21]Drowsiness, dizziness, lightheadedness, nausea, vomiting, constipation, itching, sweating.[22][23][24][25]
Serious Respiratory depression, hypotension, seizures.[10]Respiratory depression, severe hypotension, adrenal insufficiency, potential for misuse and addiction.[7][22][23]

Experimental Protocols for Analgesic Evaluation

The following are standard experimental protocols used to assess the efficacy of opioid analgesics like this compound and codeine.

Hot Plate Test

Objective: To assess the central analgesic activity of a compound by measuring the reaction time of an animal to a thermal stimulus.[2][7][13]

Methodology:

  • A hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5°C).[7][10]

  • A rodent (mouse or rat) is placed on the heated surface, and a timer is started.[7][10][13]

  • The latency to a nociceptive response (e.g., hind paw licking, jumping) is recorded.[10][13]

  • A cut-off time is established to prevent tissue damage.[10]

  • The test is performed before and after the administration of the test compound (this compound or codeine) or a vehicle control.

  • An increase in the latency period indicates an analgesic effect.[10]

Tail-Flick Test

Objective: To measure the spinal analgesic effect of a substance by quantifying the time it takes for an animal to withdraw its tail from a noxious thermal stimulus.[4][5][6]

Methodology:

  • The animal is gently restrained with its tail exposed.[6][23]

  • A focused beam of high-intensity light is directed onto a portion of the tail.[4][6]

  • The time taken for the animal to flick its tail away from the heat source is measured automatically or manually.[4][6]

  • A maximum exposure time is set to avoid tissue injury.[6]

  • Measurements are taken before and at various time points after drug administration.

  • A prolongation of the tail-flick latency is indicative of analgesia.

Opioid Receptor Binding Assay

Objective: To determine the affinity of a compound for opioid receptors.[1][26][27][28]

Methodology:

  • Cell membranes expressing the target opioid receptor (e.g., µ-opioid receptor) are prepared.

  • A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]DAMGO) is incubated with the membranes.

  • Increasing concentrations of the unlabeled test compound (this compound or codeine) are added to compete with the radioligand for binding.

  • The amount of bound radioligand is measured after separating the bound from the free radioligand (e.g., by filtration).

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, which is used to calculate the binding affinity (Ki).

[³⁵S]GTPγS Binding Assay (G-protein Activation Assay)

Objective: To measure the ability of an agonist to activate G-proteins coupled to the opioid receptor.[29][30]

Methodology:

  • Cell membranes containing the opioid receptor of interest are used.

  • The membranes are incubated with the test agonist (this compound or codeine) and a non-hydrolyzable GTP analog, [³⁵S]GTPγS.

  • Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the α-subunit of the G-protein.

  • The amount of [³⁵S]GTPγS incorporated is quantified, which reflects the degree of G-protein activation.

  • Dose-response curves are generated to determine the potency (EC50) and efficacy (Emax) of the agonist.

Visualizations

G_Protein_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Effects Opioid Agonist (this compound/Codeine) Opioid Agonist (this compound/Codeine) µ-Opioid Receptor (MOR) µ-Opioid Receptor (MOR) Opioid Agonist (this compound/Codeine)->µ-Opioid Receptor (MOR) Binds to G-Protein (αβγ) G-Protein (αβγ) µ-Opioid Receptor (MOR)->G-Protein (αβγ) Activates Adenylyl Cyclase Adenylyl Cyclase G-Protein (αβγ)->Adenylyl Cyclase α-subunit inhibits Ion Channel Ion Channel G-Protein (αβγ)->Ion Channel βγ-subunit modulates cAMP cAMP Adenylyl Cyclase->cAMP Blocks conversion of ATP to ATP ATP Reduced Neuronal Excitability Reduced Neuronal Excitability cAMP->Reduced Neuronal Excitability Leads to Ion Channel->Reduced Neuronal Excitability Decreased Neurotransmitter Release Decreased Neurotransmitter Release Reduced Neuronal Excitability->Decreased Neurotransmitter Release Analgesia Analgesia Decreased Neurotransmitter Release->Analgesia

Caption: Opioid Receptor G-Protein Signaling Pathway.

Experimental_Workflow cluster_0 Pre-clinical Evaluation cluster_1 In Vitro Assays Animal Acclimatization Animal Acclimatization Baseline Pain Threshold Measurement Baseline Pain Threshold Measurement Animal Acclimatization->Baseline Pain Threshold Measurement Drug Administration Drug Administration Baseline Pain Threshold Measurement->Drug Administration Post-drug Pain Threshold Measurement Post-drug Pain Threshold Measurement Drug Administration->Post-drug Pain Threshold Measurement Data Analysis (e.g., %MPE) Data Analysis (e.g., %MPE) Post-drug Pain Threshold Measurement->Data Analysis (e.g., %MPE) Determine Ki and EC50/Emax Determine Ki and EC50/Emax Receptor Binding Assay Receptor Binding Assay Receptor Binding Assay->Determine Ki and EC50/Emax G-Protein Activation Assay G-Protein Activation Assay G-Protein Activation Assay->Determine Ki and EC50/Emax

Caption: Experimental Workflow for Analgesic Drug Assessment.

References

Ethoheptazine's Addictive Potential: A Comparative Analysis with Other Opioids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the addictive potential of ethoheptazine relative to other commonly known opioid analgesics. The information is intended for researchers, scientists, and professionals involved in drug development and is based on available preclinical and pharmacological data.

Executive Summary

This compound is a synthetic opioid analgesic that primarily acts as a mu (µ)-opioid receptor agonist.[1] Its mechanism of action is similar to other opioids, involving the inhibition of pain signals in the central nervous system.[1] This action, however, also carries the inherent risk of euphoria, dependence, and abuse, which are characteristic of this class of drugs.[1] While direct comparative studies on the addictive potential of this compound are limited, its pharmacological profile suggests a potential for abuse similar to other mu-opioid agonists. This guide synthesizes available data on receptor binding affinities and preclinical models of addiction for a range of opioids to provide a contextual understanding of where this compound might stand in terms of its addictive liability.

Receptor Binding Affinity

The addictive potential of an opioid is closely linked to its interaction with the mu-opioid receptor. A higher binding affinity (lower Ki value) generally correlates with greater potency and a higher potential for reward and reinforcement.

Experimental Protocol: Radioligand Binding Assay

Receptor binding assays are performed to determine the affinity of a drug for a specific receptor. In a typical experiment, cell membranes expressing the receptor of interest (e.g., recombinant human µ-opioid receptor) are incubated with a radiolabeled ligand that is known to bind to the receptor. The test compound (e.g., an opioid) is added in increasing concentrations to compete with the radioligand for binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50. The inhibition constant (Ki) is then calculated from the IC50 value and represents the affinity of the drug for the receptor. A lower Ki value indicates a higher binding affinity.

Table 1: Comparative Mu-Opioid Receptor Binding Affinities (Ki)

OpioidMu-Opioid Receptor Ki (nM)Data Source
This compound Data Not Available -
Buprenorphine0.21[2]
Fentanyl1.1[2]
Hydromorphone0.53[2]
Methadone2.5[2]
Morphine1.6[2]
Oxycodone15[2]
Oxymorphone0.46[2]
Sufentanil0.019[2]
Tramadol2100[2]

Note: The Ki values presented are from a single study using a uniform assessment method for comparability.[2] Values may vary between different studies and experimental conditions. Data for this compound was not available in the cited literature.

Preclinical Models of Addictive Behavior

Preclinical models in animals are crucial for assessing the rewarding and reinforcing properties of drugs, which are key indicators of addictive potential.

Conditioned Place Preference (CPP)

The CPP paradigm is a widely used behavioral model to evaluate the rewarding effects of a drug.

Experimental Protocol: Conditioned Place Preference

The CPP apparatus consists of a box with two or more distinct compartments, each with unique visual and tactile cues. The protocol involves three phases:

  • Pre-Conditioning (Baseline): The animal is allowed to freely explore all compartments to determine any initial preference.

  • Conditioning: Over several days, the animal is confined to one compartment after receiving the drug (drug-paired compartment) and to another compartment after receiving a placebo (saline-paired compartment).

  • Post-Conditioning (Test): The animal is again allowed to freely explore all compartments, and the time spent in each compartment is measured. A significant increase in time spent in the drug-paired compartment compared to baseline is indicative of a conditioned place preference, suggesting the drug has rewarding properties.

While specific CPP data for this compound could not be located, this methodology is standard for assessing the rewarding effects of other opioids.

Self-Administration

The self-administration paradigm is considered the gold standard for assessing the reinforcing effects of a drug, as it measures the motivation of an animal to actively seek and consume the substance.

Experimental Protocol: Intravenous Self-Administration

In a typical self-administration study:

  • Surgery: Animals are surgically implanted with an intravenous catheter.

  • Training: Animals are placed in an operant chamber equipped with levers or nose-poke holes. Pressing the "active" lever results in an intravenous infusion of the drug, while pressing the "inactive" lever has no consequence.

  • Acquisition and Maintenance: The number of infusions self-administered over time is recorded. An increase in active lever presses compared to inactive lever presses indicates that the drug has reinforcing properties.

  • Extinction and Reinstatement: After the drug is no longer available (extinction), cues previously associated with the drug or a small "priming" dose can be presented to measure the reinstatement of drug-seeking behavior, a model for relapse.

Quantitative self-administration data for this compound was not found in the reviewed literature.

Signaling Pathways and Experimental Workflows

Mu-Opioid Receptor Signaling Pathway

Activation of the mu-opioid receptor by an agonist like this compound initiates a cascade of intracellular events that lead to analgesia but also contribute to the rewarding effects and the development of dependence.

mu_opioid_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Opioid_Agonist Opioid Agonist (e.g., this compound) MOR Mu-Opioid Receptor (MOR) Opioid_Agonist->MOR Binds to Gi Gi Protein MOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits K_channel K+ Channel (Opening) Gi->K_channel Activates Ca_channel Ca2+ Channel (Closing) Gi->Ca_channel Inhibits cAMP cAMP AC->cAMP Decreases conversion of ATP to cAMP Hyperpolarization Neuronal Hyperpolarization K_channel->Hyperpolarization Neurotransmitter_Release Reduced Neurotransmitter Release Ca_channel->Neurotransmitter_Release Analgesia_Reward Analgesia & Reward Pathways Hyperpolarization->Analgesia_Reward Neurotransmitter_Release->Analgesia_Reward

Caption: Mu-opioid receptor signaling cascade.

Conditioned Place Preference (CPP) Experimental Workflow

cpp_workflow cluster_phase1 Phase 1: Pre-Conditioning cluster_phase2 Phase 2: Conditioning (Several Days) cluster_phase3 Phase 3: Post-Conditioning cluster_analysis Data Analysis PreTest Baseline Preference Test (Free exploration of all compartments) Drug_Pairing Drug Administration + Confinement to one compartment PreTest->Drug_Pairing Saline_Pairing Saline Administration + Confinement to another compartment PreTest->Saline_Pairing PostTest Preference Test (Free exploration of all compartments) Drug_Pairing->PostTest Saline_Pairing->PostTest Analysis Compare time spent in drug-paired vs. saline-paired compartments PostTest->Analysis Result Increased time in drug-paired compartment = Rewarding Effect Analysis->Result

Caption: Conditioned Place Preference experimental workflow.

Conclusion

This compound, as a mu-opioid receptor agonist, is expected to possess an addictive potential.[1] However, a precise quantitative comparison with other opioids is hampered by the lack of publicly available experimental data from standardized preclinical models. Based on its mechanism of action, its addictive liability is likely comparable to other opioids that primarily target the mu-opioid receptor. The data presented for other opioids in this guide can serve as a benchmark for future studies investigating this compound. Further research, including receptor binding assays and in vivo models such as conditioned place preference and self-administration, is necessary to definitively characterize the addictive potential of this compound relative to other opioids.

References

Validating Ethoheptazine's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of Ethoheptazine, a synthetically derived opioid analgesic, against other common analgesics. It is intended for researchers, scientists, and drug development professionals interested in the validation of its mechanism of action. Due to this compound's status as an older and less commonly utilized pharmaceutical, comprehensive quantitative data is limited. This document compiles available information to offer a comparative perspective.

Executive Summary

This compound is a synthetic opioid analgesic that exerts its effects primarily through agonism of the mu (µ)-opioid receptor in the central nervous system.[1][2] Developed in the mid-20th century, it is structurally related to pethidine.[3] While it demonstrates analgesic properties, its clinical use has been largely superseded by other opioids with more well-defined efficacy and safety profiles. This guide will explore its mechanism of action, compare it with other opioids and non-opioid analgesics, and provide relevant experimental protocols for its study.

Mechanism of Action: Mu-Opioid Receptor Agonism

This compound's primary mechanism of action is its function as an agonist at the µ-opioid receptor.[1][2] These receptors are G-protein coupled receptors (GPCRs) located on the membranes of neurons in the brain, spinal cord, and peripheral nervous system.

Upon binding, this compound initiates a downstream signaling cascade that results in analgesia. This cascade involves:

  • Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

  • Modulation of Ion Channels: This includes the opening of potassium channels (leading to hyperpolarization) and the closing of calcium channels (reducing neurotransmitter release).

The net effect is a reduction in neuronal excitability and a decreased transmission of pain signals.

Signaling Pathway Diagram

Mu-Opioid Receptor Signaling Pathway This compound This compound MOR Mu-Opioid Receptor (µOR) This compound->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel ↑ K+ Channel Opening (Hyperpolarization) G_protein->K_channel Ca_channel ↓ Ca2+ Channel Opening G_protein->Ca_channel cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia K_channel->Analgesia Nerve_transmission ↓ Neurotransmitter Release (e.g., Substance P, Glutamate) Ca_channel->Nerve_transmission Nerve_transmission->Analgesia

Caption: Mu-Opioid Receptor Signaling Pathway.

Comparative Analysis

Direct quantitative comparisons of this compound with other analgesics are scarce in recent literature. The following tables provide a summary based on available information and general pharmacological knowledge of opioids.

Table 1: Receptor Binding and Potency Comparison
CompoundPrimary Mechanism of ActionReceptor Target(s)Relative Potency (vs. Morphine)
This compound Opioid Receptor Agonistµ-opioidLess potent than pethidine
Morphine Opioid Receptor Agonistµ (high affinity), δ, κ1
Pethidine (Meperidine) Opioid Receptor Agonistµ, κ0.1
Codeine Opioid Receptor Agonistµ (low affinity)0.15
Fentanyl Opioid Receptor Agonistµ (high affinity)50-100
Aspirin COX InhibitorCOX-1, COX-2N/A
Acetaminophen Weak COX InhibitorCOX in CNSN/A
Table 2: Pharmacokinetic and Side Effect Profile Comparison
CompoundOnset of Action (Oral)Duration of ActionCommon Side Effects
This compound 15-30 min4-6 hoursDrowsiness, dizziness, nausea, vomiting, constipation, respiratory depression
Morphine 30-60 min4-6 hoursDrowsiness, dizziness, nausea, vomiting, constipation, respiratory depression, potential for dependence
Pethidine (Meperidine) 15-30 min2-4 hoursDrowsiness, dizziness, nausea, vomiting, constipation, respiratory depression, neurotoxicity (with repeated use)
Codeine 30-60 min4-6 hoursDrowsiness, dizziness, nausea, vomiting, constipation, respiratory depression
Aspirin 30-60 min4-6 hoursGI irritation, bleeding, tinnitus
Acetaminophen 30-60 min4-6 hoursLiver toxicity (at high doses)

Experimental Protocols

The validation of this compound's mechanism of action would involve standard preclinical and clinical pharmacology assays.

Opioid Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the µ-opioid receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the human µ-opioid receptor (e.g., CHO-K1 cells).

  • Radioligand Binding: Incubate the cell membranes with a known concentration of a radiolabeled µ-opioid receptor ligand (e.g., [³H]DAMGO).

  • Competition Binding: In parallel, incubate the membranes and radioligand with varying concentrations of unlabeled this compound.

  • Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration. Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Experimental Workflow: Receptor Binding Assay

Receptor Binding Assay Workflow start Start prep Prepare µOR-expressing cell membranes start->prep incubate Incubate membranes with [³H]DAMGO and this compound prep->incubate filter Separate bound and free radioligand via filtration incubate->filter count Measure radioactivity (Scintillation Counting) filter->count analyze Calculate IC50 and Ki count->analyze end End analyze->end

Caption: Workflow for Opioid Receptor Binding Assay.

In Vivo Analgesia Assay (Hot Plate Test)

Objective: To determine the analgesic efficacy (ED50) of this compound in a preclinical model of pain.

Methodology:

  • Animal Model: Use mice or rats as the animal model.

  • Baseline Latency: Place each animal on a hot plate maintained at a constant temperature (e.g., 55°C) and record the time it takes for the animal to exhibit a pain response (e.g., licking a paw or jumping). This is the baseline latency.

  • Drug Administration: Administer different doses of this compound to separate groups of animals. A control group should receive a vehicle.

  • Post-treatment Latency: At a predetermined time after drug administration, place the animals back on the hot plate and measure the response latency.

  • Data Analysis: Calculate the maximum possible effect (%MPE). Determine the ED50 value (the dose of this compound that produces 50% of the maximum possible effect) by plotting a dose-response curve.

Conclusion

This compound's mechanism of action as a µ-opioid receptor agonist is consistent with its observed analgesic effects and side effect profile, which are characteristic of other opioid drugs. However, a lack of modern, quantitative preclinical and clinical data makes direct and robust comparisons with newer analgesics challenging. The experimental protocols outlined in this guide provide a framework for researchers to further validate and quantify the pharmacological properties of this compound, should there be renewed interest in this compound or its derivatives. Further research would be necessary to fully elucidate its comparative efficacy and safety in a modern therapeutic context.

References

Ethoheptazine's Opioid Receptor Cross-Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethoheptazine is a synthetic opioid analgesic that has been noted for its pain-relieving properties.[1][2] The primary mechanism of action for this compound is believed to be its interaction with the mu (µ)-opioid receptors located in the central nervous system.[3][4] By binding to and activating these receptors, this compound modulates the transmission of pain signals, resulting in analgesia.[3] Preliminary information suggests a degree of specificity for the µ-opioid receptor over the delta (δ) and kappa (κ) opioid receptors.[3]

Comparative Analysis of Opioid Receptor Interactions

To contextualize the potential pharmacological profile of this compound, the following tables provide binding affinity and functional activity data for several well-characterized opioid compounds. This comparative data is essential for understanding the selectivity and potential side-effect profiles of opioid analgesics.

Table 1: Comparative Opioid Receptor Binding Affinities (Ki, nM)

Opioid Compoundµ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)
This compound Data Not AvailableData Not AvailableData Not Available
Morphine 1.1727.628.5
Fentanyl 0.3918.51460
Methadone 3.381860586
Naloxone 1.2325.615.6

Ki values represent the equilibrium dissociation constant for the inhibitor; a lower value indicates a higher binding affinity.

Table 2: Comparative Opioid Receptor Functional Activity (EC50, nM)

Opioid Compoundµ-Opioid Receptor (EC50, nM)δ-Opioid Receptor (EC50, nM)κ-Opioid Receptor (EC50, nM)
This compound Data Not AvailableData Not AvailableData Not Available
Morphine 24.5>10,000436
Fentanyl 1.3>10,000>10,000
Methadone 15.1>10,000>10,000

EC50 values represent the concentration of a drug that gives half-maximal response; a lower value indicates greater potency in activating the receptor.

Experimental Protocols for Characterizing this compound

To elucidate the precise cross-reactivity profile of this compound, a series of standardized in vitro assays are required. The following protocols describe the methodologies to determine the binding affinities and functional activities at the µ, δ, and κ opioid receptors.

Radioligand Binding Assays

These assays are designed to quantify the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound for µ, δ, and κ opioid receptors.

Methodology:

  • Membrane Preparation: Utilize cell membranes from cell lines (e.g., HEK293 or CHO) stably expressing a single subtype of human opioid receptor (µ, δ, or κ).

  • Competitive Binding: Incubate the receptor-containing membranes with a known concentration of a high-affinity radioligand specific to the receptor subtype ([³H]-DAMGO for µ, [³H]-DPDPE for δ, and [³H]-U69,593 for κ) in the presence of increasing concentrations of this compound.

  • Equilibration: Allow the binding reaction to reach equilibrium.

  • Separation: Separate the receptor-bound from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific radioligand binding (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assays

Functional assays are employed to measure the cellular response following the binding of a ligand to its receptor, thereby determining its potency and efficacy as an agonist or antagonist.

This assay measures the activation of G-proteins, the primary downstream signaling partners of opioid receptors.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound to activate G-proteins at µ, δ, and κ opioid receptors.

Methodology:

  • Assay Setup: Incubate the opioid receptor-expressing cell membranes with varying concentrations of this compound in the presence of GDP and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

  • G-Protein Activation: Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

  • Separation and Quantification: Similar to the binding assay, separate bound [³⁵S]GTPγS via filtration and quantify using scintillation counting.

  • Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the concentration of this compound to generate a dose-response curve from which EC50 and Emax values can be derived.

This assay assesses the recruitment of β-arrestin proteins to the activated receptor, a key event in receptor desensitization and a critical component in the evaluation of biased agonism.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound to induce β-arrestin recruitment at µ, δ, and κ opioid receptors.

Methodology:

  • Cell-Based System: Utilize a cell line co-expressing the opioid receptor of interest and a β-arrestin protein linked to a reporter system (e.g., enzyme fragment complementation, such as the DiscoverX PathHunter® assay).

  • Agonist Stimulation: Treat the cells with increasing concentrations of this compound.

  • Signal Detection: Measure the reporter signal (e.g., luminescence or fluorescence), which is proportional to the degree of β-arrestin recruitment.

  • Data Analysis: Generate dose-response curves to determine the EC50 and Emax for β-arrestin recruitment.

Illustrative Diagrams

OpioidSignaling cluster_receptor Cell Membrane cluster_intracellular Intracellular agonist This compound receptor μ-Opioid Receptor agonist->receptor g_protein G-Protein Activation (Gi/o) receptor->g_protein beta_arrestin β-Arrestin Recruitment receptor->beta_arrestin

Caption: Agonist-induced signaling pathways of the µ-opioid receptor.

BindingAssayWorkflow start Prepare Receptor Membranes and Radioligand incubation Incubate with Radioligand and this compound start->incubation filtration Filter to Separate Bound and Free Ligand incubation->filtration quantification Quantify Radioactivity filtration->quantification analysis Calculate IC50 and Ki quantification->analysis

Caption: Experimental workflow for a competitive radioligand binding assay.

References

Ethoheptazine: A Comparative Review of its Analgesic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the analgesic efficacy of ethoheptazine, a synthetic opioid analgesic, in the context of various pain models. Developed in the mid-20th century, this compound (formerly marketed as Zactane) was utilized for the management of mild to moderate pain.[1][2] Due to the discontinuation of the drug and the limited availability of historical preclinical and clinical trial data in publicly accessible databases, this guide will focus on a qualitative comparison based on available literature, alongside detailed descriptions of relevant experimental protocols and signaling pathways.

Mechanism of Action: A Mu-Opioid Agonist

This compound exerts its analgesic effects primarily by acting as an agonist at the mu-opioid receptors, which are part of the G-protein coupled receptor family located in the central and peripheral nervous systems.[3][4] Binding of this compound to these receptors initiates a signaling cascade that ultimately leads to a reduction in the perception of pain.

The binding of this compound to the mu-opioid receptor triggers the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] This, in turn, modulates downstream effectors, resulting in the hyperpolarization of neurons and inhibition of neurotransmitter release from the presynaptic terminal of nociceptive neurons. Specifically, it promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibits N-type voltage-gated calcium channels.[4] The increased potassium efflux and reduced calcium influx decrease neuronal excitability and impede the release of pronociceptive neurotransmitters such as substance P and glutamate into the synaptic cleft. This cumulative action at the cellular level culminates in the analgesic effect observed systemically.

This compound This compound Mu_Opioid_Receptor Mu_Opioid_Receptor This compound->Mu_Opioid_Receptor Binds to G_Protein G_Protein Mu_Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl_Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ca_Channel Ca_Channel G_Protein->Ca_Channel Inhibits K_Channel K_Channel G_Protein->K_Channel Activates cAMP cAMP Adenylyl_Cyclase->cAMP Decreases conversion of ATP to Analgesia Analgesia cAMP->Analgesia Contributes to Neurotransmitter_Release Neurotransmitter_Release Ca_Channel->Neurotransmitter_Release Reduces Ca2+ influx, inhibiting K_Channel->Mu_Opioid_Receptor Causes hyperpolarization Neurotransmitter_Release->Analgesia Leads to

Caption: Signaling pathway of this compound via mu-opioid receptor activation.

Efficacy in Pain Models: A Qualitative Comparison

Analgesic ClassComparator Agent(s)Qualitative Efficacy Comparison with this compoundRelevant Pain Models
Opioid Analgesics Codeine, MeperidineThis compound is chemically related to meperidine and was often considered in a similar, though generally less potent, class.[2] Its analgesic effect was likely comparable to that of codeine for mild to moderate pain.Hot Plate Test, Tail Flick Test, Writhing Test
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) AspirinThis compound was available in a combination product with aspirin (Zactirin), suggesting a complementary or synergistic effect.[5] For inflammatory pain, aspirin would have a distinct mechanism of action (COX inhibition) that this compound lacks.Writhing Test, Carrageenan-induced Paw Edema
Anxiolytics with Analgesic Properties MeprobamateA combination product, Equagesic, contained this compound, aspirin, and meprobamate, indicating its use in pain associated with anxiety or muscle tension.[2]Models of anxiety-induced hyperalgesia

Experimental Protocols for Evaluating Analgesic Efficacy

Standard preclinical models are crucial for determining the analgesic potential of a compound. The following are detailed protocols for two common pain models that would have been relevant for the characterization of an opioid analgesic like this compound.

Hot Plate Test

The hot plate test is a classic model for assessing the central analgesic effects of drugs. It measures the latency of the animal's response to a thermal stimulus.

Experimental Workflow:

cluster_pre Pre-Treatment cluster_treatment Treatment cluster_post Post-Treatment Animal_Acclimation Animal Acclimation (e.g., 60 min) Baseline_Latency Baseline Latency Measurement (Hot Plate at 55°C) Animal_Acclimation->Baseline_Latency Drug_Administration Drug Administration (e.g., this compound, Vehicle) Baseline_Latency->Drug_Administration Post_Treatment_Latency Latency Measurement (at 30, 60, 90 min) Drug_Administration->Post_Treatment_Latency Data_Analysis Data Analysis (% MPE) Post_Treatment_Latency->Data_Analysis

Caption: Workflow for the Hot Plate Test to evaluate analgesic efficacy.

Detailed Methodology:

  • Apparatus: A hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C. A transparent cylinder is placed on the surface to confine the animal.

  • Animals: Male Swiss albino mice (20-25 g) are typically used. Animals are acclimatized to the laboratory environment for at least 24 hours before the experiment.

  • Procedure:

    • Animals are placed individually on the hot plate, and the latency to the first sign of nociception (e.g., licking of the hind paw, jumping) is recorded.

    • A cut-off time (e.g., 30 seconds) is established to prevent tissue damage.

    • The baseline latency is determined for each animal before drug administration.

    • Animals are then treated with the test compound (e.g., this compound), a positive control (e.g., morphine), or vehicle.

    • The reaction latency is measured again at specific time points after drug administration (e.g., 30, 60, and 90 minutes).

  • Data Analysis: The analgesic effect is often expressed as the percentage of the maximum possible effect (% MPE), calculated using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

Acetic Acid-Induced Writhing Test

The writhing test is a model of visceral pain used to screen for peripheral and central analgesic activity. It involves the intraperitoneal injection of an irritant to induce a characteristic stretching and writhing behavior.

Experimental Workflow:

cluster_pre Pre-Treatment cluster_treatment Treatment cluster_induction Pain Induction & Observation cluster_analysis Analysis Animal_Grouping Animal Grouping & Acclimation Drug_Administration Drug Administration (e.g., this compound, Aspirin) Animal_Grouping->Drug_Administration Acetic_Acid_Injection Acetic Acid Injection (i.p.) Drug_Administration->Acetic_Acid_Injection Observation Observation & Writhing Count (e.g., for 20 min) Acetic_Acid_Injection->Observation Data_Analysis Data Analysis (% Inhibition) Observation->Data_Analysis

Caption: Workflow for the Acetic Acid-Induced Writhing Test.

Detailed Methodology:

  • Animals: Male albino mice (20-25 g) are commonly used.

  • Procedure:

    • Animals are divided into groups and treated with the test compound, a positive control (e.g., aspirin), or vehicle, typically 30 minutes before the induction of writhing.

    • Writhing is induced by the intraperitoneal (i.p.) injection of 0.6% acetic acid solution (10 ml/kg body weight).

    • Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber.

    • The number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) is counted for a set period, usually 20 minutes.

  • Data Analysis: The analgesic activity is calculated as the percentage inhibition of writhing compared to the vehicle-treated control group: % Inhibition = [ (Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group ] x 100.

Conclusion

This compound is a historically significant opioid analgesic whose clinical use was for mild to moderate pain. Its mechanism of action is consistent with other mu-opioid receptor agonists. Due to its discontinuation, there is a notable absence of detailed, publicly available preclinical data that would allow for a robust quantitative comparison with modern analgesics. The qualitative evidence suggests an analgesic profile comparable to codeine. For researchers investigating novel analgesics, the experimental models and signaling pathways described herein provide a foundational framework for preclinical evaluation. Further research into historical archives may yet uncover the specific quantitative data needed for a more direct comparison of this compound's efficacy.

References

In Vivo Validation of Ethoheptazine's Therapeutic Window: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic window of Ethoheptazine, a synthetic opioid analgesic, against commonly used non-opioid and opioid analgesics. The information presented is intended to support preclinical research and drug development by offering a concise overview of the efficacy and toxicity of these compounds based on available in vivo data. Due to its limited clinical use and subsequent withdrawal from many markets, comprehensive preclinical data for this compound is scarce. This guide compiles the available information and contextualizes it with data from more contemporary analgesic agents.

Comparative Analysis of Therapeutic Windows

The therapeutic window of a drug is a critical measure of its safety and efficacy, representing the dosage range between the minimal effective dose (ED50) and the dose at which toxicity occurs (TD50 or LD50). A wider therapeutic window is generally indicative of a safer drug. The following table summarizes the available oral LD50 (lethal dose, 50%) and ED50 (effective dose, 50%) data for this compound and selected comparator analgesics in rats. It is important to note that the ED50 values are highly dependent on the specific pain model used.

CompoundClassOral LD50 (rat) (mg/kg)Oral ED50 (rat) (mg/kg)Therapeutic Index (LD50/ED50)
This compound Opioid AnalgesicData Not AvailableData Not AvailableNot Calculable
Ibuprofen NSAID636[1][2][3][4]~30 (Carrageenan-induced hyperalgesia)~21.2
Acetaminophen Non-opioid Analgesic1944 - 2404[5]61.30 (i.p. in mice, writhing test)[6]Not Directly Comparable
Aspirin NSAID200 - 1600[7][8][9][10]50-100 (tail withdrawal)[11]~2 - 32
Celecoxib COX-2 Inhibitor>2000[12][13]19.91 (i.p., formalin test)[14]Not Directly Comparable
Tramadol Opioid Analgesic300 - 350[14]12.5 (i.p., effective dose)[15]Not Directly Comparable

Note: The therapeutic indices are estimated and should be interpreted with caution due to variations in experimental models and routes of administration for ED50 determination. A direct comparison is most accurate when data is derived from the same experimental conditions. The lack of standardized preclinical data for this compound prevents a quantitative comparison. However, historical reports consistently indicate a narrow therapeutic window and a benefit-to-risk profile that is inferior to other available analgesics[16].

Experimental Protocols

The in vivo validation of an analgesic's therapeutic window involves a series of experiments to determine both its efficacy in animal models of pain and its potential toxicity.

Analgesic Efficacy Assays

Several well-established models are used to assess the analgesic properties of a compound. The choice of model depends on the type of pain being investigated (e.g., thermal, inflammatory, neuropathic).

1. Hot Plate Test (Thermal Pain)

  • Principle: This test measures the latency of a rodent's response to a thermal stimulus. An increased latency to respond (e.g., paw licking, jumping) after drug administration indicates an analgesic effect.

  • Protocol:

    • A hot plate apparatus is maintained at a constant temperature (typically 52-55°C)[17][18].

    • A baseline latency is determined for each animal before drug administration.

    • The test compound or vehicle is administered (e.g., orally).

    • At predetermined time points after dosing, the animal is placed on the hot plate, and the time until a nocifensive response is recorded[19]. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage[20].

    • The ED50 is calculated as the dose of the drug that produces a 50% increase in the pain threshold compared to the baseline.

2. Acetic Acid-Induced Writhing Test (Visceral Pain)

  • Principle: Intraperitoneal injection of acetic acid induces a characteristic writhing (abdominal constriction and stretching) response in mice. A reduction in the number of writhes following drug treatment indicates analgesic activity[15][21][22].

  • Protocol:

    • Animals are pre-treated with the test compound or vehicle at various doses[23].

    • After a set period (e.g., 30-60 minutes), a solution of acetic acid (e.g., 0.6-1%) is injected intraperitoneally[15].

    • The animals are placed in an observation chamber, and the number of writhes is counted for a defined period (e.g., 10-20 minutes)[15][24].

    • The ED50 is the dose that reduces the number of writhes by 50% compared to the vehicle-treated group.

3. Formalin Test (Inflammatory Pain)

  • Principle: Subcutaneous injection of a dilute formalin solution into the paw of a rodent elicits a biphasic pain response. The early phase (0-5 minutes) is due to direct chemical stimulation of nociceptors, while the late phase (15-40 minutes) is associated with an inflammatory response[16][22][25][26]. Analgesics can attenuate one or both phases.

  • Protocol:

    • Animals are administered the test compound or vehicle.

    • After a specified time, a small volume of formalin (e.g., 5%) is injected into the plantar surface of the hind paw[26][27].

    • The amount of time the animal spends licking or biting the injected paw is recorded during the early and late phases[25].

    • The ED50 is calculated as the dose that produces a 50% reduction in the pain response in the targeted phase.

Toxicity and Side Effect Assessment

1. Acute Toxicity (LD50 Determination)

  • Principle: The LD50 is the statistically derived single dose of a substance that can be expected to cause death in 50% of an animal population. The Up-and-Down Procedure (UDP) is a refined method that reduces the number of animals required[28][29][30][31].

  • Protocol (Up-and-Down Procedure):

    • A single animal is dosed at a level estimated to be near the LD50.

    • The animal is observed for a defined period (typically 48 hours to 7 days)[28][30].

    • If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next is dosed at a lower level[30].

    • This process is continued until a series of outcomes at different dose levels allows for the statistical calculation of the LD50.

2. Rotarod Test (Motor Coordination)

  • Principle: This test assesses motor coordination and balance by measuring the ability of a rodent to remain on a rotating rod[6][32]. Opioids and other centrally acting drugs can impair motor function, which is a significant side effect.

  • Protocol:

    • Animals are trained on the rotarod at a constant or accelerating speed.

    • After drug administration, the latency to fall from the rod is measured at various time points[32].

    • A significant decrease in the time spent on the rod compared to baseline or vehicle-treated animals indicates motor impairment.

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams illustrate the hypothetical signaling pathway of this compound, a typical experimental workflow for in vivo validation, and the logical framework for comparing therapeutic windows.

Ethoheptazine_Signaling_Pathway cluster_neuron Presynaptic Terminal This compound This compound Mu_Opioid_Receptor Mu-Opioid Receptor This compound->Mu_Opioid_Receptor Binds to G_Protein Gi/o Protein Mu_Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits K_Channel K+ Channel G_Protein->K_Channel Activates cAMP cAMP Adenylyl_Cyclase->cAMP Reduces Nociceptive_Neuron Nociceptive Neuron Ca_Channel->Nociceptive_Neuron K_Channel->Nociceptive_Neuron Pain_Signal Pain Signal Transmission Nociceptive_Neuron->Pain_Signal Reduced Excitability Analgesia Analgesia

Caption: Hypothetical signaling pathway for this compound-induced analgesia.

In_Vivo_Validation_Workflow Start Compound Selection (this compound) Efficacy Analgesic Efficacy Testing (e.g., Hot Plate, Writhing Test) Start->Efficacy Toxicity Toxicity & Side Effect Testing (e.g., LD50, Rotarod) Start->Toxicity ED50 Determine ED50 Efficacy->ED50 LD50_TD50 Determine LD50/TD50 Toxicity->LD50_TD50 Therapeutic_Window Calculate Therapeutic Window (LD50 / ED50) ED50->Therapeutic_Window LD50_TD50->Therapeutic_Window Comparison Compare with Alternatives Therapeutic_Window->Comparison End Go/No-Go Decision Comparison->End

Caption: Experimental workflow for in vivo validation of an analgesic.

Therapeutic_Window_Comparison This compound This compound Efficacy Efficacy (ED50) Lower is better This compound->Efficacy Toxicity Toxicity (LD50) Higher is better This compound->Toxicity Alternatives Alternative Analgesics (Ibuprofen, Acetaminophen, etc.) Alternatives->Efficacy Alternatives->Toxicity Therapeutic_Index Therapeutic Index (LD50 / ED50) Higher is better Efficacy->Therapeutic_Index Toxicity->Therapeutic_Index Decision Optimal Candidate Selection Therapeutic_Index->Decision

Caption: Logical framework for comparing therapeutic windows of analgesics.

References

A Comparative Analysis of Ethoheptazine's Safety Profile Against Modern Analgesics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety and mechanistic profiles of ethoheptazine, an older opioid analgesic, with several classes of newer analgesic agents. The information is intended to support research and development efforts in the field of pain management by contextualizing historical pharmacological data with contemporary findings. This compound, developed in the 1950s, is no longer marketed in the United States, and its profile serves as a valuable benchmark for assessing the advancements in analgesic safety.[1][2]

Mechanisms of Action: A Shift from Broad Opioid Agonism to Targeted Pathways

The evolution of analgesic development is marked by a significant shift from broad receptor agonism, characteristic of older opioids like this compound, to more specific and novel molecular targets. This transition aims to separate analgesic efficacy from the adverse effects associated with traditional opioid pathways.

This compound's Signaling Pathway

This compound functions as a centrally acting analgesic by primarily targeting mu (μ)-opioid receptors.[3] Its binding to these G-protein coupled receptors (GPCRs) mimics the body's endogenous endorphins, initiating a signaling cascade that inhibits adenylate cyclase.[3] This leads to decreased intracellular cyclic AMP (cAMP), reducing neuronal excitability and the release of pain-transmitting neurotransmitters like substance P.[3] Additionally, this pathway promotes the opening of potassium channels and inhibits calcium channel opening, further hyperpolarizing neurons and impeding pain signal transmission.[3]

Ethoheptazine_Pathway This compound This compound MOR Mu-Opioid Receptor (GPCR) This compound->MOR Binds to G_Protein Gi/o Protein Activation MOR->G_Protein Activates AC Adenylyl Cyclase (Inhibition) G_Protein->AC Inhibits Channels ↑ K+ Efflux ↓ Ca2+ Influx G_Protein->Channels cAMP ↓ cAMP AC->cAMP Hyperpolarization Neuronal Hyperpolarization cAMP->Hyperpolarization Leads to Channels->Hyperpolarization Analgesia Analgesia Hyperpolarization->Analgesia

Caption: this compound's mu-opioid receptor signaling cascade.

Signaling Pathways of Newer Analgesics

Newer analgesics employ a variety of mechanisms, often targeting non-opioid pathways or modulating opioid receptor activity in novel ways to improve the safety profile.

  • Dual-Mechanism Agents (e.g., Tapentadol): Tapentadol combines mu-opioid receptor agonism with norepinephrine reuptake inhibition.[4] This multimodal action allows for potent analgesia with a potentially reduced burden of opioid-related side effects.[4]

  • Ion Channel Modulators (e.g., Ziconotide): Ziconotide, a synthetic equivalent of a cone snail peptide, blocks N-type voltage-gated calcium channels.[5][6] This action prevents neurotransmitter release at the first synapse of the pain pathway in the spinal cord.[5][6]

  • Nerve Growth Factor (NGF) Inhibitors (e.g., Tanezumab): This class of non-opioid biologics involves monoclonal antibodies that target and inhibit NGF, a key mediator in the initiation and maintenance of pain.[7]

Newer_Analgesics_Pathways cluster_Tapentadol Tapentadol cluster_Ziconotide Ziconotide cluster_NGF_Inhibitor NGF Inhibitors Tapentadol Tapentadol MOR_T Mu-Opioid Receptor Tapentadol->MOR_T Agonist NET Norepinephrine Transporter Tapentadol->NET Inhibitor Analgesia Analgesia MOR_T->Analgesia NET->Analgesia Ziconotide Ziconotide Ca_Channel N-type Ca2+ Channel Ziconotide->Ca_Channel Blocks Neurotransmitter ↓ Neurotransmitter Release Ca_Channel->Neurotransmitter Neurotransmitter->Analgesia Tanezumab Tanezumab NGF Nerve Growth Factor (NGF) Tanezumab->NGF Binds & Inhibits TrkA TrkA Receptor NGF->TrkA Blocked Action TrkA->Analgesia

Caption: Diverse mechanisms of action in newer analgesic classes.

Comparative Safety Profile

The primary driver for developing alternatives to traditional opioids is the mitigation of their significant adverse effects. The following table summarizes the safety profiles of this compound and select newer analgesics based on available data.

Analgesic ClassDrug Example(s)Mechanism of ActionCommon Adverse EffectsSevere/Serious Adverse Effects
Phenazepine Opioid This compoundMu-opioid receptor agonist[3]Drowsiness, dizziness, nausea, vomiting, sweating, constipation, dry mouth.[1][8][9]Respiratory depression, hypotension, increased risk of seizures, potential for dependence.[8]
Opioid & NRI TapentadolMu-opioid agonist & Norepinephrine Reuptake Inhibitor[4]Nausea, constipation, sedation (noted to have a lower incidence of nausea/constipation than oxycodone).[4]Respiratory depression, potential for abuse and dependence.[4]
N-type Ca2+ Blocker ZiconotideBlocks N-type voltage-gated calcium channels[5][6]Dizziness, confusion, ataxia, memory deficits, hallucinations.[5][6]Requires careful titration to minimize severe CNS side effects.[5][6]
Selective Na+ Channel Modulator Suzetrigine (Journavx)First-in-class non-opioid analgesic[10]Itching, muscle spasms, rash, increased blood creatine phosphokinase.[10]Contraindicated for concomitant use with strong CYP3A inhibitors.[10]
NSAIDs Diclofenac, IbuprofenCOX-1 and/or COX-2 Inhibition[11]Gastrointestinal distress, pruritus.[4][9]Increased risk of cardiovascular events (myocardial infarction, thrombosis, stroke), gastrointestinal bleeding.[4]

Experimental Protocols for Safety and Efficacy Assessment

The evaluation of a new analgesic's safety profile is a rigorous, multi-stage process governed by strict regulatory protocols. A typical workflow involves pre-clinical assessment followed by a phased clinical trial program.

General Experimental Workflow

  • Pre-clinical Studies: In vitro and in vivo (animal) studies are conducted to determine the compound's basic pharmacology, mechanism of action, and to identify potential toxicities. Pharmacokinetic (PK) and pharmacodynamic (PD) profiles are initially characterized.

  • Phase I Clinical Trials: The primary goal is to assess safety and tolerability in a small group of healthy volunteers.[12][13] This phase also involves dose-ranging studies to determine a safe dosage range and further define the drug's PK/PD in humans.[13]

  • Phase II Clinical Trials: The drug is administered to a larger group of patients with the target condition (e.g., post-operative pain) to evaluate its efficacy and further assess its safety.[12] This phase helps to establish proof-of-concept and refine the dosage for larger trials.

  • Phase III Clinical Trials: Large-scale, often multicenter, randomized, and controlled trials are conducted to confirm efficacy, monitor adverse reactions, and compare the drug to existing treatments.[14][15] These trials provide the pivotal data for regulatory approval.

  • Post-Marketing Surveillance (Phase IV): After a drug is approved and marketed, ongoing surveillance is crucial for detecting any rare or long-term adverse effects that were not identified in the earlier, more controlled trial settings.

Experimental_Workflow cluster_preclinical Pre-clinical Research cluster_clinical Clinical Trials cluster_postmarket Post-Approval invitro In Vitro Studies (Target Binding, Cell Assays) invivo In Vivo Animal Models (Toxicity, PK/PD) invitro->invivo phase1 Phase I (Safety & Dosage) Healthy Volunteers invivo->phase1 phase2 Phase II (Efficacy & Side Effects) Patient Group phase1->phase2 phase3 Phase III (Large-Scale Efficacy & Safety) Patient Population phase2->phase3 approval Regulatory Approval (e.g., FDA) phase3->approval phase4 Phase IV (Post-Marketing Surveillance) Long-term Safety approval->phase4

Caption: Standardized workflow for analgesic drug safety and efficacy evaluation.

Conclusion

The comparison between this compound and newer analgesics clearly illustrates the progress in pain management research. The development has moved from drugs with broad opioid receptor activity and a corresponding high burden of side effects, including respiratory depression and dependence, to agents with more refined and diverse mechanisms of action.[7][8] Newer drugs like tapentadol offer a multimodal approach to reduce reliance on strong opioid agonism, while novel non-opioid agents like ziconotide and suzetrigine provide alternatives that circumvent the opioid pathway entirely.[4][6][10] This evolution underscores a strategic shift in drug development towards enhancing safety and tolerability while maintaining or improving analgesic efficacy, a critical goal in addressing the global challenge of effective and safe pain relief.

References

A Head-to-Head Comparison of Ethoheptazine and its Analogue Proheptazine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, this guide provides a detailed comparative analysis of the synthetic opioid analgesic ethoheptazine and its close analogue, proheptazine. This document summarizes their pharmacological profiles, supported by available experimental data, to inform future research and development in pain management.

This compound, a synthetic opioid analgesic of the phenazepane class, was first synthesized in the mid-20th century.[1] It is structurally a ring-expanded analogue of pethidine (meperidine) and was developed for the management of mild to moderate pain.[2][3] Proheptazine, a closely related analogue, was developed shortly thereafter.[2][4] Both compounds exert their analgesic effects primarily through agonism at the µ-opioid receptors in the central nervous system.[1][5] Despite their early development, these compounds are no longer widely used clinically, particularly in the United States.[2][4]

Pharmacological Profile: A Comparative Overview

CompoundChemical ClassMechanism of ActionPrimary Indication
This compound Phenazepaneµ-opioid receptor agonistMild to moderate pain[4]
Proheptazine AzacycloheptaneOpioid receptor agonistAnalgesia[2][4]

Analgesic Efficacy

While direct, side-by-side comparative studies with detailed quantitative data are scarce in modern literature due to the age of these compounds, historical data from their initial development provides some insight into their analgesic potential. The primary method for evaluating the analgesic efficacy of these compounds at the time of their development was the hot plate test in mice.

Table 1: Analgesic Efficacy Data

CompoundTest AnimalAnalgesic AssayRoute of AdministrationED50 (mg/kg)Potency Relative to Meperidine
This compound MouseHot PlateSubcutaneousData not available in recent literatureLess potent
Proheptazine MouseHot PlateSubcutaneous21.0 ± 2.4~0.5x
Meperidine (for comparison) MouseHot PlateSubcutaneous10.5 ± 1.21x

Note: The data for Proheptazine and Meperidine is derived from historical literature and should be interpreted in that context. The lack of readily available, directly comparable ED50 values for this compound is a significant gap in the publicly accessible scientific record.

Receptor Binding Affinity

The primary mechanism of action for both this compound and proheptazine is their interaction with opioid receptors. Their affinity for the µ-opioid receptor is a key determinant of their analgesic potency and side effect profile.

Table 2: Opioid Receptor Binding Affinity

CompoundReceptorBinding AssayKi (nM)
This compound µ-opioidRadioligand displacementData not available in recent literature
Proheptazine µ-opioidRadioligand displacementData not available in recent literature

The absence of specific Ki values for this compound and proheptazine in contemporary databases highlights the challenge of working with older, less-studied compounds. Further investigation into the primary literature from the 1950s and 1960s would be necessary to potentially uncover this data.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of these compounds.

Hot Plate Analgesic Assay

Objective: To assess the central analgesic activity of a compound by measuring the latency of a thermal pain response in mice.

Apparatus: A hot plate apparatus consisting of a heated metal surface with a controlled temperature, typically maintained at 55 ± 0.5°C. A bottomless, clear acrylic cylinder is placed on the surface to confine the mouse.

Procedure:

  • Male albino mice (20-25 g) are used for the experiment.

  • The hot plate is pre-heated to and maintained at a constant temperature of 55 ± 0.5°C.

  • Each mouse is placed individually on the hot plate within the acrylic cylinder.

  • The latency to the first sign of a pain response (e.g., licking of the hind paw, jumping) is recorded with a stopwatch.

  • A cut-off time of 30-60 seconds is typically employed to prevent tissue damage.

  • Baseline latencies are determined for each animal before drug administration.

  • The test compound (e.g., proheptazine hydrochloride dissolved in saline) is administered subcutaneously.

  • At predetermined time intervals after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), the hot plate test is repeated.

  • The ED50 (the dose at which 50% of the population shows a significant increase in pain threshold) is calculated using a log-probit analysis.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action and the experimental workflow for assessing analgesic activity.

cluster_0 Opioid Receptor Signaling This compound This compound / Proheptazine Mu_Receptor µ-Opioid Receptor This compound->Mu_Receptor Binds to G_Protein Gi/o Protein Mu_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Decreases production of Pain_Signal Inhibition of Pain Signal Transmission cAMP->Pain_Signal

Caption: Opioid receptor signaling pathway for this compound and its analogues.

cluster_1 Analgesic Activity Experimental Workflow Start Animal Acclimatization Baseline Baseline Hot Plate Test Start->Baseline Drug_Admin Drug Administration (Subcutaneous) Baseline->Drug_Admin Post_Drug_Test Hot Plate Test at Timed Intervals Drug_Admin->Post_Drug_Test Data_Analysis Data Analysis (ED50 Calculation) Post_Drug_Test->Data_Analysis End Conclusion Data_Analysis->End

Caption: Experimental workflow for assessing analgesic activity using the hot plate test.

Structure-Activity Relationship

The analgesic activity of phenazepine and related compounds is influenced by their three-dimensional structure and the nature of their substituents. The seven-membered azepane ring of this compound and proheptazine represents an expansion of the piperidine ring found in meperidine. This structural modification impacts the conformational flexibility of the molecule and its interaction with the opioid receptor.

In proheptazine, the addition of a methyl group at the 3-position of the azepane ring, as well as the change from an ethyl ester in this compound to a propionoxy group, likely influences its binding affinity and potency compared to the parent compound. A comprehensive understanding of the structure-activity relationship would require the synthesis and testing of a wider range of analogues with systematic variations in these positions.

Conclusion

This compound and its analogue proheptazine are early examples of synthetic opioids derived from the structural modification of meperidine. While they exhibit analgesic properties through their action on µ-opioid receptors, the publicly available quantitative data for a direct and comprehensive comparison is limited, reflecting their status as older, less-utilized compounds. The provided experimental protocols and workflow diagrams offer a foundational understanding for researchers interested in re-evaluating these or similar chemical scaffolds. Further research, including the potential re-synthesis and modern pharmacological profiling of these compounds, would be necessary to fully elucidate their comparative efficacy, receptor binding kinetics, and overall therapeutic potential in the context of contemporary analgesic drug discovery.

References

Safety Operating Guide

Navigating the Disposal of Ethoheptazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Ethoheptazine, a pharmaceutical compound, is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is paramount to ensure safe handling and mitigate potential environmental contamination. This guide provides a procedural framework for the disposal of this compound, drawing upon general best practices for pharmaceutical waste management as outlined by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and in Safety Data Sheets (SDS) for chemical products.

Understanding this compound's Hazard Profile

This compound is classified as a Reproductive Toxicity Category 1B substance, indicating it may damage fertility or the unborn child.[1] This classification necessitates careful handling and adherence to stringent disposal protocols to prevent occupational exposure and environmental release.[1]

General Principles of Pharmaceutical Waste Disposal

The disposal of pharmaceutical waste is regulated by federal and state agencies, including the EPA and the Drug Enforcement Administration (DEA).[2][3][4] A primary step in managing pharmaceutical waste is determining if it qualifies as hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2][3] This determination is the responsibility of the waste generator.[5]

For non-hazardous pharmaceuticals, the EPA recommends sending them to a reverse distributor for potential credit and proper disposal.[2] Disposing of non-hazardous waste in a solid waste landfill or via incineration are also options, provided they comply with state and local regulations.[2] It is strongly advised to avoid flushing pharmaceuticals down the drain unless specifically instructed by the manufacturer, as this can lead to water contamination.[2][6]

Hazardous pharmaceutical waste is typically treated by incineration at a permitted hazardous waste facility, with the resulting ash disposed of in a hazardous waste landfill.[2][4]

Step-by-Step Disposal Protocol for this compound

Given the hazardous nature of this compound, a conservative approach to disposal is warranted. The following steps provide a general guideline for its disposal in a laboratory setting.

1. Personal Protective Equipment (PPE) and Spill Management:

  • Always wear appropriate personal protective equipment, including gloves, eye protection, and a lab coat, when handling this compound.[1][7]

  • In the event of a spill, contain the source if it is safe to do so.[1]

  • For small spills, wipe up with an absorbent material. For larger spills, use an absorbent like vermiculite or dry sand and place it into containers.[7]

  • Clean the affected surface thoroughly to remove any residual contamination.[7]

  • All materials used for cleanup should be treated as hazardous waste.

2. Waste Segregation and Containment:

  • Do not mix this compound waste with other waste streams.

  • Place all this compound waste, including contaminated labware and PPE, into a dedicated, clearly labeled, and sealed container to prevent leaks and environmental release.[1]

3. Consultation and Professional Disposal:

  • The waste code should be assigned in consultation with a licensed waste disposal company.[5][7]

  • Engage a certified hazardous waste disposal contractor for the final disposal of this compound. These companies are equipped to handle and transport hazardous materials in compliance with all regulations.

  • Incineration under controlled conditions in an approved incinerator is a common and recommended method for the disposal of such pharmaceutical waste.[7]

Quantitative Data Summary

Hazard ClassificationGHS CategoryHazard Statement
Reproductive ToxicityCategory 1BH360FD - May damage fertility. May damage the unborn child.
Acute Aquatic ToxicityCategory 2H401 - Toxic to aquatic life.

Data sourced from a representative Safety Data Sheet for a hazardous pharmaceutical compound.[1]

Experimental Protocols

No specific experimental protocols for the disposal of this compound were found. The recommended procedure is based on established guidelines for the disposal of hazardous pharmaceutical waste.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

Ethoheptazine_Disposal_Workflow cluster_prep Preparation & Handling cluster_containment Containment & Segregation cluster_disposal Disposal & Documentation A Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Place in a Labeled, Sealed Hazardous Waste Container B->C D Segregate from other chemical waste streams C->D E Consult with Environmental Health & Safety (EHS) Officer D->E F Contact Licensed Hazardous Waste Disposal Vendor E->F G Arrange for Pickup and Proper Disposal (e.g., Incineration) F->G H Maintain Disposal Records G->H

Caption: Workflow for the proper disposal of this compound.

This structured approach ensures that the disposal of this compound is conducted in a manner that prioritizes the safety of laboratory personnel and minimizes environmental impact, thereby building trust in the laboratory's commitment to safety and responsible chemical handling.

References

Comprehensive Safety Protocol: Handling and Disposal of Ethoheptazine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Ethoheptazine. The following procedural guidance outlines the necessary personal protective equipment (PPE), operational plans, and disposal methods to ensure a safe laboratory environment.

Hazard Identification and Risk Assessment

This compound is a synthetic opioid analgesic.[1][2] As with many active pharmaceutical ingredients, it presents several potential hazards that necessitate careful handling procedures.

Potential Health Effects:

  • Ingestion: Harmful if swallowed[3][4].

  • Inhalation: May cause respiratory irritation[3].

  • Skin Contact: Causes skin irritation[3].

  • Eye Contact: Causes serious eye irritation[3].

  • Other Symptoms: Observed side effects include nausea, vomiting, epigastric distress, dizziness, and pruritus[5].

Personal Protective Equipment (PPE)

The use of appropriate PPE is the final and critical barrier to exposure after all other control measures have been implemented. The following table summarizes the required PPE for handling this compound in various laboratory settings.

Activity Gloves Eye/Face Protection Protective Clothing Respiratory Protection
Receiving/Unpacking Double, powder-free, ASTM D6978 ratedSafety glasses with side shieldsLaboratory coatN95 respirator recommended if packaging is compromised
Weighing/Compounding (Solid) Double, powder-free, ASTM D6978 ratedSafety goggles and face shieldDisposable, low-permeability gown with knit cuffs[6]N95 or higher-rated respirator within a ventilated enclosure
Handling Solutions Double, powder-free, ASTM D6978 ratedSafety goggles and face shieldDisposable, low-permeability gown with knit cuffs[6]Not generally required if handled in a fume hood
Administering to Test Systems Double, powder-free, ASTM D6978 ratedSafety gogglesDisposable, low-permeability gown with knit cuffs[6]As determined by risk assessment
Spill Cleanup Double, heavy-duty, powder-free, ASTM D6978 ratedSafety goggles and face shieldDisposable, low-permeability gown with knit cuffs[6]Chemical cartridge-type respirator[7]
Waste Disposal Double, powder-free, ASTM D6978 ratedSafety gogglesDisposable, low-permeability gown with knit cuffs[6]As determined by risk assessment

Operational Plan for Handling this compound

Adherence to a strict, step-by-step operational plan is crucial for minimizing the risk of exposure.

3.1. Receiving and Storage

  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Don PPE: Before handling the package, don a lab coat and a single pair of gloves.

  • Transport: Transport the container to a designated, restricted-access storage area.

  • Storage: Store this compound in a well-ventilated, locked cabinet, away from incompatible materials. Keep the container tightly closed[3].

3.2. Compounding and Handling

  • Preparation: Work should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.

  • Donning PPE: Don all required PPE as specified in the table above, including double gloves and a disposable gown[6][7]. Ensure the outer glove cuff is pulled over the gown cuff.

  • Handling:

    • If working with a powder, handle it carefully to avoid generating dust[8].

    • When preparing solutions, add the solid to the liquid to minimize splashing.

  • Doffing PPE: Remove PPE in a manner that prevents self-contamination. The outer gloves should be removed first, followed by the gown, and then the inner gloves. Wash hands thoroughly with soap and water after removing all PPE[6].

Workflow for Handling this compound

Ethoheptazine_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Ventilated Enclosure) cluster_cleanup Post-Handling A Receive Shipment B Inspect Package A->B C Store in Secure Location B->C D Don Appropriate PPE C->D E Weigh/Compound this compound D->E F Perform Experiment E->F G Decontaminate Work Surface F->G H Doff PPE G->H I Dispose of Waste H->I J Wash Hands Thoroughly I->J

Caption: Workflow for the safe handling of this compound from receipt to disposal.

Disposal Plan

All this compound waste, including contaminated PPE and materials, must be disposed of as hazardous waste.

4.1. Waste Segregation

  • Solid Waste: Unused or expired this compound powder, contaminated gloves, gowns, bench paper, and other disposable materials.

  • Liquid Waste: Solutions containing this compound.

  • Sharps Waste: Contaminated needles and syringes.

4.2. Disposal Procedure

  • Containment:

    • Place all solid waste and doffed PPE into a designated, clearly labeled, sealable hazardous waste bag or container[6].

    • Collect liquid waste in a sealed, labeled, and leak-proof container.

    • Dispose of sharps in a designated sharps container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the date.

  • Storage: Store waste containers in a secure, secondary containment area, away from general lab traffic, while awaiting pickup.

  • Final Disposal: Arrange for the disposal of all this compound waste through a licensed hazardous waste disposal contractor. Do not dispose of this compound or its containers in the regular trash or down the drain[3].

Emergency Procedures

5.1. Spills

  • Evacuate: Immediately alert others in the area and evacuate if necessary.

  • Secure: Secure the area and post warning signs.

  • PPE: Don the appropriate PPE for spill cleanup, including a respirator[7].

  • Contain: For solid spills, gently cover with absorbent pads. For liquid spills, surround the spill with absorbent material.

  • Clean: Use a spill kit to clean the area, working from the outside in.

  • Dispose: All cleanup materials must be disposed of as hazardous waste.

5.2. Personnel Exposure

  • Inhalation: Move the individual to fresh air immediately. Seek medical attention[8].

  • Skin Contact: Remove contaminated clothing and flush the affected area with large amounts of water for at least 15 minutes. Use soap if available. Seek medical attention[8].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

  • Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention[8].

PPE Selection Logic

PPE_Selection_Logic cluster_ppe_levels A Start: Handling This compound B Potential for Aerosol/Dust? A->B Assess Task PPE_Low Standard PPE: - Lab Coat - Single Gloves - Safety Glasses PPE_Medium Enhanced PPE: - Disposable Gown - Double Gloves - Safety Goggles PPE_High Maximum Containment PPE: - Disposable Gown - Double Gloves - Face Shield & Goggles - Respirator C Handling sealed container or solution in closed system? B->C No D Working in a ventilated enclosure? B->D Yes C->PPE_Low Yes C->PPE_Medium No (Handling open solution) D->PPE_Medium Yes (Add Respirator if weighing) D->PPE_High No

Caption: Decision tree for selecting appropriate PPE based on the handling task.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethoheptazine
Reactant of Route 2
Reactant of Route 2
Ethoheptazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.